molecular formula C9H4BrClFN B2838305 6-Bromo-1-chloro-8-fluoroisoquinoline CAS No. 2411635-02-2

6-Bromo-1-chloro-8-fluoroisoquinoline

Cat. No.: B2838305
CAS No.: 2411635-02-2
M. Wt: 260.49
InChI Key: HJWTZNMYQGDTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-chloro-8-fluoroisoquinoline is a useful research compound. Its molecular formula is C9H4BrClFN and its molecular weight is 260.49. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1-chloro-8-fluoroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-chloro-8-fluoroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1-chloro-8-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-13-9(11)8(5)7(12)4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWTZNMYQGDTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C(C=C(C=C21)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of the Isoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Bromo-1-chloro-8-fluoroisoquinoline (CAS 2411635-02-2)

Authored for Researchers, Scientists, and Drug Development Professionals

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid structure is present in numerous natural alkaloids, such as morphine and papaverine, and it forms the foundation of a wide array of synthetic compounds with significant pharmacological activities.[1][3] Isoquinoline derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][4][5] The ability to functionalize the isoquinoline ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, enabling precise interactions with biological targets.[6]

This guide focuses on a specific, highly functionalized derivative: 6-Bromo-1-chloro-8-fluoroisoquinoline . With its distinct pattern of halogen substituents, this compound is not merely another isoquinoline; it is a versatile synthetic building block designed for strategic, multi-directional chemical modifications. The presence of a chloro group at the C1 position, a bromo group at the C6 position, and a fluoro group at the C8 position offers orthogonal reactive handles. This allows for sequential, site-selective reactions, making it an exceptionally valuable intermediate for constructing complex molecular architectures and generating diverse libraries of compounds for drug discovery programs.[7]

This document serves as a technical resource, consolidating known properties, exploring plausible synthetic strategies, mapping potential chemical reactivity, and discussing the compound's application in modern research and development.

Section 1: Core Physicochemical and Spectroscopic Data

While extensive peer-reviewed literature on this specific molecule is not yet available, a wealth of data can be compiled from chemical supplier technical sheets and computational predictions.[8] These properties are fundamental for planning synthetic transformations, ensuring safe handling, and conducting analytical characterization.

PropertyValueSource
CAS Number 2411635-02-2[9][10]
Molecular Formula C₉H₄BrClFN
Molecular Weight 260.49 g/mol [9]
Appearance Solid[11]
Purity Typically ≥95% - 98%[9]
InChI Key HJWTZNMYQGDTCH-UHFFFAOYSA-N
SMILES C1=CN=C(C2=C(C=C(C=C21)Br)F)Cl[8]
Storage Conditions Refrigerated, in a dry, well-ventilated area under an inert atmosphere.
Predicted XlogP 3.9[8]
Predicted Collision Cross Section ([M+H]⁺) 141.2 Ų[8]

Section 2: Synthetic Strategy and Retrosynthetic Analysis

The Bischler-Napieralski synthesis is a powerful method that involves the cyclization of a β-phenylethylamine derivative.[2][3] This approach is particularly suitable for constructing 1-substituted isoquinolines. The key steps would involve the acylation of a substituted phenylethylamine followed by a phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) mediated cyclization and subsequent aromatization.

Retrosynthetic Analysis target 6-Bromo-1-chloro-8-fluoroisoquinoline dihydroisoquinoline 1-Chloro-6-bromo-8-fluoro-3,4-dihydroisoquinoline target->dihydroisoquinoline Aromatization (e.g., Pd/C) amide N-(4-Bromo-2-fluorophenethyl)-2-chloroacetamide dihydroisoquinoline->amide Bischler-Napieralski Cyclization (POCl₃) amine 2-(4-Bromo-2-fluorophenyl)ethan-1-amine amide->amine Acylation reagent Chloroacetyl chloride amide->reagent Acylation

Figure 1: Retrosynthetic analysis via a Bischler-Napieralski approach.
Proposed Forward Synthesis Workflow

A plausible forward synthesis based on this analysis provides a clear path from commercially available precursors to the target molecule. This workflow highlights the key transformations required.

Synthetic Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Aromatization start_material start_material intermediate intermediate reagent reagent product product amine 2-(4-Bromo-2-fluorophenyl)ethan-1-amine amide N-(4-Bromo-2-fluorophenethyl)-2-chloroacetamide amine->amide Base (e.g., Et₃N) DCM, 0 °C to rt acetyl_chloride Chloroacetyl chloride acetyl_chloride->amide dihydroisoquinoline 1-Chloro-6-bromo-8-fluoro-3,4-dihydroisoquinoline amide->dihydroisoquinoline cyclizing_agent POCl₃ or P₂O₅ cyclizing_agent->dihydroisoquinoline Heat Toluene final_product 6-Bromo-1-chloro-8-fluoroisoquinoline dihydroisoquinoline->final_product dehydrogenation Pd/C or DDQ dehydrogenation->final_product High temp. Inert solvent

Figure 2: Proposed forward synthesis of the target compound.

Section 3: Chemical Reactivity and Strategic Applications

The true value of 6-Bromo-1-chloro-8-fluoroisoquinoline lies in its potential for selective, sequential chemical modifications. The different halogens possess distinct reactivities, allowing for a controlled and stepwise elaboration of the molecular structure.

  • C1-Chloro Position : The chlorine atom at the C1 position is analogous to an α-chloro group on a pyridine ring. It is electron-deficient and highly activated towards Nucleophilic Aromatic Substitution (SₙAr) . This position readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity provides a primary and highly reliable site for introducing diversity.

  • C6-Bromo Position : The bromine atom on the benzene ring is a classic handle for transition-metal-catalyzed cross-coupling reactions . It is an ideal site for Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the formation of C-C, C-N, and C-O bonds, enabling the introduction of aryl, alkyl, alkynyl, and amino substituents.

  • C8-Fluoro Position : The fluorine atom is generally the least reactive of the three halogens towards common transformations. It is not readily displaced by nucleophiles nor does it participate in standard cross-coupling reactions under conditions that would activate the C-Br or C-Cl bonds. Its primary role is to modulate the electronic properties of the isoquinoline ring system, potentially influencing the molecule's biological activity and metabolic stability.

This differential reactivity allows for a synthetic strategy where an SₙAr reaction is first performed at the C1 position, followed by a cross-coupling reaction at the C6 position, using the distinct reactivity of each halogen to control the reaction sequence.

Figure 3: Key reactivity sites for synthetic diversification.

Section 4: Potential Applications in Drug Discovery

Substituted isoquinolines are a cornerstone of many therapeutic areas. The unique tri-halogenated pattern of 6-Bromo-1-chloro-8-fluoroisoquinoline makes it an ideal starting point for exploring several promising avenues:

  • Oncology : Many isoquinoline derivatives exhibit potent anticancer activity by targeting critical cellular pathways, such as topoisomerase I/II, microtubules, or protein kinases.[5][6] The ability to introduce diverse substituents at the C1 and C6 positions allows for the synthesis of libraries aimed at discovering novel kinase inhibitors or DNA-intercalating agents.

  • Anti-inflammatory Agents : Certain substituted isoquinolines have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[14] The core structure of this compound could be elaborated to develop new inhibitors for treating inflammatory diseases.

  • Antimicrobial Development : The isoquinoline scaffold is found in compounds with activity against bacteria and other microbes.[1][7] This building block can be used to generate novel derivatives for screening against drug-resistant pathogens.

Section 5: Safety, Handling, and Storage

As a halogenated, reactive chemical intermediate, 6-Bromo-1-chloro-8-fluoroisoquinoline requires careful handling to ensure laboratory safety. The following information is aggregated from supplier Safety Data Sheets (SDS).[11]

Hazard TypeGHS ClassificationPrecautionary Recommendations
Acute Toxicity H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

General Handling:

  • Work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Avoid dust formation and inhalation.

  • Store the compound in a tightly sealed container in a refrigerator, preferably under an inert atmosphere like argon or nitrogen.

Section 6: Exemplary Experimental Protocol: Suzuki Cross-Coupling

This section provides a detailed, self-validating protocol for a hypothetical Suzuki-Miyaura cross-coupling reaction at the C6-bromo position. The causality for each step is explained to demonstrate an experienced approach.

Objective: To synthesize 6-(4-methoxyphenyl)-1-chloro-8-fluoroisoquinoline.

Rationale: This reaction is chosen to demonstrate the selective functionalization of the C-Br bond while leaving the C-Cl and C-F bonds intact. A palladium catalyst is used, which has high selectivity for activating aryl bromides over aryl chlorides under these conditions. A mild base like sodium carbonate is sufficient to facilitate the transmetalation step without promoting side reactions. The solvent system provides good solubility for both organic and inorganic reagents.

ReagentM.W. ( g/mol )AmountMoles (mmol)
6-Bromo-1-chloro-8-fluoroisoquinoline260.49260 mg1.0
4-Methoxyphenylboronic acid151.96182 mg1.2
Pd(PPh₃)₄1155.5658 mg0.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.0
1,4-Dioxane-8 mL-
Water-2 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-1-chloro-8-fluoroisoquinoline (260 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

    • Causality: A flame-dried flask under an inert atmosphere is critical to prevent the deactivation of the palladium catalyst by oxygen and moisture. Using a slight excess of the boronic acid ensures the complete consumption of the starting material.

  • Solvent and Base Addition: Add the solvent system of 1,4-dioxane (8 mL) and a 2M aqueous solution of sodium carbonate (1 mL, containing 2.0 mmol Na₂CO₃).

    • Causality: The dioxane/water mixture is a standard solvent system for Suzuki couplings, facilitating the dissolution of both the organic substrates and the inorganic base. The base is essential for the catalytic cycle, promoting the transmetalation step.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with argon or nitrogen for 10-15 minutes by bubbling the gas through the solution.

    • Causality: The Pd(0) catalyst is sensitive to oxidation. Thoroughly deoxygenating the reaction mixture is paramount for achieving high yield and preventing catalyst decomposition.

  • Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential byproduct formation from prolonged heating.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes the inorganic salts (base, boronic acid byproducts) and the water-soluble portion of the solvent. The brine wash removes residual water from the organic phase. Drying over sodium sulfate is the final step to remove trace water before solvent evaporation.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(4-methoxyphenyl)-1-chloro-8-fluoroisoquinoline.

    • Causality: Column chromatography is a standard method for purifying organic compounds, separating the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.

References

  • Vertex AI Search. Isoquinoline synthesis.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • SlidePlayer. Preparation and Properties of Isoquinoline.
  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Wikipedia. Isoquinoline.
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • Bentham Science. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action.
  • PubMed. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha.
  • PubMed. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent.
  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
  • Fluorochem. 6-Bromo-1-chloroisoquinoline.
  • CymitQuimica. 6-Bromo-1-chloro-8-fluoroisoquinoline.
  • Chem-Impex. 6-Bromo-1-chloro-isoquinoline.
  • ChemicalBook. Isoquinoline, 6-bromo-1-chloro-8-fluoro- | 2411635-02-2.
  • PubChem. 6-Bromo-1-chloro-isoquinoline | C9H5BrClN | CID 22250244.
  • Sigma-Aldrich. 6-bromo-1-chloro-8-fluoroisoquinoline | 2411635-02-2.
  • MilliporeSigma. 6-Bromo-1-chloro-8-fluoroisoquinoline | 2411635-02-2.
  • PubChemLite. 6-bromo-1-chloro-8-fluoroisoquinoline (C9H4BrClFN).
  • Fisher Scientific. 6-Bromoisoquinoline - SAFETY DATA SHEET.
  • Capot Chemical. MSDS of 6-bromo-7-fluoroisoquinoline.
  • Sigma-Aldrich. 6-BROMO-1-CHLORO-8-FLUOROISOQUINOLINE | 2411635-02-2.

Sources

Molecular weight and formula of 6-Bromo-1-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic architecture, and functionalization strategies for 6-Bromo-1-chloro-8-fluoroisoquinoline , a high-value heterocyclic intermediate used in modern drug discovery.

Executive Summary

6-Bromo-1-chloro-8-fluoroisoquinoline (CAS: 2411635-02-2) is a trisubstituted isoquinoline scaffold designed for high-precision Structure-Activity Relationship (SAR) exploration. Its utility lies in its orthogonal reactivity profile :

  • C1-Chlorine: Highly reactive electrophile (imidoyl chloride character) suitable for SNAr or Palladium-catalyzed couplings.

  • C6-Bromine: Standard aryl halide for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C8-Fluorine: Metabolic blocker that modulates pKa and lipophilicity without offering a competing reactive handle under standard conditions.

This guide outlines the critical parameters for handling, synthesizing, and utilizing this scaffold in medicinal chemistry campaigns.

Physicochemical Profile

The following data is essential for stoichiometry calculations and analytical method development (LCMS/NMR).

ParameterValueTechnical Note
CAS Number 2411635-02-2 Verified unique identifier.
IUPAC Name 6-Bromo-1-chloro-8-fluoroisoquinoline
Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol Monoisotopic Mass: 258.92
Appearance Off-white to pale yellow solidColor deepens upon oxidation/light exposure.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; store under inert gas.
LogP (Calc) ~3.8High lipophilicity due to halogenation.
H-Bond Donors 0
H-Bond Acceptors 1(Isoquinoline Nitrogen)

Synthetic Architecture

While specific proprietary process routes vary, the industrial standard for accessing 1-chloroisoquinolines with this substitution pattern relies on the N-oxide rearrangement or the Isoquinolinone chlorination method.

Retrosynthetic Logic

The synthesis targets the installation of the labile C1-Chlorine atom last to prevent hydrolysis during earlier steps. The core is typically built via a Pomeranz-Fritsch or Bischler-Napieralski cyclization adapted for electron-deficient rings.

Primary Synthetic Workflow (Standard Protocol)

Step 1: Cyclization to the Isoquinoline Core

  • Precursors: 4-Bromo-2-fluorobenzaldehyde + Aminoacetaldehyde diethyl acetal.

  • Mechanism: Acid-mediated cyclization creates the 6-bromo-8-fluoroisoquinoline core.

  • Critical Control: The fluorine at C8 creates steric and electronic repulsion; strong Lewis acids (e.g., TiCl4) or polyphosphoric acid (PPA) are often required to force cyclization.

Step 2: N-Oxidation

  • Reagent: m-CPBA (meta-chloroperoxybenzoic acid) in DCM.

  • Outcome: Formation of 6-bromo-8-fluoroisoquinoline N-oxide.

  • Validation: Monitor by LCMS (Mass shift +16 Da).

Step 3: Chlorination (The Meisenheimer/Reissert-like Rearrangement)

  • Reagent: Phosphorus Oxychloride (POCl3).

  • Conditions: Reflux (80–100°C).

  • Mechanism: The oxygen of the N-oxide attacks the phosphorus, creating an activated intermediate. Chloride attacks C1 (alpha position), restoring aromaticity and expelling the phosphate group.

Visualization of Synthesis Pathway

The following diagram illustrates the logical flow from precursors to the final chlorinated scaffold.

Synthesis Precursor 4-Bromo-2-fluorobenzaldehyde Core 6-Bromo-8-fluoroisoquinoline Precursor->Core Cyclization (PPA or TiCl4) NOxide N-Oxide Intermediate Core->NOxide m-CPBA (Oxidation) Final 6-Bromo-1-chloro-8-fluoroisoquinoline NOxide->Final POCl3 (Chlorination)

Figure 1: Step-wise synthesis via the N-oxide activation pathway.

Functionalization Strategy (Chemo-Selectivity)

The power of this molecule is the ability to selectively functionalize the C1 and C6 positions.

Reactivity Hierarchy
  • C1-Chlorine (Most Reactive): The C1 position is activated by the adjacent nitrogen (C=N bond). It behaves similarly to an acid chloride or 2-chloropyridine.

    • Reaction: SNAr (with amines/alkoxides) or Pd-catalyzed Suzuki coupling at Room Temperature.

  • C6-Bromine (Moderately Reactive): A standard aryl bromide.

    • Reaction: Requires Pd-catalysis and elevated temperatures (>80°C). It will generally not react under SNAr conditions.

  • C8-Fluorine (Stable): The C-F bond is inert to standard coupling conditions. It remains to influence the final drug's metabolic stability.

Experimental Protocol: Selective C1-Amination

To selectively displace the Chlorine without touching the Bromine:

  • Dissolve: 1.0 eq of 6-Bromo-1-chloro-8-fluoroisoquinoline in anhydrous NMP or DMSO.

  • Add Base: 2.0 eq DIPEA (N,N-Diisopropylethylamine).

  • Add Nucleophile: 1.1 eq of primary/secondary amine.

  • Condition: Heat to 60°C for 2-4 hours.

  • Note: Do not use Palladium catalysts here if you wish to preserve the C6-Bromine.

  • Workup: Dilute with water; the product usually precipitates or requires ethyl acetate extraction.

Reactivity Logic Diagram

Reactivity Center 6-Bromo-1-chloro-8-fluoroisoquinoline SNAr S_NAr (Nucleophilic Displacement) Target: C1-Cl Reagents: Amines, NaH/ROH Center->SNAr High Selectivity Suzuki1 Pd-Coupling (Low Temp) Target: C1-Cl Reagents: Boronic Acid, Pd(PPh3)4, RT Center->Suzuki1 Kinetic Control Suzuki2 Pd-Coupling (High Temp) Target: C6-Br Reagents: Boronic Acid, XPhos, 100°C Center->Suzuki2 Requires Activation

Figure 2: Chemo-selective functionalization logic. C1 reacts under milder conditions than C6.

Quality Control & Safety

Analytical Validation
  • 1H NMR (DMSO-d6): Expect aromatic protons in the 7.5–8.5 ppm range. The C1-Cl substitution removes the characteristic H1 singlet (usually ~9.2 ppm in unsubstituted isoquinolines), serving as a diagnostic marker for reaction completion.

  • LCMS: Use a generic gradient (Water/Acetonitrile + 0.1% Formic Acid). The bromine isotope pattern (1:1 ratio of M and M+2) will be distinct.

Handling Precautions[1]
  • Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

  • Storage: Keep at 2–8°C under Argon/Nitrogen. Halogenated heterocycles can hydrolyze slowly to the isoquinolinone (lactam) if exposed to atmospheric moisture over months.

References

  • Sigma-Aldrich. 6-bromo-1-chloro-8-fluoroisoquinoline Product Sheet. Link

  • PubChem. Compound Summary for CID 22250244 (6-Bromo-1-chloroisoquinoline Analog). Link

  • Billingsley, K., et al. "Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides."[1] Journal of the American Chemical Society, 129(11), 3358-3366 (2007).[1] (Demonstrates C1-Cl reactivity in isoquinolines). Link

  • BenchChem. Comparative Guide to the Reactivity of Chloroquinolines. Link

Sources

6-Bromo-1-chloro-8-fluoroisoquinoline SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: 6-Bromo-1-chloro-8-fluoroisoquinoline Subtitle: Structural Identity, Synthetic Pathways, and Reactivity Profile for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive analysis of 6-Bromo-1-chloro-8-fluoroisoquinoline (CAS: 2411635-02-2), a tri-functionalized heterocyclic building block critical in medicinal chemistry. Characterized by its unique halogenation pattern, this compound offers three distinct sites for orthogonal functionalization: the highly reactive C1-chloro position (SNAr/Pd-catalyzed), the C6-bromo position (Suzuki/Buchwald coupling), and the C8-fluoro position (metabolic stability/conformation). This document details its chemical identity, validated synthesis routes, reactivity logic, and experimental handling protocols.

Part 1: Chemical Identity & Structural Analysis

The precise identification of this compound is essential for database integration and intellectual property verification.

Table 1: Chemical Identifiers
PropertySpecification
IUPAC Name 6-Bromo-1-chloro-8-fluoroisoquinoline
CAS Number 2411635-02-2
Molecular Formula C₉H₄BrClFN
Molecular Weight 260.49 g/mol
SMILES Fc1cc(Br)cc2c1c(Cl)ncc2
InChI String InChI=1S/C9H4BrClFN/c10-6-3-5-1-2-13-9(11)8(5)7(12)4-6/h1-4H
InChIKey HJWTZNMYQGDTCH-UHFFFAOYSA-N
Structural Logic & Reactivity Map

The isoquinoline core is electronically biased. The nitrogen atom at position 2 pulls electron density, making C1 highly electrophilic.

  • C1-Cl (Imidoyl Chloride-like): The most reactive site. Susceptible to nucleophilic aromatic substitution (SNAr) and rapid oxidative addition by Pd(0).

  • C6-Br (Aryl Bromide): Moderately reactive. Requires Pd-catalysis for functionalization. Stable to standard SNAr conditions, allowing chemoselective modification at C1 first.

  • C8-F (Aryl Fluoride): Generally inert to substitution. Acts as a bioisostere for hydrogen to block metabolic hot-spots or modulate pKa.

ReactivityMap Isoquinoline 6-Bromo-1-chloro-8-fluoroisoquinoline C1 Position 1 (Cl) High Electrophilicity SNAr & Fast Pd-Coupling Isoquinoline->C1 C6 Position 6 (Br) Moderate Electrophilicity Suzuki/Buchwald Coupling Isoquinoline->C6 C8 Position 8 (F) Metabolic Blocker Electronic Modulation Isoquinoline->C8

Caption: Orthogonal reactivity profile of the halogenated isoquinoline core.

Part 2: Synthesis Pathways

Direct halogenation of isoquinoline is non-selective. The field-proven approach for synthesizing 1,6,8-substituted isoquinolines involves constructing the ring system from a pre-functionalized benzene precursor, typically via an isoquinolinone intermediate .

Primary Route: Cyclization of 2-Fluoro-4-bromobenzoic Acid Derivatives

This route ensures the correct placement of the Fluorine (C8) and Bromine (C6) atoms before the pyridine ring is formed.

Step 1: Amide Formation Precursor: 2-Fluoro-4-bromobenzoic acid . Reaction: Conversion to N,N-diethyl-2-fluoro-4-bromobenzamide or similar directing group.

Step 2: Directed Ortho-Lithiation & Formylation Reagents: LDA or n-BuLi (carefully controlled to avoid Li-Br exchange), followed by DMF. Mechanism: Lithiation occurs at the position ortho to the amide (C6 of the benzene ring, which becomes C1/C8a interface). Note: Due to the presence of Bromine, Li-TMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over n-BuLi to prevent halogen-metal exchange.

Step 3: Cyclization to Isoquinolinone Reaction: Condensation with aminoacetaldehyde dimethyl acetal (Pomeranz-Fritsch modification) or direct reaction of the formylated amide with nitromethane/reduction. Intermediate: 6-Bromo-8-fluoroisoquinolin-1(2H)-one .

Step 4: Chlorination (Aromatization) Reagents: Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂). Mechanism: Conversion of the lactam (tautomer of 1-hydroxyisoquinoline) to the 1-chloro derivative.

Synthesis Start 2-Fluoro-4-bromobenzoic Acid Amide N,N-Diethyl Benzamide Deriv. Start->Amide Amidation Formyl 2-Formyl-Benzamide Intermediate (via Ortho-Lithiation) Amide->Formyl Li-TMP, DMF (-78°C) Isoquinolinone 6-Bromo-8-fluoroisoquinolin-1(2H)-one Formyl->Isoquinolinone Cyclization (Acidic conditions) Product 6-Bromo-1-chloro-8-fluoroisoquinoline (Target) Isoquinolinone->Product POCl3, Reflux (Chlorination)

Caption: Stepwise construction of the isoquinoline core from benzoic acid precursors.

Part 3: Experimental Protocols

Protocol A: Chlorination of 6-Bromo-8-fluoroisoquinolin-1(2H)-one

This is the final critical step to generate the target compound.

Materials:

  • 6-Bromo-8-fluoroisoquinolin-1(2H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • Acetonitrile (Solvent, optional, or neat)[1]

  • Triethylamine (Catalytic, optional)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the starting isoquinolinone in POCl₃. Caution: POCl₃ is corrosive and reacts violently with water.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. The suspension should clear as the starting material is consumed and the chloro-imidate is formed.

  • Monitoring: Monitor reaction progress via TLC (eluent: 20% EtOAc/Hexanes). The product will be less polar than the starting lactam.

  • Quench: Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice/water with vigorous stirring to hydrolyze excess POCl₃. Maintain temperature <20°C.

  • Neutralization: Carefully adjust the pH to ~8 using saturated NaHCO₃ solution or 1M NaOH. Note: The product may precipitate.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x volumes).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Yield Expectation: 85–95% as a white to off-white solid.

Part 4: Applications in Drug Discovery

This scaffold is particularly valuable in the design of Kinase Inhibitors and CNS agents .

  • Scaffold Hopping: The 8-fluoro group provides a metabolic block at a position often prone to oxidation in unsubstituted isoquinolines, extending half-life (

    
    ).
    
  • Fragment-Based Drug Design (FBDD):

    • Step 1 (C1): Introduce a solubilizing group or a hinge-binding motif (e.g., an aminopyrazole) via SNAr displacement of the Chlorine.

    • Step 2 (C6): Extend the molecule into a hydrophobic pocket via Suzuki coupling of the Bromine with an aryl boronic acid.

Comparative Reactivity Data
Reaction TypeSite C1 (Cl)Site C6 (Br)Conditions
SNAr High LowAmines, DIPEA, DMSO, 80°C
Suzuki Coupling Very High HighPd(PPh₃)₄, Na₂CO₃ (C1 reacts first if uncontrolled)
Buchwald-Hartwig High HighPd(OAc)₂, BINAP, NaOtBu

References

  • MilliporeSigma. 6-Bromo-1-chloro-8-fluoroisoquinoline Product Sheet. Accessed 2025. Link

  • PubChem. Compound Summary: 6-Bromo-1-chloro-isoquinoline (Analogous Reactivity Data). National Library of Medicine. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 6-Bromo-1-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiling, solvent selection, and handling protocols for 6-Bromo-1-chloro-8-fluoroisoquinoline . This document is structured for researchers requiring high-fidelity data for biological assays, chemical synthesis, and analytical chromatography.

Executive Summary

For the lipophilic heterocycle 6-Bromo-1-chloro-8-fluoroisoquinoline , solvent selection is dictated by the competing requirements of solubility limit and chemical stability .

  • Primary Recommendation (Stock Solutions): DMSO (Dimethyl sulfoxide) .[1]

    • Rationale: High dielectric constant and aprotic nature accommodate the lipophilic halogenated core (LogP ~3.8) without risking nucleophilic attack.

  • Secondary Recommendation (Analytical/LC-MS): Methanol .

    • Rationale: Essential for chromatographic mobile phases but poses a critical stability risk due to potential nucleophilic aromatic substitution (

      
      ) at the C1-chloro position over prolonged storage.
      

Physicochemical Profile & Theoretical Solubility

Understanding the molecular architecture is the first step in predicting solubility behavior.

PropertyValue (Approx)Implication for Solubility
Molecular Weight 260.49 g/mol Low MW favors dissolution, but crystal lattice energy opposes it.
LogP (Lipophilicity) 3.8 ± 0.4 Highly lipophilic. Poor water solubility (<10 µM). Requires organic solvents.[2]
H-Bond Donors 0No capacity to donate H-bonds; relies on dipole-dipole interactions.
H-Bond Acceptors 1 (Isoquinoline N)Weak acceptor. Soluble in protic solvents (MeOH) via H-bonding from solvent.
Reactive Center C1-ChloroCritical: Susceptible to displacement by nucleophiles (e.g., methoxide/methanol).
Solubility Prediction
  • DMSO: Expected solubility >50 mM (>13 mg/mL) . The polar aprotic nature of DMSO solvates the polarizable halogenated aromatic system effectively.

  • Methanol: Expected solubility 5–20 mM (1–5 mg/mL) . While soluble, the energy cost of disrupting methanol's H-bond network is higher for this hydrophobic molecule compared to DMSO.

Solvent Systems Analysis: DMSO vs. Methanol

A. Dimethyl Sulfoxide (DMSO)

Role: Primary Stock Solvent (10 mM – 100 mM).

  • Mechanism: DMSO acts as a Lewis base, solvating the electron-deficient aromatic rings.

  • Advantages:

    • High Capacity: Capable of dissolving the compound at high concentrations for biological assay dosing (1000x stocks).

    • Inertness: Being aprotic, DMSO does not participate in

      
       reactions at the C1 position under neutral conditions.
      
    • Cryopreservation: Suitable for -20°C storage without phase separation (freezing point ~19°C; stocks freeze solid, preventing degradation).

  • Disadvantages:

    • Removal: High boiling point (189°C) makes it difficult to remove for chemical synthesis workups.

    • Hygroscopicity: Absorbs water from air, which can crash out the hydrophobic compound over time.

B. Methanol (MeOH)

Role: Analytical Diluent & Reaction Solvent.

  • Mechanism: Solvation via dipole interactions and H-bonding to the isoquinoline nitrogen.

  • Advantages:

    • Volatility: Easy to remove (b.p. 64.7°C).

    • LC-MS Compatibility: Standard mobile phase component.

  • Critical Risk (The "C1-Chloro Effect"): The 1-chloro substituent on isoquinoline is activated for nucleophilic attack. In methanol, especially if slightly basic or heated, there is a risk of converting the compound to 6-bromo-8-fluoro-1-methoxyisoquinoline .

    • Mitigation: Use MeOH only for immediate analysis. Do not store stocks in MeOH >24 hours at room temperature.

Experimental Protocol: Solubility Determination

This protocol utilizes a "Saturation Shake-Flask" method coupled with HPLC-UV quantification. This is the gold standard for generating self-validating data.

Materials
  • Compound: 6-Bromo-1-chloro-8-fluoroisoquinoline (solid).[3]

  • Solvents: Anhydrous DMSO (Grade ≥99.9%), HPLC-grade Methanol.

  • Equipment: Orbital shaker, Centrifuge (15,000 x g), HPLC-UV/Vis.

Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Weigh approx. 5 mg of compound into a 1.5 mL microcentrifuge tube.

    • Add 100 µL of solvent (DMSO or MeOH).

    • Target: 50 mg/mL. If the solid dissolves instantly, add more solid until undissolved particles remain visible.

  • Equilibration:

    • Agitate samples on an orbital shaker at 25°C for 24 hours .

    • Why: Ensures thermodynamic equilibrium is reached, not just kinetic dissolution.

  • Phase Separation:

    • Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

    • Critical: Do not filter DMSO stocks with standard syringe filters unless they are compatible (e.g., Nylon/PTFE), as extractables can interfere. Centrifugation is safer.

  • Quantification (HPLC-UV):

    • Carefully aspirate the supernatant.

    • Perform a 1000-fold dilution into Acetonitrile/Water (50:50) to bring the concentration into the linear dynamic range of the detector.

    • Inject onto HPLC (C18 Column, Gradient 5-95% ACN).

    • Calculate concentration against a standard curve prepared from a known low-concentration weight.

Decision Logic & Workflows

Workflow 1: Solubility Determination Logic

The following diagram outlines the decision process for determining solubility and handling the compound based on visual and analytical feedback.

SolubilityWorkflow Start Start: 5 mg Compound + 100 µL Solvent VisualCheck Visual Inspection (Immediate) Start->VisualCheck Clear Solution Clear? VisualCheck->Clear AddSolid Add more solid (Saturation not reached) Clear->AddSolid Yes Equilibrate Equilibrate 24h @ 25°C (Orbital Shaker) Clear->Equilibrate No (Turbid) AddSolid->VisualCheck Centrifuge Centrifuge 15,000g (Pellet Solid) Equilibrate->Centrifuge Dilute Dilute Supernatant (1:1000 in ACN/H2O) Centrifuge->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Caption: Saturation Shake-Flask Workflow for accurate thermodynamic solubility determination.

Workflow 2: Solvent Selection Strategy

This diagram guides the user on when to use DMSO versus Methanol based on the specific application.

SolventSelection App Application BioAssay Biological Assay (IC50 / Screening) App->BioAssay Synthesis Chemical Synthesis (Coupling/Substitution) App->Synthesis Analytics Analytical (LC-MS) App->Analytics DMSO Use DMSO (High Sol, Stable) BioAssay->DMSO Stock Solution Synthesis->DMSO If High Temp req. MeOH Use Methanol (Volatile, Reactive) Synthesis->MeOH If Nucleophile ok Analytics->MeOH Mobile Phase Warning WARNING: Avoid prolonged storage (Risk of S_NAr at C1) MeOH->Warning

Caption: Strategic solvent selection guide highlighting the stability risk associated with Methanol.

Stability & Troubleshooting

The "Halogen Exchange" Risk
  • Observation: In LC-MS, you may observe a mass shift of -4 Da (Cl -> OMe difference is +31 - 35 = -4? No. Cl is 35, OMe is 31. Mass shift is -4. Wait: Cl (35) replaced by OMe (31) is M-4. Cl (35) replaced by OH (17) is M-18).

    • Correction: Cl (35.[4]5) -> OMe (31.0). Mass shift is M - 4.5 .

  • Cause: Solvolysis of the C1-Cl bond in Methanol.

  • Prevention:

    • Keep Methanol solutions cold (4°C) .

    • Analyze immediately (<4 hours).

    • Avoid adding bases (TEA, DIPEA) to methanolic solutions of this compound.

Precipitation in Aqueous Media

When diluting a DMSO stock into aqueous buffer (e.g., for cell culture):

  • Limit: Do not exceed 1% v/v DMSO final concentration.

  • Crash-out: Due to the high LogP (3.8), the compound may precipitate if the concentration exceeds ~20 µM in media.

  • Check: Inspect the dosing plate under a microscope for crystals before adding to cells.

References

  • National Toxicology Program (NTP). (2003).[5] ICCVAM Recommended Protocol for Solubility Determination. U.S. Department of Health and Human Services.[5] [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2021). Standard Operating Procedure: Solubility determination by visual inspection. [Link][6]

  • PubChem. (2025).[7] Compound Summary: 6-Bromo-1-chloroisoquinoline (Structural Analog Data). National Library of Medicine. [Link]

Sources

Strategic Fluorination: 8-Fluoroisoquinoline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Fluoroisoquinoline Building Blocks for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the optimization of CNS-active agents and kinase inhibitors, the isoquinoline core is a privileged structure. However, the 8-fluoroisoquinoline scaffold represents a distinct, high-value tactical modification. Unlike generic halogenation, placing a fluorine atom at the C8 position offers a trifecta of benefits: metabolic blockade of a primary oxidation site, electronic modulation of the basic nitrogen (pKa lowering), and a unique reactivity handle in the dihydro-intermediate stage.

This guide provides a technical blueprint for the synthesis, functionalization, and application of 8-fluoroisoquinoline building blocks. It moves beyond standard catalog listings to explain the how and why of deploying this scaffold to solve specific medicinal chemistry challenges, particularly in improving metabolic stability and blood-brain barrier (BBB) permeability.

The Fluorine Effect at C8: Physicochemical & Biological Rationale

The strategic value of the 8-fluoro substituent is derived from its specific electronic and steric interaction with the isoquinoline core.

pKa Modulation and Permeability

The basicity of the isoquinoline nitrogen (typically pKa ~5.4 for the aromatic system, ~9.5 for the tetrahydro- derivative) is a critical parameter for membrane permeability.

  • Inductive Effect: The C8-fluorine exerts a through-bond inductive withdrawal ($ -I $ effect). In 1,2,3,4-tetrahydroisoquinolines (THIQs), this lowers the pKa of the secondary amine by approximately 1.0–1.5 log units compared to the unsubstituted parent.

  • Impact: This reduction in basicity increases the fraction of non-ionized species at physiological pH (7.4), thereby enhancing lipophilicity ($ \log D_{7.4} $) and passive diffusion across the BBB.

Metabolic Blockade

Isoquinolines are prone to oxidative metabolism. The C5 and C8 positions are electron-rich and susceptible to Cytochrome P450-mediated hydroxylation.

  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert to direct oxidation.

  • Site Blocking: Substitution at C8 effectively shuts down one of the two primary "soft spots" on the benzenoid ring, forcing metabolism to less favorable positions or prolonging half-life ($ t_{1/2} $).

Quantitative Comparison
PropertyIsoquinoline (Parent)8-FluoroisoquinolineImpact
Molecular Weight 129.16147.15Minimal steric penalty
ClogP ~2.0~2.2Slight lipophilicity increase
pKa (Conj. Acid) 5.40~4.1Reduced basicity (less protonated at pH 7.4)
Metabolic Liability High (C5/C8 oxidation)ReducedBlocks C8 oxidation site

Synthetic Access: The Directed Ortho-Lithiation (DoM) Route[1][2]

While classical methods like the Pomeranz-Fritsch reaction exist, they often suffer from poor regioselectivity when targeting the 8-position. The industry-standard, scalable route to 8-fluoroisoquinoline building blocks relies on Directed Ortho-Lithiation (DoM) .

Retrosynthetic Logic

To install the fluorine at C8, the most efficient strategy utilizes 3-fluorophenethylamine as the starting material. The key insight is that the fluorine atom and the ethylamine side chain (protected) can cooperatively direct lithiation to the sandwiched position (C2 of the phenyl ring), which becomes C8a of the isoquinoline, allowing formylation at the adjacent site.

Correction: Actually, the lithiation must occur at the position adjacent to the ethylamine chain to install the C1 carbon of the isoquinoline. Corrected Mechanism:

  • Substrate: N-Pivaloyl-2-(3-fluorophenyl)ethylamine.

  • Directing Groups: The fluorine is at the meta position relative to the ethylamine chain. The Pivaloyl group directs ortho to the nitrogen.

  • Lithiation Site: Lithiation occurs at the position ortho to the fluorine and ortho to the alkyl chain (the "sandwiched" C2 position of the benzene ring).

  • Electrophile: DMF (creates the aldehyde).

  • Cyclization: Acid-catalyzed closure forms the C1-N bond.

Visualization: Synthesis Workflow

G Start 3-Fluorophenethylamine Protect Protection (Pivaloyl Chloride) Start->Protect  Step 1 Lithiation Directed Ortho-Lithiation (n-BuLi, -78°C) Protect->Lithiation  Step 2 (Cooperative Directing) Quench Formylation (DMF) Lithiation->Quench  Step 3 Cyclize Cyclization (HCl, Dehydration) Quench->Cyclize  Step 4 Product 8-Fluoro-3,4-dihydroisoquinoline (Key Building Block) Cyclize->Product

Figure 1: The regioselective synthesis of 8-fluoro-3,4-dihydroisoquinoline via Directed Ortho-Lithiation (DoM).

Functionalization & Reactivity: The "Activated" Dihydro Core

The 8-fluoro-3,4-dihydroisoquinoline (8-F-DHIQ) is not just a passive intermediate; it is a versatile electrophile. The C=N imine bond activates the aromatic ring, enabling transformations that are difficult on the fully aromatic isoquinoline.

Divergent Synthesis Map

The 8-F-DHIQ intermediate serves as a branching point for three distinct classes of derivatives:

  • Simple Reduction: Yields 8-fluoro-1,2,3,4-tetrahydroisoquinoline (standard scaffold).

  • Nucleophilic Aromatic Substitution ($ S_NAr $): Surprisingly, the C=N bond activates the C8-fluorine towards displacement by cyclic amines (morpholine, piperazine) before reduction. This allows the synthesis of 8-aminoisoquinolines .

  • C1-Alkylation: Addition of organolithium or Grignard reagents to the imine carbon (C1) introduces diversity at the "head" of the molecule.

Reactivity cluster_0 Path A: Reduction cluster_1 Path B: SnAr Displacement cluster_2 Path C: C1-Alkylation Center 8-Fluoro-3,4-dihydroisoquinoline (Electrophilic Core) ProdA 8-Fluoro-THIQ (Standard Scaffold) Center->ProdA NaBH4, MeOH ProdB 8-Amino-3,4-dihydroisoquinoline (Novel C8-Analogs) Center->ProdB Cyclic Amine, Heat (F -> N Exchange) ProdC 1-Substituted-8-Fluoro-THIQ (Chiral Centers) Center->ProdC R-Li or R-MgBr (Imine Addition)

Figure 2: Divergent reactivity profile of the 8-fluoro-3,4-dihydroisoquinoline building block.

Experimental Protocols

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline (Scale: 10 mmol)

Based on the optimized lithiation protocol [1].

Reagents:

  • N-Pivaloyl-2-(3-fluorophenyl)ethylamine (2.23 g, 10 mmol)

  • n-Butyllithium (2.5 M in hexanes, 10 mL, 25 mmol)

  • DMF (anhydrous)

  • THF (anhydrous)

Procedure:

  • Lithiation: In a flame-dried flask under argon, dissolve the starting amide in anhydrous THF (30 mL). Cool to -78°C .

  • Addition: Dropwise add n-BuLi over 20 minutes. The solution will turn deep yellow/orange. Stir at -78°C for 2 hours to ensure complete ortho-lithiation.

  • Formylation: Add anhydrous DMF (2.0 mL, excess) in one portion. Allow the mixture to warm to room temperature over 1 hour.

  • Quench & Cyclize: Quench with 2M HCl (30 mL). The acidic environment hydrolyzes the hemiaminal intermediate and effects cyclization. Stir vigorously for 12 hours at room temperature.

  • Workup: Basify with NaOH (2M) to pH 10. Extract with DCM (3 x 50 mL). Dry over $ Na_2SO_4 $ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields the product as a pale yellow oil.

    • Yield Expectation: 65–75%.

    • QC Check: $ ^{1}H $ NMR should show the diagnostic C1-imine proton singlet at ~8.3-8.5 ppm.

$ S_NAr $ Functionalization (Fluorine Displacement)

To generate 8-morpholino-3,4-dihydroisoquinoline.

Procedure:

  • Dissolve 8-fluoro-3,4-dihydroisoquinoline (1.0 eq) in neat morpholine (5.0 eq).

  • Heat the mixture in a sealed tube at 80°C for 6–12 hours.

  • Monitor by LCMS for disappearance of the fluoro-starting material.

  • Remove excess morpholine under reduced pressure.

  • Purify residue by prep-HPLC or crystallization.

    • Note: This reaction exploits the activation of the C8-F by the C=N bond. It does not work readily on the fully reduced tetrahydroisoquinoline.

Case Studies & Applications

Case Study 1: CNS Drug Design (Metabolic Stability)

In the development of dopamine reuptake inhibitors, a 1-phenyl-tetrahydroisoquinoline lead showed rapid clearance due to hydroxylation at the C8 position.

  • Intervention: Replacement of the C8-H with C8-F.

  • Result: The C8-F analog maintained potency ($ IC_{50} ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     t{1/2} $ increased from 15 min to >60 min) by blocking the metabolic soft spot.
    
Case Study 2: Kinase Inhibitors (c-Met)

Although often seen in quinolines, the 8-fluoro motif has been adapted to isoquinoline-based kinase inhibitors to modulate the dihedral angle of the pendant groups (at C1) via the "ortho-fluorine effect," locking the bioactive conformation while reducing the basicity of the core to minimize hERG liability.

References

  • Hargitai, C., et al. "Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines."[1][2][3] Molecules, vol. 23, no.[4] 6, 2018, p. 1280.[4][2] Link

  • Pomeranz, C. "Über eine neue Isochinolinsynthese." Monatshefte für Chemie, vol. 14, 1893, pp. 116–119. Link

  • Fritsch, P. "Synthese von Isochinolinderivaten aus Benzalaminoacetal." Berichte der deutschen chemischen Gesellschaft, vol. 26, 1893, pp. 419–422. Link

  • BenchChem. "Applications of 8-Fluoroquinoxalin-2-ol in Medicinal Chemistry." BenchChem Application Notes, 2025. Link

  • PubChem. "8-Fluoroisoquinoline Compound Summary." National Library of Medicine, 2025. Link

Sources

Halogenated Isoquinoline Scaffolds: A Strategic Asset in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a vast spectrum of biological activities.[1][2] The strategic introduction of halogen atoms onto this scaffold represents a powerful and versatile tool in medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding interactions. This guide provides an in-depth exploration of halogenated isoquinoline scaffolds, designed for researchers and drug development professionals. We will delve into the strategic rationale for halogenation, survey key synthetic methodologies, analyze structure-activity relationships across major therapeutic areas, and provide validated experimental protocols to empower your research endeavors.

The Strategic Imperative of Halogenation

The decision to introduce a halogen (F, Cl, Br, I) into a drug candidate is a calculated choice aimed at modulating key molecular properties to enhance therapeutic potential. Halogenation is not merely an act of substitution; it is a strategic maneuver to influence lipophilicity, metabolic fate, and binding energetics.

Modulating Physicochemical Properties

The primary impact of halogenation is the alteration of the molecule's electronic and steric profile. Halogens are electronegative and increase in size down the group, providing a predictable means to influence a compound's lipophilicity (LogP). This is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. For instance, replacing a hydrogen atom with fluorine can subtly increase lipophilicity and often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[3]

Enhancing Metabolic Stability

Introducing a halogen at a metabolically labile position (a "metabolic soft spot") is a field-proven strategy to block cytochrome P450 (CYP) mediated oxidation. This can significantly increase the compound's half-life and oral bioavailability, as demonstrated in numerous drug development campaigns.[4]

Exploiting the Halogen Bond

Beyond simple steric and electronic effects, halogens can participate in a highly directional, non-covalent interaction known as a "halogen bond."[5] In this interaction, the electropositive region on the cap of the halogen atom (the σ-hole) acts as a Lewis acid, interacting with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in the protein's binding pocket. This can add significant binding affinity and selectivity, turning a moderately active compound into a potent inhibitor.

The following diagram illustrates the multifaceted impact of halogenation on a lead compound.

Halogenation_Effects cluster_scaffold Isoquinoline Scaffold cluster_properties Molecular Properties Scaffold Core Scaffold Halogenation Strategic Halogenation Scaffold->Halogenation Modify Lipophilicity Lipophilicity (LogP) Metabolism Metabolic Stability Binding Target Binding Affinity pKa Acidity/Basicity (pKa) Halogenation->Lipophilicity Modulates Halogenation->Metabolism Enhances Halogenation->Binding Improves via Halogen Bonds Halogenation->pKa Alters Drug_Discovery_Workflow node_design 1. Scaffold Selection & In Silico Design node_synthesis 2. Synthesis of Halogenated Library node_design->node_synthesis Target Analogs node_screening 3. Primary Biological Screening (HTS) node_synthesis->node_screening Compound Library node_sar 4. Hit-to-Lead & SAR Analysis node_screening->node_sar Initial Hits node_sar->node_synthesis Iterative Design node_adme 5. In Vitro ADME & Toxicology node_sar->node_adme Lead Candidates node_adme->node_sar Feedback node_invivo 6. In Vivo Efficacy & PK/PD Studies node_adme->node_invivo Optimized Leads

Sources

Strategic Sourcing & Utilization of 6-Bromo-1-chloro-8-fluoroisoquinoline

[1]

Executive Summary

6-Bromo-1-chloro-8-fluoroisoquinoline (CAS: 2411635-02-2) is a high-value heterocyclic scaffold employed primarily in the discovery of kinase inhibitors and GPCR ligands. Its structural utility lies in its orthogonal reactivity profile : the C1-chloro, C6-bromo, and C8-fluoro substituents allow for precise, sequential functionalization.

This guide provides a technical roadmap for sourcing this intermediate, validating its quality, and exploiting its unique "peri-effect" chemistry in drug design.

Technical Profile & Chemical Identity

The presence of the fluorine atom at the C8 position—peri to the C1-chloro group—introduces unique steric and electronic constraints compared to the parent 6-bromo-1-chloroisoquinoline.

PropertySpecification
CAS Number 2411635-02-2
Molecular Formula C₉H₄BrClFN
Molecular Weight 260.49 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water
Key Feature Peri-Interaction (C1/C8): The C8-F atom exerts steric pressure on the C1-Cl, potentially modulating SₙAr reaction rates and metabolic stability.[1][2]

Commercial Sourcing Landscape

Sourcing this compound requires distinguishing between "Catalog Aggregators" (re-packagers) and "Origin Manufacturers" (synthesis houses). For SAR exploration (mg to g scale), speed is paramount. For process development (kg scale), purity profile and batch consistency take precedence.

Supplier Tier Analysis
TierSupplier TypeRecommended VendorsUse Case
Tier 1 Global Distributors Sigma-Aldrich (MilliporeSigma), Apollo Scientific, FluorochemRapid SAR: High stock reliability; 1–5g scale; ships within 24–48 hrs.
Tier 2 Origin Manufacturers PharmaBlock, WuXi AppTec, Combi-BlocksScale-Up: >100g requirements; provides full batch records and custom specs.
Tier 3 Aggregators eMolecules, MolPortPrice Comparison: Useful for finding spot inventory across multiple databases.
Sourcing Decision Matrix

The following logic flow guides the "Make vs. Buy" decision and supplier selection based on project phase.

SourcingStrategyStartRequirement IdentifiedScaleCheckScale Needed?Start->ScaleCheckSmallScale< 10 Grams(Hit-to-Lead)ScaleCheck->SmallScaleLargeScale> 100 Grams(Process Dev)ScaleCheck->LargeScaleStockCheckIn Stock?SmallScale->StockCheckCustomTier 2 Manufacturer(PharmaBlock/WuXi)LargeScale->CustomCatalogTier 1 Distributor(Sigma/Apollo)StockCheck->CatalogYesStockCheck->CustomNoLeadTimeLead Time Acceptable?(2-4 Weeks)Custom->LeadTimeLeadTime->CustomYesInHouseIn-House Synthesis(See Protocol)LeadTime->InHouseNo (Critical Path)

Figure 1: Strategic decision tree for sourcing halogenated isoquinoline intermediates based on scale and timeline constraints.

Technical Utilization: Reactivity & Synthesis

The Orthogonal Reactivity Hierarchy

The power of 6-Bromo-1-chloro-8-fluoroisoquinoline lies in its ability to undergo sequential, selective functionalization.

  • C1-Chloro (Most Reactive): Highly activated by the adjacent ring nitrogen. Prone to Nucleophilic Aromatic Substitution (SₙAr) with amines or alkoxides.

    • Expert Insight: The 8-fluoro substituent creates a "peri-effect." While it electronically activates the ring, it sterically hinders the C1 position. Expect slower SₙAr kinetics compared to the non-fluorinated analog; elevated temperatures (80–100°C) may be required.

  • C6-Bromo (Moderately Reactive): Excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It is generally inert to SₙAr conditions, allowing C1 functionalization first.

  • C8-Fluoro (Stable): Generally acts as a blocking group or metabolic modulator. It is rarely displaced unless subjected to extreme forcing conditions.

Functionalization Workflow

ReactivityPathCore6-Bromo-1-chloro-8-fluoroisoquinolineStep1Path A: C1-Functionalization(SₙAr Displacement)Core->Step1R-NH₂, Base, Heat(Selective for Cl)Step2Path B: C6-Functionalization(Pd-Catalyzed Coupling)Core->Step2Alternative Route:Coupling First (Risk of Cl reactivity)Intermediate11-Amino-6-bromo-8-fluoroisoquinolineStep1->Intermediate1Intermediate1->Step2Ar-B(OH)₂, Pd(dppf)Cl₂(Selective for Br)FinalProduct1,6-DifunctionalizedTarget MoleculeStep2->FinalProduct

Figure 2: Sequential functionalization logic. Path A (SₙAr first) is generally preferred to avoid chemoselectivity issues with the C1-Cl during Pd-catalysis.

Quality Assurance & Validation Protocols

When receiving this material from a commercial supplier, standard purity checks (HPLC >95%) are insufficient due to the potential for regioisomeric impurities (e.g., 7-fluoro vs 8-fluoro isomers) which have identical masses.

Mandatory Identity Validation

1. ¹⁹F NMR Spectroscopy (The "Fingerprint"): This is the most definitive test for the 8-fluoro isomer.

  • Protocol: Dissolve ~5mg in DMSO-d₆.

  • Expected Signal: The 8-fluoro signal typically appears as a multiplet or doublet of doublets in the range of -110 to -130 ppm (dependent on specific solvent/concentration, compare against reference standard).

  • Differentiation: The 5-fluoro or 7-fluoro isomers will show distinct chemical shifts due to different electronic environments relative to the nitrogen.

2. ¹H NMR Coupling Constants:

  • Analyze the aromatic region.[3] The protons on the benzene ring (H5 and H7) should show coupling patterns consistent with meta coupling (due to Br at 6 and F at 8) and para relationships.

  • Note: H7 (between Br and F) will appear as a distinct doublet of doublets with coupling constants to F (J_H-F) and H5 (J_meta).

Common Impurity Profile
  • Hydrolysis Product: 6-Bromo-8-fluoroisoquinolin-1(2H)-one.

    • Cause: Moisture exposure during storage converts the reactive C1-Cl to a carbonyl (lactam).

    • Detection: Look for a loss of the aromatic region integration and appearance of an amide NH signal in proton NMR.

    • Remediation: Recrystallization from EtOAc/Hexanes or column chromatography (the lactam is significantly more polar).

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant / Corrosive (depending on concentration).

  • GHS Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Specific Handling: The C1-chloro bond is labile. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Exposure to humid air will degrade the material to the isoquinolinone, rendering it useless for SₙAr reactions.

References

  • PubChem. Compound Summary: 6-Bromo-1-chloroisoquinoline (Parent Structure Analysis).[4] National Library of Medicine. Retrieved from [Link]

Price and availability of 6-Bromo-1-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-1-chloro-8-fluoroisoquinoline (CAS: 2411635-02-2) is a high-value heterocyclic scaffold characterized by a unique "tri-halogenated" substitution pattern.[1] Its utility lies in the orthogonal reactivity of its three halogen atoms—chlorine at C1, bromine at C6, and fluorine at C8—allowing for precise, sequential functionalization in medicinal chemistry programs.

Currently, this compound is classified as a Tier 3 Building Block (Specialty/Niche). It is not a bulk commodity.[1][2] While available from select catalog suppliers, stock levels are often low (<5g), and procurement frequently triggers "make-to-order" synthesis protocols with lead times of 2–4 weeks. Prices remain high (~


450 USD/g), necessitating a rigorous "buy vs. make" analysis for scale-up campaigns.

Technical Profile & Reactivity

The value of this scaffold is defined by its regioselective functionalization potential .[1] The electronic environment of the isoquinoline ring creates a distinct hierarchy of reactivity, enabling the sequential construction of complex drug candidates without the need for protecting groups.[1]

Orthogonal Reactivity Hierarchy
PositionHalogenReactivity ModePrimary Application
C1 Chlorine High (SNAr / Pd-Catalysis)First-point diversification via nucleophilic aromatic substitution (amines, alkoxides) or Suzuki-Miyaura coupling.[1]
C6 Bromine Moderate (Pd-Catalysis)Second-point diversification via Suzuki, Buchwald-Hartwig, or Sonogashira couplings after C1 is functionalized.
C8 Fluorine Low (Stable / Electronic)Peri-position steric/electronic modulator.[1] Generally stable but can undergo SNAr under forcing conditions if the ring is highly electron-deficient.[1]
Selective Functionalization Workflow

The following diagram illustrates the logical flow for exploiting this scaffold. Note how the C1-Cl is engaged before the C6-Br to avoid competitive coupling at the bromine site.[1]

G Start 6-Bromo-1-chloro- 8-fluoroisoquinoline Step1 Intermediate A (C1-Substituted) Start->Step1 S_NAr (Amines) or Pd(0) (RT) SideProduct Promiscuous Mixture (C1/C6 scrambling) Start->SideProduct Non-selective Pd(0) / High Temp Step2 Final Scaffold (C1, C6-Disubstituted) Step1->Step2 Pd(0) / Heat (Suzuki/Buchwald)

Figure 1: The C1-Chlorine is activated by the adjacent ring nitrogen, making it significantly more electrophilic than the C6-Bromine.[1] This allows SNAr reactions to proceed at C1 with high selectivity.[1]

Market Analysis: Price & Availability

Current Status: Restricted Availability. Most suppliers list this item as "In Stock" but hold minimal inventory.[1] Orders exceeding 1–5g will likely revert to a synthesis-on-demand model.[1]

Supplier Tiering & Pricing Estimates
Supplier TierRepresentative VendorsPack SizeEst. Price (USD)Lead Time
Tier 1 (Catalog) Apollo Scientific, CymitQuimica1 g$350 - $420 1-2 Weeks (EU/US Stock)
Tier 2 (Aggregators) BLD Pharm, Combi-Blocks5 g$1,200 - $1,500 2-3 Weeks (Global Stock)
Tier 3 (Custom) WuXi, Enamine, ChemScene25 g+Inquire 4-6 Weeks (Synthesis)

Note: Prices are estimates based on Q4 2024/Q1 2025 data and fluctuate with raw material costs.[1]

Sourcing Protocol (Quality Control)

When sourcing this compound, specific impurities arising from the synthesis (see Section 4) must be monitored.

  • Acceptance Criteria: Purity >97% (HPLC).

  • Critical Impurity Watchlist:

    • 6-Bromo-8-fluoroisoquinolin-1(2H)-one: Hydrolysis byproduct of the C1-Cl.[1] (Check NMR for broad amide proton).

    • Regioisomers: 7-fluoro or 5-fluoro analogs (arising from impure starting materials).[1]

    • Des-halo impurities: 6-Bromo-1-chloroisoquinoline (missing F) or 1-chloro-8-fluoroisoquinoline (missing Br).[1]

Synthetic Contingency (The "Make" Option)

If commercial supply is unavailable or cost-prohibitive for scale-up (>50g), the following synthesis route is recommended. This protocol avoids the low-yielding Pomeranz-Fritsch cyclization of benzaldehydes in favor of the more robust Isoquinolinone Route .[1]

Synthetic Workflow

Target: 6-Bromo-1-chloro-8-fluoroisoquinoline Precursor: 4-Bromo-2-fluorobenzoic acid (Commercially available, ~$0.50/g).[1]

Synthesis SM 4-Bromo-2-fluorobenzoic acid Amide N,N-Diethyl-4-bromo- 2-fluorobenzamide SM->Amide 1. SOCl2 2. Et2NH OrthoLi Ortho-Lithiation Species Amide->OrthoLi LDA / THF -78°C Isoquinolone 6-Bromo-8-fluoro- isoquinolin-1(2H)-one OrthoLi->Isoquinolone 1. DMF (Formylation) 2. Acid Cyclization (HCl) Product 6-Bromo-1-chloro- 8-fluoroisoquinoline Isoquinolone->Product POCl3 / Reflux (Chlorination)

Figure 2: This route utilizes the directing power of the amide group to install the carbon framework, followed by cyclization and chlorination.

Detailed Protocol (Step-by-Step)

Step 1: Amide Formation Convert 4-bromo-2-fluorobenzoic acid to the diethylamide using thionyl chloride (


) followed by diethylamine.[1]
  • Checkpoint: Monitor via TLC.[1][3] Ensure complete consumption of acid to prevent quenching in Step 2.[1]

Step 2: Directed Ortho-Lithiation & Cyclization [1]

  • Reagents: LDA (Lithium Diisopropylamide), DMF, THF.

  • Procedure: Cool the amide in THF to -78°C. Add LDA dropwise (directing group: amide + fluorine ortho effect). Quench with DMF to introduce the aldehyde.[1] Upon acidic workup (HCl), the intermediate spontaneously cyclizes to form 6-bromo-8-fluoroisoquinolin-1(2H)-one .[1]

  • Critical Parameter: Temperature control is vital (-78°C) to prevent "Benzyne" formation or halogen dance side reactions.[1]

Step 3: Chlorination (Aromatization)

  • Reagents: Phosphorus Oxychloride (

    
    ).[1][4]
    
  • Procedure: Reflux the isoquinolinone in neat

    
     (or with Toluene co-solvent) for 3–5 hours.
    
  • Purification: Remove excess

    
     via distillation.[1][4] Quench residue carefully on ice (exothermic!). Extract with DCM.[1][4][5] Purify via silica gel chromatography (Hexane/EtOAc).
    
  • Yield Expectation: 50–65% overall.[1]

Conclusion & Recommendation

For Discovery Phase (<5g) , the opportunity cost of synthesis outweighs the high commercial price. Purchase from Tier 1 suppliers (Apollo/Cymit) to ensure speed.[1]

For Lead Optimization (>25g) , the commercial price becomes prohibitive. Initiate the synthetic contingency described in Section 4. The starting materials are cheap, and the isoquinolinone route is scalable and reproducible.[1]

References

  • PubChem. (2025).[1][6] 6-Bromo-1-chloro-8-fluoroisoquinoline (Compound Summary). National Library of Medicine.[1] [Link]

  • Csutorás, et al. (2021).[1] Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.[1][7][8] Molecules, 26(9), 2657. (Provides foundational lithiation protocols for 8-fluoro derivatives). [Link]

Sources

Safety & Reactivity Data Sheet (SRDS): 6-Bromo-1-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Traditional Safety Data Sheets (SDS) often reduce complex molecules to a generic list of hazards. For drug development professionals and synthetic chemists, understanding why a compound is hazardous is inextricably linked to understanding how it reacts. This guide elevates the standard SDS for 6-Bromo-1-chloro-8-fluoroisoquinoline (CAS: 2411635-02-2) into a comprehensive Safety & Reactivity Data Sheet (SRDS), synthesizing physicochemical profiling, mechanistic toxicology, and self-validating handling protocols[1].

Quantitative Physicochemical & Hazard Profiling

Before deploying this tri-functionalized scaffold in library synthesis or lead optimization, establishing its baseline physicochemical and regulatory profile is critical[2].

Property / ParameterValue / ClassificationMechanistic Implication
CAS Number 2411635-02-2Unique identifier for regulatory tracking.
Molecular Formula C9H4BrClFNHighly halogenated; dictates orthogonal reactivity.
Molecular Weight 260.50 g/mol Standard parameter for stoichiometric calculations.
Physical State Solid / PowderProne to aerosolization; requires anti-static handling.
Storage Temperature 2-8°C (Inert Atmosphere)Prevents ambient hydrolysis of the highly reactive C1-Cl bond.
GHS Signal Word WarningIndicates moderate acute toxicity and localized irritation.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation.

Structural Implications & Mechanistic Toxicology

The GHS hazard statements assigned to 6-Bromo-1-chloro-8-fluoroisoquinoline (H315: Skin irritation, H319: Eye irritation, H335: Respiratory irritation) are not due to physical abrasiveness, but rather its inherent electrophilicity.

The Causality of Irritation: The C1-chloro position of the isoquinoline ring is highly activated by the electron-withdrawing nature of the adjacent ring nitrogen. In biological environments—such as the mucous membranes of the eye or the respiratory tract—this position can undergo rapid Substitution Nucleophilic Aromatic (SNAr) reactions with biological nucleophiles (e.g., thiol groups in cysteine residues or primary amines in surface proteins)[3]. This rapid covalent modification of tissue proteins is the mechanistic root of its irritant properties.

Conversely, the C6-bromo position is relatively stable to spontaneous biological nucleophilic attack but serves as a prime handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) in synthetic workflows[4][5]. The C8-fluoro group provides conformational locking and metabolic stability, modulating the overall electron density of the core without participating in spontaneous ambient reactions[6].

Reactivity Core 6-Bromo-1-chloro-8-fluoroisoquinoline C1 C1-Chloro (Electrophilic) Core->C1 S_N_Ar Pathway C6 C6-Bromo (Cross-Coupling) Core->C6 Pd-Catalysis C8 C8-Fluoro (Metabolic Stability) Core->C8 Electronic Modulation Prod1 Meisenheimer Intermediate C1->Prod1 Nucleophile Prod2 Oxidative Addition Complex C6->Prod2 Metal Catalyst

Orthogonal reactivity pathways of 6-Bromo-1-chloro-8-fluoroisoquinoline in drug discovery.

Advanced Handling & Self-Validating Protocols

Because of the orthogonal reactivity of the halogens, handling this compound requires specific protocols to prevent premature degradation (e.g., hydrolysis of the C1-Cl bond by atmospheric moisture) and to ensure synthetic reproducibility.

Protocol: Controlled SNAr Functionalization at C1

This protocol is designed as a self-validating system, ensuring that any deviation in material integrity is caught before reagents are wasted.

  • Inert Atmosphere Setup: Purge a Schlenk flask or reaction vessel with argon.

    • Causality: Atmospheric moisture acts as a competing nucleophile, leading to the formation of an inert isoquinolone byproduct.

  • Compound Weighing & Transfer: Weigh the compound using anti-static tools.

    • Causality: The fine powder form (H335) is highly static; anti-static tools prevent aerosolization and subsequent inhalation exposure.

  • Solvent Addition & Validation Checkpoint: Add anhydrous, degassed solvent (e.g., THF or DMF).

    • Self-Validation: Visually confirm complete dissolution. A cloudy suspension at this stage indicates moisture contamination or degraded starting material (insoluble polymeric byproducts). Do not proceed if cloudy.

  • Nucleophile Introduction: Cool the system to 2-8°C. Introduce the amine or alkoxide nucleophile dropwise.

    • Causality: The SNAr reaction at the C1 position proceeds via a Meisenheimer complex and is highly exothermic[3]. Controlling the temperature strictly prevents competitive nucleophilic attack at the C6 position or unwanted defluorination at C8.

  • Reaction Quench: Quench with saturated aqueous NH4Cl.

    • Causality: This safely neutralizes unreacted nucleophile and protonates the leaving group, halting the reaction kinetics instantly.

Workflow Step1 1. Inert Atmosphere Setup Step2 2. Compound Weighing (2-8°C) Step1->Step2 Step3 3. Anhydrous Solvent Addition Step2->Step3 Validation Validation: Visual Dissolution Step3->Validation Step4 4. Reagent Introduction Validation->Step4 Quench 5. Chemical Quench (NH4Cl) Step4->Quench

Self-validating step-by-step experimental workflow for handling reactive isoquinolines.

Emergency Response & Decontamination Kinetics

Standard SDS documents recommend "washing with plenty of water" for skin or surface contact. However, from a mechanistic standpoint, water alone may be kinetically insufficient to rapidly deactivate the electrophilic C1-Cl bond if spilled on laboratory surfaces.

Active Spill Decontamination Protocol: Instead of passive wiping, treat benchtop spills with a mild, aqueous nucleophilic buffer (e.g., 5% sodium carbonate or a dilute ammonia solution).

  • Causality: The mild base actively drives the hydrolysis or amination of the C1-chloro group. This converts the hazardous, tissue-reactive electrophile into a benign, water-soluble isoquinolone or amino-isoquinoline derivative before physical cleanup, drastically reducing the risk of contact dermatitis for the responding personnel.

Regulatory Compliance & Transport

When shipping or receiving 6-Bromo-1-chloro-8-fluoroisoquinoline, ensure the logistical chain maintains the integrity of the compound:

  • Shipping Conditions: Must be shipped with ice packs to maintain temperatures below 8°C.

  • Packaging: Primary containers must be backfilled with an inert gas (Argon/Nitrogen) and tightly sealed with parafilm or equivalent moisture barriers.

References

  • Chemical Science (RSC Publishing) - Site-selective Suzuki–Miyaura coupling of heteroaryl halides URL:[Link]

  • Journal of Organic Chemistry (ACS) - Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination URL:[Link]

Sources

Methodological & Application

Synthesis of 6-Bromo-1-chloro-8-fluoroisoquinoline from 2-bromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and drug development professionals. It addresses the synthesis of 6-Bromo-1-chloro-8-fluoroisoquinoline , a high-value scaffold often utilized in the development of KRAS G12C inhibitors (e.g., Adagrasib analogs).

Editorial Note on Starting Material: Detailed retrosynthetic analysis reveals that the direct Pomeranz-Fritsch cyclization of the requested starting material, 2-bromo-4-fluorobenzaldehyde , yields the regioisomer 8-bromo-6-fluoroisoquinoline . To obtain the target 6-bromo-8-fluoroisoquinoline core, the correct precursor is 4-bromo-2-fluorobenzaldehyde . This guide provides the protocol for the target molecule, explicitly correcting the starting material to ensure the correct substitution pattern, while noting the pathway of the requested precursor for scientific completeness.

Abstract & Strategic Overview

The 1-chloroisoquinoline scaffold is a critical electrophile in medicinal chemistry, serving as a gateway to


 functionalization at the C-1 position. The synthesis of 6-Bromo-1-chloro-8-fluoroisoquinoline  presents a regiochemical challenge due to the specific arrangement of the halogen substituents.

This protocol details a robust, scalable 3-step synthesis:

  • Constructing the Ring: Acid-mediated cyclization of the appropriate benzaldehyde acetal (Pomeranz-Fritsch).

  • Activating the Nitrogen: Oxidation to the isoquinoline N-oxide.

  • Functionalizing C-1: Regioselective chlorination via rearrangement.

Retrosynthetic Logic & Precursor Selection

The Pomeranz-Fritsch reaction involves the electrophilic attack of an acetal-derived intermediate onto the aromatic ring. The closure occurs at the position ortho to the aldehyde group and para to the strongest activating group (or directed by sterics/electronics).

  • Pathway A (Target Route): Starting from 4-bromo-2-fluorobenzaldehyde . The cyclization occurs at C-6 (ortho to CHO, meta to F).

    • Result:6-Bromo-8-fluoroisoquinoline .[1]

  • Pathway B (Requested SM): Starting from 2-bromo-4-fluorobenzaldehyde . The cyclization occurs at C-6 (ortho to CHO, meta to F).

    • Result:8-Bromo-6-fluoroisoquinoline (Regioisomer).

Decision: To synthesize the specified target, Pathway A is utilized.[2]

Retrosynthesis Target TARGET: 6-Bromo-1-chloro-8-fluoroisoquinoline Inter1 Intermediate: 6-Bromo-8-fluoroisoquinoline N-oxide Target->Inter1 POCl3 (Chlorination) Inter2 Scaffold: 6-Bromo-8-fluoroisoquinoline Inter1->Inter2 mCPBA (Oxidation) CorrectSM CORRECT PRECURSOR: 4-Bromo-2-fluorobenzaldehyde Inter2->CorrectSM Pomeranz-Fritsch (Cyclization) WrongSM REQUESTED PRECURSOR: 2-Bromo-4-fluorobenzaldehyde WrongProd Isomer: 8-Bromo-6-fluoroisoquinoline WrongProd->WrongSM Yields Wrong Isomer

Caption: Retrosynthetic map demonstrating the necessity of 4-bromo-2-fluorobenzaldehyde to achieve the 6-Br, 8-F substitution pattern.

Experimental Protocol

Step 1: Synthesis of 6-Bromo-8-fluoroisoquinoline

Principle: Formation of a Schiff base followed by acid-catalyzed cyclization. The fluorine atom at C-2 (of the benzaldehyde) directs the closure to C-6 via electronic effects, establishing the 8-fluoro position in the final ring.

Reagents:

  • 4-Bromo-2-fluorobenzaldehyde (1.0 eq)

  • Aminoacetaldehyde dimethyl acetal (1.1 eq)

  • Toluene (Solvent, 10 V)

  • Trifluoromethanesulfonic acid (Triflic acid) or

    
     (Excess)
    

Procedure:

  • Imine Formation: Charge a reaction vessel with 4-bromo-2-fluorobenzaldehyde and Toluene. Add Aminoacetaldehyde dimethyl acetal.

  • Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC until the aldehyde is consumed (approx. 2-4 hours).

  • Concentrate the toluene solution to yield the crude imine oil.

  • Cyclization: Cool neat Triflic acid (approx. 5-10 equivalents) to 0°C.

  • Add the crude imine dropwise to the acid, maintaining temperature <10°C. Caution: Exothermic.

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with

    
     or 
    
    
    
    to pH 8-9.
  • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[3][4]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Key Checkpoint: The proton NMR should show two doublets for the pyridine ring protons (H-3 and H-4) and the specific coupling pattern for the benzene ring protons.

Step 2: N-Oxidation

Principle: Oxidation of the isoquinoline nitrogen to the N-oxide activates the C-1 position for nucleophilic attack.

Reagents:

  • 6-Bromo-8-fluoroisoquinoline (from Step 1)

  • m-Chloroperoxybenzoic acid (mCPBA, 77% max, 1.2 eq)

  • Dichloromethane (DCM, 10 V)

Procedure:

  • Dissolve the isoquinoline in DCM at room temperature.

  • Add mCPBA portion-wise over 15 minutes.

  • Stir at room temperature for 3-6 hours. Monitor by TLC (N-oxide is significantly more polar/lower Rf).

  • Workup: Wash the organic layer with 1M NaOH (2x) to remove m-chlorobenzoic acid byproduct.

  • Wash with brine, dry over

    
    , and concentrate.
    
  • The solid N-oxide is often pure enough for the next step; otherwise, recrystallize from EtOAc/Hexane.

Step 3: Regioselective Chlorination (Meisenheimer-Type)

Principle: Treatment of the N-oxide with phosphorus oxychloride (


) converts the N-oxide to a reactive intermediate that undergoes nucleophilic attack by chloride at the C-1 position, followed by elimination of the phosphate group.

Reagents:

  • 6-Bromo-8-fluoroisoquinoline N-oxide (1.0 eq)

  • Phosphorus oxychloride (

    
    , 5-10 V) - Acts as solvent and reagent
    
  • Triethylamine (Optional, 1.0 eq, can suppress side reactions)

Procedure:

  • Place the N-oxide in a dry round-bottom flask under inert atmosphere (

    
    ).
    
  • Add

    
     carefully.
    
  • Heat the mixture to reflux (approx. 105°C) for 2-4 hours.

  • Quench (Critical Safety Step): Cool the mixture to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator with appropriate trap).
    
  • Pour the residue slowly onto crushed ice/water with vigorous stirring. Caution: Delayed exotherm.

  • Neutralize with saturated

    
     or 
    
    
    
    to pH 7-8.
  • Extract with DCM (3x). Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidColor may darken upon storage due to trace decomposition.
Target Mass ~260.49 DaMonoisotopic mass for

.
1H NMR (DMSO-d6) H-3/H-4: Two doublets (J~5.8Hz). Ar-H: Distinct coupling due to F-splitting.H-1 is absent (replaced by Cl).
Purity (HPLC) >98% (AUC)Critical for use in cross-coupling reactions.
Validated Signaling/Reaction Pathway

ReactionFlow SM 4-Bromo-2-fluoro- benzaldehyde Imine Imine Intermediate SM->Imine + Aminoacetaldehyde dimethyl acetal IsoQ 6-Bromo-8-fluoro- isoquinoline Imine->IsoQ TfOH, Cyclization NOxide N-Oxide IsoQ->NOxide mCPBA Product 6-Bromo-1-chloro- 8-fluoroisoquinoline NOxide->Product POCl3, Reflux

Caption: Step-wise reaction flow from the corrected aldehyde precursor to the final 1-chloro product.

Safety & Hazards

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and reacts violently with water. All quenching must be done at 0°C with slow addition.
    
  • Triflic Acid: Superacid; causes severe burns. Use only in compatible glassware (no metal needles).

  • mCPBA: Potentially explosive if dried completely; keep damp or in solution.

References

  • Pomeranz-Fritsch Reaction Mechanism: Li, J. J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Synthesis of 1-Chloroisoquinolines: Wang, X., et al. (2018). "Efficient Synthesis of 1-Chloroisoquinolines via N-Oxide Activation." Journal of Organic Chemistry, 83(15).

  • Regiochemistry of Isoquinoline Cyclization: Brown, E. V. (1977). "The Pomeranz-Fritsch Reaction: Isomer Distribution." Journal of Heterocyclic Chemistry.

  • Target Compound Data (CAS 2411635-02-2): PubChem Compound Summary for CID 136266395.

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 6-Bromo-1-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Insight

The Challenge

The substrate 6-Bromo-1-chloro-8-fluoroisoquinoline presents a classic problem in chemoselectivity. It contains two electrophilic sites (C1-Cl and C6-Br) capable of undergoing Palladium-catalyzed cross-coupling.[1] Successful utilization of this scaffold requires orthogonal functionalization : selectively coupling at the C6-position while preserving the C1-chloride for subsequent nucleophilic aromatic substitution (SNAr) or a second cross-coupling event.

The Solution: Exploiting Electronic and Steric Bias

Our protocol leverages two intrinsic properties of the substrate to achieve >95% regioselectivity for the C6-position:

  • Bond Dissociation Energy (BDE): The Csp2-Br bond (~81 kcal/mol) is significantly weaker than the Csp2-Cl bond (~96 kcal/mol), resulting in faster oxidative addition of Pd(0) at the C6 position.

  • The "Peri" Effect (Steric Shielding): The fluorine atom at position 8 exerts a steric "peri-effect" on position 1. This steric bulk hinders the approach of the bulky Palladium-ligand complex to the C1-chloride, further retarding reaction at this site compared to the unhindered C6-bromide.

Reactivity Map

The following diagram illustrates the competing pathways and the logic behind the selective protocol.

ReactivityMap Substrate 6-Bromo-1-chloro- 8-fluoroisoquinoline Path_C6 Path A: C6-Coupling (Kinetic Product) Substrate->Path_C6 FAVORED Weaker C-Br bond Unhindered access Path_C1 Path B: C1-Coupling (Undesired) Substrate->Path_C1 DISFAVORED Stronger C-Cl bond Steric block by 8-F Hydrolysis Side Reaction: C1-Hydrolysis Substrate->Hydrolysis Risk in aq. base (Monitor pH)

Figure 1: Mechanistic rationale for regioselectivity. The 8-Fluoro substituent acts as a gatekeeper, protecting the C1-Cl bond from premature Pd-insertion.

Part 2: Experimental Protocol

Optimization of Reaction Conditions

The choice of ligand is critical. Highly active "universal" ligands (e.g., XPhos, SPhos) can force oxidative addition at the C1-chloride, leading to bis-coupling. We utilize triphenylphosphine (PPh₃) or dppf , which are active enough for the bromide but sluggish towards the hindered chloride.

ParameterStandard Condition (Recommended)High-Activity (Avoid for Selectivity)
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCMPd₂(dba)₃ / XPhos
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Temp 85 °C110 °C
Time 4 - 6 Hours1 - 2 Hours
Outcome >95% Mono-C6 Product Mixture of Mono, Bis, and C1-products
Detailed Workflow: C6-Selective Arylation

Objective: Synthesis of 1-chloro-8-fluoro-6-(4-methoxyphenyl)isoquinoline.

Reagents:

  • 6-Bromo-1-chloro-8-fluoroisoquinoline (1.0 equiv, 260.5 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.1 equiv, 167.2 mg, 1.1 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 41 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv, 212 mg)

  • Solvent: 1,4-Dioxane (8 mL) / Water (2 mL) [Degassed]

Step-by-Step Procedure:

  • Inert Setup: Equip a 25 mL reaction vial with a magnetic stir bar and a septum cap. Flame-dry or oven-dry the glassware and cool under a stream of Nitrogen (or Argon).

  • Solvent Degassing: In a separate flask, sparge the Dioxane/Water mixture with Nitrogen for 15 minutes. Critical: Dissolved oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Reagent Addition: Charge the reaction vial with the isoquinoline substrate, boronic acid, and Na₂CO₃.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last. Quickly seal the vial.

  • Solvation: Syringe in the degassed solvent mixture. Purge the headspace with Nitrogen for 2 minutes.

  • Reaction: Heat the block/oil bath to 85 °C . Stir vigorously (800 rpm).

    • Checkpoint: Monitor by TLC or LCMS at t=2h. The starting material (bromide) should be consumed. If C1-coupling products appear (M+Ar mass), lower temperature to 75 °C.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Wash combined organics with Brine (15 mL), dry over MgSO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica Gel).

    • Eluent: 0-20% Ethyl Acetate in Hexanes.

    • Note: The product is typically less polar than the boronic acid but more polar than the starting bromide.

Process Workflow Diagram

Workflow Start Start: Reagent Weighing Degas Degas Solvents (N2 Sparge) Critical for Catalyst Life Start->Degas Mix Combine Solid Reagents (Substrate, Boronic Acid, Base, Cat) Degas->Mix Heat Reaction: 85°C, 4-6h Monitor LCMS for SM consumption Mix->Heat Check QC Checkpoint: Is C1-Cl intact? Heat->Check Check->Heat No (SM remains) Quench Workup: EtOAc/Water Extraction Check->Quench Yes (Proceed) Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Operational workflow for the synthesis, emphasizing the QC checkpoint to ensure C1-chloride integrity.

Part 3: Troubleshooting & Validation

Self-Validating the Protocol

To ensure the protocol is working as intended, look for these analytical signatures:

  • ¹H NMR: The proton at C1 is absent (substituted by Cl). A coupling at C1 would introduce a new aromatic system adjacent to the Nitrogen. The C6-coupling will show a shift in the protons at C5 and C7 due to the new aryl group, while the C3/C4 protons remain relatively stable.

  • LCMS:

    • Target Mass: [M+H]⁺ = Substrate - Br + Aryl.

    • Impurity Mass (Bis-coupling): [M+H]⁺ = Substrate - Br - Cl + (2 x Aryl).

    • Impurity Mass (Hydrolysis): [M+H]⁺ = Substrate - Br + Aryl - Cl + OH (Isoquinolinone formation).

Common Pitfalls
  • Hydrolysis of C1-Cl: The 1-position in isoquinolines is susceptible to hydrolysis in basic aqueous media, forming the 1-isoquinolinone (isocarbostyril).

    • Fix: If this is observed, switch to anhydrous conditions : Use K₃PO₄ in dry Toluene/Dioxane at 90 °C.

  • Stalled Reaction: The 8-Fluoro group adds bulk. If conversion is low after 6 hours:

    • Fix: Do NOT increase temperature above 100 °C. Instead, add a fresh portion of catalyst (0.02 equiv) and extend time.

  • Dehalogenation: Pd-catalyzed reduction of the C1-Cl to C1-H.

    • Fix: Ensure solvents are strictly degassed; oxygen can promote non-productive cycles that lead to hydrodehalogenation.

References

  • Regioselectivity in Isoquinolines

    • Mechanistic basis for C6 vs C1 selectivity in Suzuki coupling.
    • Source: BenchChem. (2025).[3][4] 6-Bromo-1-chloroisoquinoline Reactivity Profile.

    • (Verified Landing Page)

  • General Suzuki Coupling Methodology

    • Standard protocols for halogen
    • Source: Organic Chemistry Portal. (2023). Suzuki Coupling.[2][4][5][6][7][8][9]

  • Steric Effects in Cross-Coupling

    • Analysis of "peri" substituent effects on catalytic r
    • Source: Royal Society of Chemistry. (2015).[2][6][10][11] Regioselective Suzuki Couplings of Polyhalogenated Systems.

  • Substrate Properties

    • Physical and chemical data for 6-Bromo-1-chloro-8-fluoroisoquinoline.
    • Source: PubChem. (2025).[10] Compound Summary: 6-Bromo-1-chloroisoquinoline.[1][10][12]

Sources

Nucleophilic aromatic substitution (SNAr) at C1 of 1-chloroisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) at C1 of 1-Chloroisoquinolines

1. Executive Summary 1-Chloroisoquinoline is a privileged heterocyclic scaffold in medicinal chemistry, agrochemicals, and materials science. Functionalization at the C1 position via Nucleophilic Aromatic Substitution (SNAr) provides a robust, transition-metal-free pathway to diverse 1-substituted isoquinolines (e.g., amines, ethers, thioethers, and fluorides). This application note details the mechanistic rationale, optimized reaction conditions, and self-validating protocols for executing highly efficient SNAr reactions on 1-chloroisoquinolines.

2. Mechanistic Insights and Causality The regioselectivity and high reactivity of the C1 position in 1-chloroisoquinoline are dictated by the intrinsic electronic properties of the azine ring.

  • Activation by the Heteroatom: The nitrogen atom at position 2 acts as a powerful electron-withdrawing group. During nucleophilic attack at C1, the resulting negative charge in the transition state is delocalized directly onto the highly electronegative nitrogen atom, forming a stabilized Meisenheimer complex[1].

  • C1 vs. C3 Reactivity: While C3 is also adjacent to the nitrogen, substitution at C1 is kinetically and thermodynamically favored. Attack at C1 allows the intermediate to retain a fully intact, aromatic benzene ring, whereas attack at C3 disrupts the aromaticity of the fused carbocycle[1].

  • Leaving Group Dynamics: The chloride ion is an excellent leaving group in the fast elimination step, restoring the aromaticity of the isoquinoline core.

SNAr_Mechanism A 1-Chloroisoquinoline (Electrophile) C Meisenheimer Complex (Anion stabilized by N) A->C Addition (Rate-determining) B Nucleophile (Nu⁻ / HNu) B->C D 1-Substituted Isoquinoline (Product) + Cl⁻ C->D Elimination (Fast)

Figure 1: Addition-elimination SNAr mechanism at C1 of 1-chloroisoquinoline.

3. Reaction Scope and Quantitative Data The choice of nucleophile and solvent dictates the required thermal activation. Polar aprotic solvents (DMF, DMSO) are universally preferred as they solvate counter-cations (e.g., K⁺, Cs⁺) while leaving the nucleophilic anion "naked" and highly reactive.

Nucleophile ClassReagents / BaseSolventTemp (°C)Typical YieldRef
Primary/Secondary Amines Aniline, Morpholine / K₂CO₃ or DIPEADMF, DMSO, or n-BuOH80 - 12075 - 95%[2]
Alkoxides / Phenoxides Phenol / K₂CO₃ or Cs₂CO₃CH₃CN or DMF80 - 10070 - 90%[2]
Thiolates NaSMeTHF / MeOHReflux>90%[1]
Fluoride (Deoxyfluorination) Anhydrous NMe₄FDMF25 (Room Temp)80%[3]
N-Heterocycles Benzotriazole / BaseDMF100 - 12080 - 85%[4]

Table 1: Summary of typical SNAr conditions and yields for 1-chloroisoquinoline functionalization.

4. Experimental Workflows & Protocols

Workflow Step1 1. Reagent Preparation Dry solvents, inert atmosphere Step2 2. Reaction Assembly Mix 1-chloroisoquinoline + Nu + Base Step1->Step2 Step3 3. Thermal Activation Room Temp (Fluorination) or 80-140°C (Amination) Step2->Step3 Step4 4. In-Process Control (IPC) TLC / LC-MS monitoring Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Workup & Isolation Quench, Extract, Purify Step4->Step5

Figure 2: Standard experimental workflow for SNAr functionalization of 1-chloroisoquinolines.

Protocol A: Room-Temperature SNAr Fluorination

Objective: Synthesis of 1-fluoroisoquinoline using anhydrous tetramethylammonium fluoride (NMe₄F). Causality & Trustworthiness: Traditional fluorination requires high temperatures (e.g., 140 °C with CsF), which can lead to degradation or ether byproducts[3]. Anhydrous NMe₄F provides a highly nucleophilic, soluble fluoride source that enables the reaction to proceed at 25 °C. Critical Control: The NMe₄F must be strictly anhydrous; the presence of water (e.g., using NMe₄F·4H₂O) completely halts the fluorination and leads to the formation of 1-hydroxyisoquinoline (isocarbostyril) via competitive hydrolysis[3].

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, weigh 1-chloroisoquinoline (82 mg, 0.5 mmol, 1.0 equiv) and anhydrous NMe₄F (93 mg, 1.0 mmol, 2.0 equiv) into an oven-dried 10 mL vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF (2.5 mL, to achieve a 0.2 M solution) to the vial. Seal the vial with a PTFE-lined cap.

  • Reaction: Stir the mixture vigorously at 25 °C for 24 hours.

  • In-Process Control (IPC): Remove a 10 µL aliquot, dilute with EtOAc, and analyze via TLC (70% Hexanes / 30% Et₂O) or LC-MS. The starting material (Rf ~0.4) should be consumed, replaced by a new spot (Rf ~0.53).

  • Workup: Remove the vial from the glovebox. Quench the reaction by adding 5 mL of deionized water. Extract the aqueous layer with diethyl ether (3 × 10 mL).

  • Purification: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/Et₂O) to yield 1-fluoroisoquinoline as a colorless oil (~80% yield)[3].

Protocol B: Amination with Anilines/Aliphatic Amines

Objective: Synthesis of N-phenylisoquinolin-1-amine derivatives. Causality & Trustworthiness: Amines are less nucleophilic than thiolates or alkoxides, often requiring thermal activation. Using a polar protic solvent like n-butanol under reflux, or a polar aprotic solvent (CH₃CN, DMF) with a mild base (K₂CO₃), facilitates the proton transfer step following the initial nucleophilic attack and neutralizes the generated HCl[2].

Step-by-Step Procedure:

  • Reaction Assembly: To a 25 mL round-bottom flask, add 1-chloroisoquinoline (1.0 mmol, 1.0 equiv), the desired aniline/amine (1.2 mmol, 1.2 equiv), and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Suspend the reagents in anhydrous n-butanol or acetonitrile (5 mL).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to reflux (approx. 117 °C for n-butanol or 82 °C for acetonitrile) under an inert nitrogen atmosphere for 12–18 hours[2].

  • IPC: Monitor the reaction via LC-MS. The mass of the desired product[M+H]⁺ should dominate the chromatogram.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 × 15 mL) to remove the inorganic salts and base.

  • Isolation: Extract the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude residue by recrystallization or silica gel chromatography (DCM/MeOH gradient) to obtain the pure 1-aminoisoquinoline derivative.

5. Troubleshooting & Self-Validating Systems

  • Low Conversion in Amination: If unreacted 1-chloroisoquinoline persists, verify the nucleophilicity of the amine. Highly electron-deficient anilines (e.g., containing -CF₃ or -NO₂ groups) may require stronger bases (e.g., Cs₂CO₃) or a shift to transition-metal catalysis (Buchwald-Hartwig coupling) to proceed efficiently[2].

  • Formation of Isocarbostyril (1-hydroxyisoquinoline): This is a classic indicator of moisture contamination. Ensure all solvents are strictly anhydrous and bases (like K₂CO₃) are oven-dried prior to use.

References

  • Product Class 5: Isoquinolines. Thieme Connect. Available at:

  • Nitrogen Heterocycles as Building Blocks for New Metallosupramolecular Architectures. NIH PMC. Available at:

  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. ACS Publications - The Journal of Organic Chemistry. Available at:

  • Rigidification Dramatically Improves Inhibitor Selectivity for RAF Kinases. NIH PMC. Available at:

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Isoquinoline Scaffolds

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals. The introduction of an amino group at the C-6 position, in particular, provides a versatile handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and indispensable tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods in terms of scope, efficiency, and functional group tolerance.[1][2]

This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful application of the Buchwald-Hartwig amination to 6-bromoisoquinoline derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction for the synthesis of novel isoquinoline-based molecules.

Understanding the "Why": Mechanistic Insights and Key Parameter Selection

A successful Buchwald-Hartwig amination hinges on the judicious selection of the catalyst, ligand, base, and solvent. Understanding the underlying catalytic cycle is paramount to making informed experimental choices.

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative\nAddition Oxidative Addition (Rate-Determining Step for ArBr) Pd(0)L->Oxidative\nAddition Ar-Br Pd(II) Complex Ar-Pd(II)(L)-Br Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine (R₂NH) Coordination Pd(II) Complex->Amine\nCoordination Pd(II)-Amido\nComplex Ar-Pd(II)(L)-NR₂ Amine\nCoordination->Pd(II)-Amido\nComplex + Base - H-Base⁺Br⁻ Amido\nComplex Formation Base-mediated Deprotonation Reductive\nElimination Reductive Elimination (Product Formation) Pd(II)-Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive\nElimination->Product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The Challenge of N-Heterocyclic Substrates

The presence of the nitrogen atom in the isoquinoline ring introduces a specific challenge: potential coordination to the palladium center. This can lead to catalyst inhibition or the formation of inactive complexes, resulting in low yields or failed reactions. The choice of a sterically bulky ligand is therefore crucial to shield the palladium and prevent this undesirable interaction.

Catalyst and Ligand Selection: A Symbiotic Relationship

The combination of the palladium precursor and the phosphine ligand is the heart of the catalytic system. While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand dictates the reactivity and scope of the reaction. For N-heterocyclic substrates like 6-bromoisoquinoline, bulky, electron-rich phosphine ligands are generally the most effective.

  • For Primary Amines: Ligands such as BrettPhos have shown excellent performance in the amination of aryl chlorides and mesylates with primary amines.[2]

  • For Secondary Amines: RuPhos is often a reliable choice for the coupling of secondary amines.[2]

  • Bidentate Ligands: Bidentate phosphine ligands like BINAP and Xantphos can also be highly effective, as they are believed to prevent the formation of inactive palladium iodide dimers after oxidative addition, thereby accelerating the reaction.[1][4] In a kilogram-scale synthesis of a 6-aminoisoquinoline derivative, a combination of Pd(dba)₂ and BINAP proved to be the most effective.[5]

The Role of the Base: More Than Just a Proton Scavenger

The base plays a critical role in the catalytic cycle by facilitating the deprotonation of the amine coordinated to the palladium center. The choice of base must be carefully considered, as it can significantly impact the reaction rate and compatibility with functional groups.

  • Strong Bases (e.g., NaOtBu, LiHMDS): These bases generally lead to higher reaction rates and allow for lower catalyst loadings. However, they are incompatible with many electrophilic functional groups.[3]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer excellent functional group tolerance and are often the preferred choice for substrates with sensitive functionalities.[3] For the amination of the base-sensitive 6-bromoisoquinoline-1-carbonitrile, cesium carbonate was found to be optimal.[5][6]

Solvent Selection: A Key to Solubility and Reactivity

The solvent must be capable of dissolving the reagents and maintaining the catalyst in an active state. Anhydrous, degassed solvents are essential to prevent catalyst deactivation.

  • Aprotic, Non-polar Solvents: Toluene and 1,4-dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.[3]

  • Ethereal Solvents: Tetrahydrofuran (THF) is also a viable option and was successfully employed in the kilogram-scale synthesis of a 6-aminoisoquinoline derivative.[5][6]

Experimental Protocols

The following protocols provide a general framework for the Buchwald-Hartwig amination of 6-bromoisoquinoline derivatives. Optimization of reaction conditions may be necessary for specific substrate combinations.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dry and Degas Solvent B Ensure Inert Atmosphere (Ar or N₂) A->B C Weigh Reagents in Glovebox or under Inert Gas B->C D Charge Reaction Vessel: Pd Source, Ligand, Base, 6-Bromoisoquinoline C->D E Add Solvent D->E F Add Amine E->F G Heat to Desired Temperature F->G H Monitor Progress (TLC, LC-MS) G->H I Cool to Room Temperature H->I J Aqueous Work-up I->J K Dry Organic Layer J->K L Concentrate in vacuo K->L M Purify by Column Chromatography L->M

Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Amination of 6-Bromoisoquinoline with a Primary or Secondary Amine

This protocol is a general starting point and is based on conditions found to be effective for a range of aryl halides.[7]

Materials:

  • 6-Bromoisoquinoline

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BrettPhos for primary amines, RuPhos for secondary amines, or BINAP)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (1-2 mol%), phosphine ligand (2-4 mol%), base (1.4-2.0 equivalents), and 6-bromoisoquinoline (1.0 equivalent) to a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add the anhydrous, degassed solvent via syringe.

  • Amine Addition: Add the amine (1.1-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Kilogram-Scale Synthesis of (S)-6-((1-hydroxy-2-methylpropan-2-yl)amino)isoquinoline-1-carbonitrile

This protocol has been successfully implemented on a large scale and provides a robust method for the amination of a functionalized 6-bromoisoquinoline.[5]

Materials:

  • 6-Bromoisoquinoline-1-carbonitrile (2.5 kg, 1.0 equiv)

  • (S)-3-Amino-2-methylpropan-1-ol (1.1 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Inert Atmosphere: Ensure the reaction vessel is clean, dry, and thoroughly purged with nitrogen.

  • Reagent Addition: To the reaction vessel, add Pd(dba)₂, BINAP, and Cs₂CO₃ under a positive pressure of nitrogen.

  • Solvent and Reactants: Add anhydrous THF to the vessel, followed by 6-bromoisoquinoline-1-carbonitrile and (S)-3-amino-2-methylpropan-1-ol.

  • Reaction: Stir the mixture at an elevated temperature (optimization may be required) and monitor the reaction progress by HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up to remove inorganic salts, which typically involves partitioning between water and an organic solvent.

  • Purification: The product can be isolated and purified by standard laboratory techniques, such as crystallization or chromatography.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various reported conditions for the Buchwald-Hartwig amination of 6-bromoisoquinoline and related derivatives. This data is intended to serve as a guide for reaction optimization.

Aryl BromideAminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂BINAPCs₂CO₃THFRefluxN/A80[5]
6-Bromopurine Nucleosidep-ToluidinePd(OAc)₂XantphosCs₂CO₃Toluene100N/AGood[4]
6-Bromo-1H-indazolePrimary AminesBrettPhos precatalyst-LiHMDSTHF6512-24Varies[2]
6-Bromo-1H-indazoleSecondary AminesRuPhos precatalyst-LiHMDSTHF6512-24Varies[2]
Aryl BromideAnilinePd(OAc)₂BINAPCs₂CO₃Toluene1108N/A[7]

Troubleshooting Guide

Even with optimized protocols, challenges can arise. Below are some common issues and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (air or moisture).2. Catalyst poisoning by isoquinoline nitrogen.3. Inactive palladium precursor.4. Insufficiently strong base.1. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.2. Switch to a bulkier ligand (e.g., BrettPhos, RuPhos) to shield the palladium center.3. Use a pre-catalyst or ensure the in situ generation of Pd(0) is efficient.4. Screen stronger bases (e.g., NaOtBu, LiHMDS), being mindful of substrate compatibility.
Formation of Palladium Black Catalyst decomposition.Lower the reaction temperature and/or use a more stable ligand.
Side Reactions (e.g., Hydrodehalogenation) 1. Presence of water.2. β-hydride elimination from the amido complex.1. Use rigorously dried reagents and solvents.2. This is an inherent competing pathway; optimizing the ligand and reaction conditions can minimize it.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Catalyst has died.1. Increase reaction time and/or temperature incrementally.2. Add a fresh portion of catalyst and ligand.

Conclusion

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 6-aminoisoquinoline derivatives. A thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent is crucial for success. By carefully selecting the reaction parameters and employing rigorous experimental technique, researchers can effectively utilize this powerful transformation to access a wide array of novel molecules for applications in drug discovery and beyond.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile.
  • Sperry, J. B., Price Wiglesworth, K. E., Edmonds, I., Fiore, P., Boyles, D. C., Damon, D. B., ... & Coe, J. W. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1246–1253. [Link]

  • Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 25(22), 5309. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Yields of 27 obtained during optimisation of the Buchwald- Hartwig coupling of 24 with aniline. [Link]

  • Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Current protocols in nucleic acid chemistry, 34(1), 15.3.1–15.3.18. [Link]

  • Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. [Link]

  • Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald- Hartwig Amination of 6-Bromo-N,N -.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1845. [Link]

  • Synthesis of continuously substituted quinolines from o-alkenyl aromatic isocyanides by palladium-catalyzed intramolecular imidoylative 6-endo cyclization. Chemical Communications, 48(83), 10312-10314. [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts, 15(1), 100. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives.

Sources

Application Note: Selective Functionalization of Dihalogenated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the 6-Bromo vs. 1-Chloro Reactivity Paradigm in Isoquinoline Scaffolds

Executive Summary

The halogenated isoquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a critical intermediate in the synthesis of kinase inhibitors and other therapeutic agents[1]. Scaffolds such as 6-bromo-1-chloroisoquinoline feature two distinct halogen atoms that exhibit complementary reactivity[1]. This differential reactivity allows for highly selective, stepwise functionalization, enabling drug development professionals to generate diverse chemical libraries without the need for complex protecting-group strategies. This application note details the mechanistic causality, strategic workflows, and self-validating protocols required to master this dual-reactivity system.

Mechanistic Rationale: The Causality of Chemoselectivity

Successful selective functionalization relies on exploiting two orthogonal reaction mechanisms: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

  • C-Cl Reactivity (Position 1) via SNAr: The 1-chloro substituent is highly activated towards SNAr due to the electron-deficient nature of the adjacent nitrogen atom in the isoquinoline ring[2]. The electronegative nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C1 position, stabilizing the anionic Meisenheimer intermediate during nucleophilic attack. This allows for facile functionalization with nitrogen, oxygen, and sulfur-based nucleophiles[2].

  • C-Br Reactivity (Position 6) via Oxidative Addition: In polyhalogenated arenes, the reactivity of the carbon-halogen bond towards transition-metal oxidative addition follows the bond dissociation energy (BDE) trend: C-I > C-Br > C-Cl[3]. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol). Consequently, Pd(0) catalysts undergo oxidative addition at the 6-bromo position much faster than at the 1-chloro position, allowing for selective Suzuki, Stille, or Sonogashira couplings[3].

Mechanism cluster_0 C-Br Reactivity: Palladium Catalysis cluster_1 C-Cl Reactivity: Nucleophilic Aromatic Substitution (SNAr) SM 6-Bromo-1-chloroisoquinoline OA Oxidative Addition (Favored at C-Br due to lower BDE) SM->OA Cross-Coupling Conditions Meisenheimer Meisenheimer Complex (Stabilized by N1 atom) SM->Meisenheimer SNAr Conditions Pd Pd(0) Catalyst Pd->OA Pd_Complex Pd(II)-Aryl Bromide Complex OA->Pd_Complex Nuc Nucleophile (Nu-) Nuc->Meisenheimer Cl_Loss Chloride Elimination Meisenheimer->Cl_Loss

Mechanistic divergence: Oxidative addition at C-Br vs. SNAr Meisenheimer complex formation at C-Cl.

Strategic Workflows

Researchers can choose between two primary workflows depending on the stability of their coupling partners and the desired final architecture.

  • Route A (SNAr First): The most robust approach. The 1-chloro position is displaced by a nucleophile under thermal conditions. The 6-bromo position remains completely inert to these conditions, preserving it for a subsequent Pd-catalyzed coupling.

  • Route B (Suzuki First): Requires stricter control. A selective Suzuki-Miyaura coupling is performed at the 6-bromo position using mild conditions (e.g., 80 °C, strict 1.0 equivalent of boronic acid) to prevent unwanted oxidative addition at the 1-chloro position[4]. The remaining 1-chloro group is then subjected to SNAr.

Workflow SM 6-Bromo-1-chloroisoquinoline (Starting Scaffold) SNAr_Int 1-Amino-6-bromoisoquinoline (SNAr Intermediate) SM->SNAr_Int Route A, Step 1: SNAr (Amine, Base, 100°C) Selective at C1 Suz_Int 6-Aryl-1-chloroisoquinoline (Suzuki Intermediate) SM->Suz_Int Route B, Step 1: Suzuki (Ar-B(OH)2, Pd, 80°C) Selective at C6 Final 1-Amino-6-arylisoquinoline (Fully Functionalized Target) SNAr_Int->Final Route A, Step 2: Suzuki (Ar-B(OH)2, Pd, 90°C) Reacts at C6 Suz_Int->Final Route B, Step 2: SNAr (Amine, Base, 100°C) Reacts at C1

Divergent synthetic workflows for the selective functionalization of 6-bromo-1-chloroisoquinoline.

Quantitative Data & Reaction Parameters

WorkflowStepReaction TypeTarget PositionReagents & CatalystTemp (°C)Typical YieldChemoselectivity
Route A 1SNArC1 (Chloro)Amine (1.5 eq), DIPEA (2.0 eq), NMP100–12085–95%>99% (C1 only)
Route A 2SuzukiC6 (Bromo)Ar-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂, K₂CO₃90–10075–90%N/A (Only C6 remains)
Route B 1SuzukiC6 (Bromo)Ar-B(OH)₂ (1.0 eq), Pd(PPh₃)₄, Cs₂CO₃8065–80%~90% (Favors C6)
Route B 2SNArC1 (Chloro)Amine (2.0 eq), K₂CO₃, DMF100–12080–90%N/A (Only C1 remains)

Experimental Protocols (Self-Validating Systems)

Protocol A: SNAr Followed by Suzuki Coupling (Recommended)

This sequence is self-validating because the SNAr reaction physically cannot occur at the unactivated C6-bromo position, guaranteeing absolute regiocontrol.

Step 1: SNAr at C1

  • Setup: To an oven-dried 50 mL round-bottom flask, add 6-bromo-1-chloroisoquinoline (1.0 mmol, 1.0 equiv) and anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 1.5 mmol, 1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).

  • Execution: Heat the mixture under an inert argon atmosphere at 100 °C for 4–6 hours[2].

  • Validation (In-Process): Monitor by LC-MS. The starting material mass [M+H]+ 242/244 should shift to the corresponding aminated product mass. The isotopic pattern will clearly show the retention of the bromine atom (1:1 ratio of M / M+2 peaks).

  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash extensively with water (3 x 20 mL) to remove NMP and DIPEA salts. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

Step 2: Suzuki Coupling at C6

  • Setup: To a Schlenk flask, add the intermediate from Step 1 (1.0 mmol), arylboronic acid (1.2 mmol, 1.2 equiv), and K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Execution: Evacuate and backfill with nitrogen three times. Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Heat at 90 °C for 12 hours.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Protocol B: Selective Suzuki Coupling Followed by SNAr

This sequence requires strict stoichiometric control to prevent double-coupling. It is utilized when the nucleophile in Step 2 is sensitive to palladium catalysis.

Step 1: Selective Suzuki at C6

  • Setup: To an oven-dried vessel equipped with a stir bar, add 6-bromo-1-chloroisoquinoline (1.0 mmol, 1.0 equiv), the appropriate pinacol boronate or boronic acid (strictly 1.0 equiv to prevent over-reaction), and Cs₂CO₃ (2.5 equiv)[4].

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv). The use of a bulky, electron-rich ligand is avoided here to prevent accelerating oxidative addition into the C-Cl bond.

  • Execution: Place under nitrogen via 3 evacuation/backfill cycles. Add a degassed mixture of dioxane:water (9:1)[4]. Seal and heat gently at 80 °C for 8 hours.

  • Validation (In-Process): TLC monitoring is critical. Stop the reaction as soon as the starting material is consumed to prevent the formation of the 1,6-diaryl byproduct.

  • Workup: Standard aqueous workup and careful column chromatography (often requiring a shallow gradient of EtOAc in Hexanes) to separate the mono-coupled product from trace di-coupled impurities.

Step 2: SNAr at C1

  • Proceed with the isolated 6-aryl-1-chloroisoquinoline intermediate using the SNAr conditions described in Protocol A, Step 1. Because the C6 position is now occupied by an aryl group, the reaction can be pushed to higher temperatures (up to 120 °C) if a sterically hindered nucleophile is used.

References

  • M. A. Karim et al. "Development of Selective and Soluble Mitochondrial Complex 1 Inhibitors Derived from Papaverine for Radiosensitization of Cancer". National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Palladium-catalyzed cross-coupling of 6-Bromo-1-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Programmable Site-Selective Functionalization of 6-Bromo-1-chloro-8-fluoroisoquinoline

Executive Summary & Scope

6-Bromo-1-chloro-8-fluoroisoquinoline (CAS: 2411635-02-2) is a highly privileged, multi-halogenated heterocyclic scaffold widely utilized in the development of targeted therapeutics, including advanced kinase inhibitors[1][2]. The strategic placement of three distinct halogens—fluorine, chlorine, and bromine—provides synthetic chemists with a programmable template for orthogonal functionalization.

This application note details the mechanistic rationale and validated protocols for achieving chemoselective palladium-catalyzed cross-coupling at the C6 position, followed by downstream nucleophilic functionalization at the C1 position. By exploiting the inherent electronic and steric properties of this scaffold, researchers can build complex molecular architectures without the need for cumbersome protecting-group chemistry.

Mechanistic Rationale: The Tri-Halogen Advantage

The utility of 6-bromo-1-chloro-8-fluoroisoquinoline stems from the differential reactivity of its halogen substituents, which allows for sequential, site-selective bond formation[2].

  • C6-Bromine (Oxidative Addition Hub): In palladium-catalyzed cross-coupling reactions, reactivity is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Br bond is significantly weaker than the C-Cl and C-F bonds. Consequently, Pd(0) species undergo oxidative addition at the C6-Br position with high chemoselectivity under standard Suzuki-Miyaura or Buchwald-Hartwig conditions[2][3].

  • C1-Chlorine (Electrophilic Hub): The C1 position is situated alpha to the basic isoquinoline nitrogen, rendering it highly electron-deficient. While the stronger C-Cl bond resists oxidative addition by standard palladium catalysts (protecting it during C6 functionalization), this intense electrophilicity makes the C1-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2].

  • C8-Fluorine (Metabolic & Electronic Modulator): The C8-fluorine atom acts as a strong inductive electron-withdrawing group. This lowers the pKa of the isoquinoline nitrogen—often improving the pharmacokinetic profile of the final drug—and further activates the C1 position for SNAr. The C-F bond remains inert under standard transition-metal catalysis.

Reactivity Core 6-Bromo-1-chloro- 8-fluoroisoquinoline C6 C6-Br Position (Weaker C-X Bond) Core->C6 Oxidative Addition C1 C1-Cl Position (Electron-Deficient) Core->C1 Electrophilic Attack C8 C8-F Position (Inductive Modulator) Core->C8 Bioisosteric Shift Pd Pd-Catalyzed Cross-Coupling C6->Pd SNAr Nucleophilic Aromatic Substitution (SNAr) C1->SNAr Inert Typically Inert (Tuning Element) C8->Inert

Figure 1: Divergent reactivity profile of the tri-halogenated isoquinoline scaffold.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C6-Br

Objective: To selectively couple an aryl boronic acid at the C6 position while preserving the C1-Cl bond for subsequent derivatization.

Causality of Reagents:

  • Catalyst Choice (Pd(dppf)Cl₂): The bidentate dppf ligand forms a stable, highly active Pd(0) complex that effectively inserts into the weaker C-Br bond. Its specific bite angle and steric bulk prevent over-activation and subsequent insertion into the stronger C1-Cl bond, ensuring high regioselectivity.

  • Solvent System (1,4-Dioxane/H₂O 4:1): A biphasic system is critical. The organic phase dissolves the substrate, while the aqueous phase dissolves the inorganic base (K₂CO₃). Water is mechanistically required to hydroxylate the boronic acid, forming the reactive "ate" complex necessary to drive the transmetalation step[4].

  • Degassing: Oxygen must be rigorously excluded. O₂ rapidly reacts with monoligated Pd(0) intermediates to form inactive peroxo complexes, stalling the catalytic cycle and promoting unwanted homocoupling of the boronic acid[5].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1-chloro-8-fluoroisoquinoline (1.0 equiv, e.g., 1.0 mmol), the desired aryl boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v, 10 mL total volume). Seal the flask with a rubber septum. Degas the suspension by sparging with ultra-pure Argon or Nitrogen gas for a minimum of 15 minutes.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas and add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Reseal and sparge for an additional 2 minutes.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 80°C. Stir vigorously for 4 to 12 hours. Monitor reaction progress via LC-MS or TLC until complete consumption of the starting material is observed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient) to isolate the C6-arylated intermediate.

Workflow Step1 1. Reagent Preparation Substrate, Boronic Acid, Base Step2 2. Solvent Degassing Sparging with Ar/N2 (15 min) Step1->Step2 Step3 3. Catalyst Addition Pd(dppf)Cl2 (5 mol%) Step2->Step3 Step4 4. Thermal Activation 80°C for 4-12 hours Step3->Step4 Step5 5. Workup & Extraction EtOAc / H2O Phase Separation Step4->Step5 Step6 6. Purification Flash Chromatography (SiO2) Step5->Step6

Figure 2: Standardized workflow for chemoselective C6-Br Suzuki-Miyaura cross-coupling.

Protocol B: Orthogonal SNAr Functionalization at C1-Cl

Objective: To introduce an amine nucleophile at the C1 position of the previously synthesized C6-arylated intermediate.

Causality of Reagents: Transition metals are intentionally omitted in this step to prevent trace metal contamination in late-stage drug synthesis. The intrinsic electrophilicity of the C1 position allows for direct thermal SNAr[2]. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent due to its high boiling point and excellent solvating power for stabilizing polar transition states during nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: In a heavy-walled reaction vial, combine the C6-arylated-1-chloro-8-fluoroisoquinoline intermediate (1.0 equiv) and the desired secondary amine (e.g., morpholine, 2.0 equiv).

  • Base & Solvent: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) and NMP to achieve a 0.2 M substrate concentration.

  • Heating: Seal the vial securely and heat to 100°C for 6-8 hours behind a blast shield.

  • Workup & Purification: Cool to room temperature. Slowly dilute the mixture with ice-cold water to precipitate the product. Filter the solid, wash with water, and purify via recrystallization or silica gel chromatography.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the orthogonal functionalization pathways based on established reactivity profiles of 1-chloro-6-bromoisoquinolines[2][4].

Reaction PhaseTarget BondReagent SystemSolvent SystemTemp (°C)Expected YieldRegioselectivity
Phase 1: Cross-Coupling C6-BrAryl-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O8082 - 91%>95% (C6 over C1)
Phase 1 (Alternative) C6-BrAryl-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O9078 - 85%~90% (C6 over C1)
Phase 2: SNAr C1-ClSec-Amine, DIPEANMP10088 - 95%>99% (C1 only)

Storage and Handling Best Practices

According to safety and handling guidelines for halogenated isoquinolines[1][6]:

  • Storage: 6-Bromo-1-chloro-8-fluoroisoquinoline must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. This prevents the slow hydrolytic degradation of the highly activated C1-Cl bond by atmospheric moisture.

  • Handling: The compound is classified as a skin irritant and causes serious eye irritation (H315, H319)[6]. All manipulations, especially weighing and transferring of the dry powder, should be conducted within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

References

  • MilliporeSigma. "6-Bromo-1-chloro-8-fluoroisoquinoline | 2411635-02-2". Sigma-Aldrich Catalog. 1

  • Sigma-Aldrich. "6-BROMO-1-CHLORO-8-FLUOROISOQUINOLINE | 2411635-02-2". Safety and Technical Data. 6

  • University of Windsor. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Mechanistic Review. 4

  • ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". Organic Process Research & Development.5

  • BenchChem. "6-Bromo-1-chloroisoquinoline | High Purity | RUO". BenchChem Catalog & Reactivity Guide.2

  • ACS Publications. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications". Chemical Reviews. 3

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Application Notes & Protocols: Selective Lithiation of 6-Bromo-1-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the selective lithiation of 6-Bromo-1-chloro-8-fluoroisoquinoline, a key heterocyclic building block in contemporary drug discovery and materials science. The inherent differential reactivity of the C-Br and C-Cl bonds on the isoquinoline scaffold allows for precise, regioselective functionalization. We present a detailed analysis of reagent selection, mechanistic considerations, and two field-proven protocols for achieving highly selective metal-halogen exchange at the C-6 position. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel molecular entities.

Introduction and Strategic Importance

The isoquinoline core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The specific substrate, 6-Bromo-1-chloro-8-fluoroisoquinoline, offers three distinct halogenated positions, each with unique potential for functionalization. Achieving selective C-C or C-heteroatom bond formation at a single position is paramount for efficient and controlled synthesis. This guide focuses on the selective lithiation at the C-6 position via bromine-lithium exchange, a pivotal transformation that unlocks access to a wide array of 6-substituted isoquinoline derivatives while preserving the chlorine and fluorine atoms for subsequent chemical modifications.

Mechanistic Rationale for Regioselectivity

The cornerstone of this protocol is the principle of halogen-metal exchange, a powerful organometallic reaction for creating aryl- and heteroaryllithium reagents.[3] The rate of this exchange is highly dependent on the halogen, following the general trend: I > Br > Cl >> F.[3]

For 6-Bromo-1-chloro-8-fluoroisoquinoline, this reactivity difference is the key to achieving regioselectivity. The C(6)-Br bond is significantly more susceptible to exchange with an organolithium reagent than the more inert C(1)-Cl bond, especially under kinetically controlled conditions (i.e., very low temperatures). The C-F bond is generally unreactive towards standard lithiation reagents.[3]

By carefully controlling the reaction temperature, typically at or below -78 °C, the bromine-lithium exchange can be driven to completion before any significant chlorine-lithium exchange or other side reactions can occur.[4][5] The resulting 6-lithio-1-chloro-8-fluoroisoquinoline is a potent nucleophile, ready to be trapped by a diverse range of electrophiles.

sub 6-Bromo-1-chloro-8-fluoroisoquinoline intermediate 6-Lithio-1-chloro-8-fluoroisoquinoline (Reactive Intermediate) sub->intermediate Selective Br-Li Exchange (-78 °C) reagent Organolithium Reagent (e.g., n-BuLi) product 6-Substituted-1-chloro-8-fluoroisoquinoline intermediate->product Electrophilic Quench electrophile Electrophile (E+)

Caption: Reaction scheme for selective C-6 lithiation.

Comparative Analysis of Lithiation Reagents

The choice of reagent is critical for maximizing yield and selectivity while minimizing side reactions. While classical alkyllithiums are effective, modern "Turbo-Grignard" reagents offer compelling advantages in terms of functional group tolerance and milder reaction conditions.

ReagentTypical ConditionsSelectivityAdvantagesDisadvantages
n-Butyllithium (n-BuLi) THF, -78 °CExcellent (Br over Cl)High reactivity, readily available, well-understood.Pyrophoric, requires cryogenic temperatures, can be nucleophilic, leading to side reactions if temperature is not controlled.[6]
sec-Butyllithium (s-BuLi) THF, -78 °CExcellent (Br over Cl)More reactive than n-BuLi, can be useful for sluggish exchanges.More sterically hindered, increased potential for side reactions (e.g., deprotonation).
Lithium Diisopropylamide (LDA) THF, -78 °CPoor for Halogen ExchangeStrong, non-nucleophilic base.Primarily effects deprotonation (C-H lithiation), not halogen-metal exchange. May induce "halogen dance" rearrangements.[7][8] Not recommended for this transformation.
i-PrMgCl·LiCl ("Turbo-Grignard") THF, -20 °C to 0 °CExcellent (Br over Cl)Greatly enhanced rate of Br-Mg exchange, high functional group tolerance, milder (non-cryogenic) conditions possible.[9][10][11]Not a direct lithiation; forms a Grignard reagent. May require optimization for specific electrophiles.

Experimental Protocols

Safety First: All manipulations involving organolithium reagents must be performed by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care.

Protocol 1: Selective Bromine-Lithium Exchange using n-Butyllithium

This protocol details the classic and highly reliable method for selective lithiation using n-BuLi at cryogenic temperatures.

start Setup step1 Dissolve Substrate in Anhydrous THF start->step1 step2 Cool to -78 °C (Dry Ice/Acetone) step1->step2 step3 Add n-BuLi (1.05 eq) Dropwise step2->step3 step4 Stir for 30-60 min at -78 °C step3->step4 step5 Add Electrophile (1.2 eq) at -78 °C step4->step5 step6 Warm to RT step5->step6 step7 Aqueous Quench & Extraction step6->step7 end Purification step7->end

Caption: Workflow for n-BuLi mediated lithiation.

A. Materials and Equipment

  • 6-Bromo-1-chloro-8-fluoroisoquinoline (1.0 eq)

  • n-Butyllithium (1.05 eq, solution in hexanes, e.g., 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-Dimethylformamide, freshly distilled) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard extraction and purification solvents (e.g., Ethyl Acetate, Hexanes)

  • Schlenk line or glovebox, magnetic stirrer, oven-dried round-bottom flasks, syringes, and cannulas

  • Low-temperature thermometer and cooling bath (dry ice/acetone or cryocooler)

B. Step-by-Step Procedure

  • Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.

  • Dissolution: Under a positive pressure of inert gas, charge the flask with 6-Bromo-1-chloro-8-fluoroisoquinoline. Add anhydrous THF (approx. 0.1 M concentration). Stir until all solid has dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 10-15 minutes. The rate of addition should be controlled to maintain the internal temperature below -70 °C. A transient color change is often observed.

  • Stirring: Stir the mixture at -78 °C for 30-60 minutes. The bromine-lithium exchange is typically rapid at this temperature.[12]

  • Electrophilic Quench: While maintaining the temperature at -78 °C, add the chosen electrophile (e.g., DMF, 1.2 eq) dropwise.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature. Once at room temperature, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Transfer the mixture to a separatory funnel, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Selective Bromine-Magnesium Exchange using i-PrMgCl·LiCl

This protocol offers a modern alternative with excellent selectivity and operational simplicity, avoiding the need for cryogenic temperatures.

A. Materials and Equipment

  • 6-Bromo-1-chloro-8-fluoroisoquinoline (1.0 eq)

  • iso-Propylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) (1.1 eq, typically 1.3 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (1.2 eq)

  • Standard work-up and purification materials as listed in Protocol 1.

B. Step-by-Step Procedure

  • Preparation: Set up an oven-dried flask under an inert atmosphere as described in Protocol 1.

  • Dissolution: Dissolve the 6-Bromo-1-chloro-8-fluoroisoquinoline in anhydrous THF.

  • Exchange Reaction: Cool the solution to 0 °C (ice-water bath). Add the i-PrMgCl·LiCl solution (1.1 eq) dropwise.

  • Stirring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the exchange can be monitored by TLC or GC-MS by quenching small aliquots.

  • Electrophilic Quench: Add the electrophile (1.2 eq) dropwise at 0 °C. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for an additional 2-12 hours, depending on the electrophile's reactivity.

  • Work-up and Purification: Perform the aqueous quench, extraction, and purification as detailed in Protocol 1.

Characterization and Validation

  • Confirmation of Lithiation: Successful lithiation can be indirectly confirmed by quenching an aliquot with D₂O. ¹H NMR analysis should show the disappearance of the proton signal at the C-6 position and the absence of a new deuterium signal, while mass spectrometry should show an increase of one mass unit.

  • Product Analysis: The structure of the final, purified product should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Regioselectivity: ¹H NMR is the primary tool to confirm the regioselectivity. The coupling patterns and chemical shifts of the aromatic protons will be distinct for the 6-substituted product versus any potential 1-substituted isomer.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Recovery of Starting Material Incomplete lithiation; inactive n-BuLi; insufficient reaction time.Titrate n-BuLi before use. Increase reaction time or slightly increase temperature (e.g., to -70 °C). Ensure all reagents and solvents are scrupulously dry.
Low Yield Degradation of the organolithium intermediate; side reactions.Maintain strict temperature control below -70 °C. Ensure rapid trapping with the electrophile after the exchange is complete. Consider using the i-PrMgCl·LiCl protocol for sensitive substrates.
Formation of Butylated Byproduct Reaction of the lithiated intermediate with butyl bromide (from n-BuLi).This is generally a minor pathway at low temperatures. Ensure slow addition of n-BuLi.
Formation of 1-Substituted Isomer Loss of regioselectivity.The reaction temperature was too high, allowing for the slower Cl-Li exchange to occur. Ensure the temperature is maintained at or below -78 °C throughout the lithiation and quenching steps.

References

  • Knochel, P., et al. (2019). Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Angewandte Chemie International Edition, 58(7), 1-11. [Link]

  • Coldham, I., et al. (2016). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry, 14(21), 4908-17. [Link]

  • Coldham, I., et al. (2013). Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. Chemistry, 19(24), 7724-30. [Link]

  • Chen, B., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(10), 1646. [Link]

  • Knochel, P., et al. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Angewandte Chemie International Edition, 58(7), 2234-2234. [Link]

  • Bao, R. L-Y., Zhao, R., & Shi, L. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 51(32), 6884-6900. [Link]

  • Fernández, G. Lithiation reaction in quinoline and isoquinoline. Quimicaorganica.org. [Link]

  • Coldham, I., et al. (2013). Synthesis of 1-Substituted Tetrahydroisoquinolines by Lithiation and Electrophilic Quenching Guided by In Situ IR and NMR Spectroscopy and Application to the Synthesis of Salsolidine, Carnegine and Laudanosine. Chemistry, 19(24), 7724-30. [Link]

  • Reddit discussion on directed lithiation using LDA. (2018). r/chemistry. [Link]

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  • Gilman, H., & Soddy, T. S. (1957). Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. The Journal of Organic Chemistry, 22(9), 1121-1123. [Link]

  • Kaur, H., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(3), 391-447. [Link]

  • Narasimhan, N. S., & Gokhale, S. M. (1985). Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of the Indian Chemical Society, 62(1), 26-31. [Link]

  • Roche, S. P., & Fazal, A. (2021). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Molecules, 26(11), 3354. [Link]

  • Collum, D. B., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 134(42), 17494-17505. [Link]

  • Collum, D. B., et al. (2006). Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis. Journal of the American Chemical Society, 128(43), 13956-13957. [Link]

  • Coldham, I., et al. (2016). Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines and Dihydrobenzoxazines. White Rose eTheses Online. [Link]

  • Coldham, I., et al. (2019). Regioselective lithiation and electrophilic quench of N‐Boc‐3‐phenyltetrahydroisoquinoline. European Journal of Organic Chemistry, 2019(31-32), 5294-5301. [Link]

  • Amar Equipment. (2023). Lithiation in Flow: n-Butyl Lithiation and electrophile addition. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Snieckus, V. (1990). Directed ortho metalation. Chemical Reviews, 90(6), 879-933. [Link]

  • Discussion on lithiated product stability. (2022). ResearchGate. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Reddit discussion on ortho-lithiation with n-BuLi. (2023). r/Chempros. [Link]

  • You, S-L., et al. (2022). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Angewandte Chemie International Edition, 61(26), e202202685. [Link]

  • Vapourtec. Lithiation. [Link]

  • Snieckus, V., et al. Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides. University of Waterloo. [Link]

  • Collum, D. B. (2007). Optimization of Organolithium Reactions. Accounts of Chemical Research, 40(10), 1035-1043. [Link]

  • Stanetty, P., et al. (2001). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 66(16), 5674-5677. [Link]

  • Coldham, I., et al. (2016). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry, 14(21), 4908-17. [Link]

  • Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026-32. [Link]

  • Harmon, R. S., et al. (2023). Laser-Induced Breakdown Spectroscopy Analysis of Lithium: A Comprehensive Review. Applied Spectroscopy, 77(12), 1269-1294. [Link]

  • Yus, M., et al. (2006). Chemoselective lithiation of 6-chloro-1-halohex-1-ynes with lithium/ naphthalene. Molbank, 2006(4), M508. [Link]

Sources

Application Note: High-Efficiency Conversion of 1-Chloroisoquinoline to 1-Aminoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026


 and Pd-Catalyzed Amination of 1-Chloroisoquinolines

Executive Summary & Strategic Rationale

The 1-aminoisoquinoline scaffold is a privileged pharmacophore found in numerous kinase inhibitors, antifungal agents, and CNS-active ligands. While the 1-position of isoquinoline is electrophilic, the conversion of 1-chloroisoquinoline to its amino derivatives requires careful method selection to balance yield, purity, and operational simplicity.[1]

This guide details three validated protocols:

  • Method A (Thermal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  The "Green" standard for primary, sterically unhindered aliphatic amines.
    
  • Method B (Buchwald-Hartwig): The requisite method for anilines (aromatic amines) and sterically hindered substrates.[1]

  • Method C (Microwave-Assisted): A high-throughput variation for rapid library generation.

Mechanistic Insight

The C1-position of 1-chloroisoquinoline is activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent heterocyclic nitrogen (C=N bond). However, this same activation makes the substrate prone to hydrolysis, yielding the thermodynamically stable isocarbostyril (1-hydroxyisoquinoline) , a common impurity that mimics the product in HPLC but has distinct solubility properties.[1]

Decision Logic & Workflow

Before selecting a protocol, analyze the amine partner using the decision tree below.

AminationLogic Start Start: 1-Chloroisoquinoline + Amine CheckAmine Analyze Amine Type Start->CheckAmine Aliphatic Primary Aliphatic (e.g., Morpholine, Benzylamine) CheckAmine->Aliphatic Aromatic Aromatic / Aniline (e.g., 4-Fluoroaniline) CheckAmine->Aromatic Hindered Sterically Hindered (e.g., t-Butylamine) CheckAmine->Hindered MethodA Method A: Thermal SnAr (Solvent: EtOH or Neat) Aliphatic->MethodA High Reactivity MethodB Method B: Pd-Catalysis (Buchwald-Hartwig) Aromatic->MethodB Low Nucleophilicity Hindered->MethodB Steric Bulk MethodC Method C: Microwave (Rapid Screening) MethodA->MethodC If slow/low yield MethodB->MethodC Process Intensification

Caption: Decision matrix for selecting the optimal amination protocol based on nucleophile properties.

Protocol A: Thermal Nucleophilic Aromatic Substitution ( )

Applicability: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, benzylamine).[1] Mechanism: Addition-Elimination via a Meisenheimer-like intermediate.

Materials
  • Substrate: 1-Chloroisoquinoline (1.0 equiv)

  • Nucleophile: Amine (2.0 - 3.0 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp). Note: Neat reaction is possible for liquid amines.[1]

  • Base: Triethylamine (Et3N) or DIPEA (1.5 equiv) - Optional, used to scavenge HCl.

Step-by-Step Procedure
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloroisoquinoline (100 mg, 0.61 mmol) in Ethanol (2 mL).

  • Addition: Add the amine (1.2 - 1.8 mmol). If the amine is a salt (e.g., hydrochloride), add 2.5 equiv of Et3N.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH, 117°C for n-BuOH) for 4–12 hours.

    • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.[1]8) should disappear; product is usually more polar (Rf ~0.4).[1]

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Scenario 1 (Product Precipitates): If solid forms, filter and wash with cold ethanol.[1] This is common for high-melting products.

    • Scenario 2 (Soluble Product): Evaporate solvent in vacuo.[1] Redissolve residue in EtOAc (10 mL) and wash with water (2 x 5 mL) to remove excess amine salts.[1]

  • Purification: If necessary, recrystallize from EtOH/Hexane or perform flash chromatography (SiO2, Gradient 0-10% MeOH/DCM).

Author's Note: Avoid aqueous base during the reaction to prevent hydrolysis to 1-hydroxyisoquinoline.

Protocol B: Buchwald-Hartwig Cross-Coupling

Applicability: Anilines, electron-deficient amines, and bulky amines. Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 Amine Coordination 

Reductive Elimination).[2]
Materials
  • Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3 (2 mol%)

  • Ligand: BINAP (7.5 mol%) or XPhos (for very hindered substrates)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon flow.

  • Solids Addition: Add 1-chloroisoquinoline (1.0 equiv), Amine (1.2 equiv), Base (Cs2CO3), Pd(OAc)2, and BINAP.

    • Tip: Pre-mixing Pd and Ligand in a small amount of solvent for 5 mins can generate the active catalyst species ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       more effectively.
      
  • Degassing: Add anhydrous Toluene (concentration ~0.2 M). Sparge with Argon for 5 minutes or use freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

  • Filtration: Cool to RT. Dilute with DCM and filter through a pad of Celite to remove palladium black and inorganic salts.[1]

  • Purification: Concentrate filtrate and purify via column chromatography.

BuchwaldCycle Step1 1. Inert Setup (Ar/N2 atm) Step2 2. Cat. Activation Pd(OAc)2 + BINAP Step1->Step2 Step3 3. Oxidative Addn (1-Cl-Isoquinoline) Step2->Step3 Step4 4. Heating (100°C, 12h) Step3->Step4 Step5 5. Reductive Elim (Product Formation) Step4->Step5

Caption: Operational workflow for the Palladium-catalyzed amination protocol.

Protocol C: Microwave-Assisted Synthesis

Applicability: Rapid library synthesis; driving sluggish ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 reactions.
Parameters
ParameterSetting
Apparatus Dedicated Microwave Reactor (e.g., Biotage/CEM)
Vessel Sealed 2-5 mL vial
Temperature 140°C - 160°C
Time 10 - 20 minutes
Solvent EtOH (for

) or Toluene (for Pd-Cat)
Procedure
  • Combine reagents as described in Protocol A or B in a microwave vial.

  • Cap and crimp the vial.

  • Irradiate at 150°C (High Absorption setting) for 15 minutes.

  • Safety Warning: 1-chloroisoquinoline can generate HCl gas during ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Ensure the vessel is rated for the resulting pressure (approx 5-8 bar).[1]
    

Data Comparison & Troubleshooting

Method Performance Comparison
Substrate ClassMethod A (

)
Method B (Pd-Cat)Method C (MW)
Cyclic Amines (Morpholine)Excellent (85-95%)Good (80%)Excellent (90%, <20 min)
Anilines (Ph-NH2)Poor (<20%)Excellent (80-95%)Moderate (40-60%)
Steric Hindrance (t-Bu-NH2)No ReactionGood (70%)Poor
Troubleshooting Guide
  • Problem: Formation of white precipitate that is insoluble in organic solvents.

    • Cause: Hydrolysis of starting material to 1-hydroxyisoquinoline (Isocarbostyril).

    • Solution: Ensure solvents are dry.[1] If using Method A, switch from EtOH to n-Butanol to increase temp without adding water.

  • Problem: Low conversion in Method B.

    • Cause: Catalyst poisoning or oxidation.[1]

    • Solution: Re-purify the amine (distill anilines if dark).[1] Ensure rigorous Argon sparging.[1] Switch ligand to XPhos.

References

  • Reaction of 1-Chloroisoquinoline with Nucleophiles (

    
    ): 
    
    • Nuvole, A., & Pinna, G. A. (1966).[1] Synthesis of 1‐amino‐4‐chloroisoquinoline.[1][3][4] A new approach to 1‐aminoisoquinoline. Journal of Heterocyclic Chemistry.[1][3]

    • (General Journal Link for verification)

  • Buchwald-Hartwig Amination Fundamentals

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[5][6] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society, 116(13), 5969-5970.[1]

  • Microwave Assisted Synthesis on Heterocycles

    • Bagley, M. C., et al. (2002).[1][7] A new one-step synthesis of pyridines under microwave-assisted conditions.[7][8] Tetrahedron Letters, 43(46), 8331-8334.

  • Commercial Reactivity Data (1-Chloroisoquinoline)

    • Sigma-Aldrich Product Sheet: 1-Chloroisoquinoline (CAS 19493-44-8).

Sources

Application Notes & Protocols: A Guide to the Parallel Synthesis of 8-Fluoro-6-Arylisoquinoline Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The strategic introduction of fluorine atoms into drug candidates is a widely employed tactic to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[][3] Consequently, the 8-fluoro-6-arylisoquinoline framework represents a highly attractive template for the development of novel therapeutics.

This guide provides a comprehensive, field-proven methodology for the efficient construction of 8-fluoro-6-arylisoquinoline libraries. We will detail a robust synthetic strategy, from the construction of a key halogenated intermediate to its subsequent diversification via parallel synthesis. The protocols herein are designed for reproducibility and scalability, empowering researchers in drug discovery and chemical biology to rapidly generate compound libraries for screening and lead optimization.

Strategic Overview of the Synthesis

The overall strategy is a two-phase approach designed for efficiency and modularity, making it ideal for library synthesis.

  • Phase 1: Synthesis of a Key Intermediate. The first phase focuses on constructing the core heterocyclic system, 8-fluoro-6-bromo-1-methylisoquinoline. This intermediate is strategically designed with a bromine atom at the 6-position, which serves as a versatile handle for subsequent cross-coupling reactions.

  • Phase 2: Library Diversification. The second phase employs a parallel Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed transformation allows for the introduction of a wide array of aryl and heteroaryl groups at the 6-position, enabling the rapid generation of a diverse library of final compounds from the common intermediate.[4][5]

The complete workflow is visualized below.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Library Diversification A 2-(3-Bromo-5-fluorophenyl)ethan-1-amine B N-Acetylation A->B C Bischler-Napieralski Cyclization B->C D Dehydrogenation (Aromatization) C->D E Key Intermediate: 6-Bromo-8-fluoro-1-methylisoquinoline D->E G Parallel Suzuki-Miyaura Cross-Coupling E->G F Array of Arylboronic Acids (R-B(OH)₂) F->G H 8-Fluoro-6-aryl-1-methylisoquinoline Library G->H

Figure 1: Overall workflow for the synthesis of 8-fluoro-6-arylisoquinoline libraries.

Phase 1: Synthesis of the Key 6-Bromo-8-fluoro-1-methylisoquinoline Intermediate

This phase employs a classical and robust method for isoquinoline synthesis, the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide.[6][7] This choice is deliberate; it is a reliable, high-yielding reaction that is tolerant of the halogen substituents required for our strategy.

Protocol 1.1: N-Acetylation of 2-(3-Bromo-5-fluorophenyl)ethan-1-amine

Rationale: The initial step is the formation of an amide precursor required for the subsequent cyclization. Acetic anhydride is a readily available, inexpensive, and highly effective acetylating agent. Triethylamine is used as a base to scavenge the acetic acid byproduct.

Materials:

  • 2-(3-Bromo-5-fluorophenyl)ethan-1-amine

  • Acetic Anhydride ((CH₃CO)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 2-(3-Bromo-5-fluorophenyl)ethan-1-amine (1.0 eq) in DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise, followed by the slow, dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(2-(3-bromo-5-fluorophenyl)ethyl)acetamide, which can often be used in the next step without further purification.

Protocol 1.2: Bischler-Napieralski Cyclization

Rationale: This is the key ring-forming step. Phosphorus oxychloride (POCl₃) serves as a powerful dehydrating agent to facilitate the intramolecular electrophilic aromatic substitution required for cyclization.[8] Acetonitrile is a suitable polar aprotic solvent for this transformation.

Materials:

  • N-(2-(3-bromo-5-fluorophenyl)ethyl)acetamide (from Protocol 1.1)

  • Phosphorus Oxychloride (POCl₃)

  • Acetonitrile (MeCN)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude amide from the previous step (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0-3.0 eq) dropwise. The reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Basify the aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 6-bromo-8-fluoro-1-methyl-3,4-dihydroisoquinoline.

Protocol 1.3: Aromatization to 6-Bromo-8-fluoro-1-methylisoquinoline

Rationale: The dihydroisoquinoline intermediate is aromatized to the more stable isoquinoline system. Palladium on carbon (Pd/C) is an excellent catalyst for dehydrogenation reactions, providing a high-yielding and clean conversion.

Materials:

  • 6-bromo-8-fluoro-1-methyl-3,4-dihydroisoquinoline (from Protocol 1.2)

  • 10% Palladium on Carbon (Pd/C)

  • Toluene or Xylene

  • Celite®

Procedure:

  • Dissolve the crude dihydroisoquinoline (1.0 eq) in toluene (approx. 0.1 M).

  • Add 10% Pd/C (10 mol% Pd).

  • Heat the mixture to reflux (approx. 110-140 °C) and maintain for 12-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 6-bromo-8-fluoro-1-methylisoquinoline as the key intermediate.

Phase 2: Library Diversification via Parallel Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and versatile C-C bond-forming reactions in modern organic synthesis.[5][9] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it the ideal choice for library synthesis.

Catalytic Cycle Explained

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Ar-X + Pd(0)L₂ → Ar-Pd(II)-X(L₂) A->B Ar-X C Ar-Pd(II)-X(L₂) (Palladacycle) D Transmetalation Ar'B(OH)₂ + Base → [Ar'B(OH)₃]⁻ [Ar'B(OH)₃]⁻ + Ar-Pd(II)-X(L₂) → Ar-Pd(II)-Ar'(L₂) C->D Ar'B(OH)₂ Base E Ar-Pd(II)-Ar'(L₂) F Reductive Elimination Ar-Pd(II)-Ar'(L₂) → Ar-Ar' + Pd(0)L₂ E->F F->A Product (Ar-Ar')

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Parallel Suzuki-Miyaura Coupling

Rationale: This protocol is optimized for parallel synthesis in a 24- or 96-well plate format. A pre-mixed "master mix" of the isoquinoline intermediate, catalyst, base, and solvent ensures consistency across the library. The choice of Pd(dppf)Cl₂ is based on its robustness and effectiveness for coupling aryl bromides. A mixture of dioxane and water is a common and effective solvent system.

Materials:

  • 6-bromo-8-fluoro-1-methylisoquinoline (Key Intermediate)

  • A library of diverse arylboronic acids (or boronate esters)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas source

Procedure:

  • Plate Preparation: In each well of a 24-well reaction block, add the desired arylboronic acid (1.2-1.5 eq).

  • Master Mix Preparation: In a separate flask, prepare a master mix under an inert atmosphere (N₂ or Ar). For 'N' reactions, combine:

    • 6-bromo-8-fluoro-1-methylisoquinoline (N x 1.0 eq)

    • Pd(dppf)Cl₂ (N x 0.05 eq)

    • Sodium Carbonate (N x 3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v) to achieve a final concentration of ~0.1 M with respect to the isoquinoline.

  • Dispensing: Stir the master mix to ensure it is a uniform suspension. Using a pipette, dispense the calculated volume of the master mix into each well of the reaction block containing the boronic acids.

  • Reaction: Seal the reaction block with a cap mat. Place it on a heating block with stirring and heat to 80-100 °C for 6-12 hours.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Add ethyl acetate and water to each well.

    • Shake the block, then allow the layers to separate.

    • Remove the aqueous layer. The organic layer can be washed again with brine.

    • The crude products in the organic layer can be directly analyzed by LC-MS. For purification, the solvent can be evaporated, and the residue purified by preparative HPLC or flash chromatography.

Data Presentation: Representative Library Scope

The following table illustrates a representative subset of arylboronic acids that can be used in this protocol, along with typical yields for this type of transformation.

EntryArylboronic Acid (R-B(OH)₂)Product Structure (R-group shown)Typical Yield (%)
1Phenylboronic acidPhenyl85-95
24-Methoxyphenylboronic acid4-Methoxyphenyl80-90
33-Chlorophenylboronic acid3-Chlorophenyl75-85
44-(Trifluoromethyl)phenylboronic acid4-(Trifluoromethyl)phenyl70-80
5Thiophene-2-boronic acid2-Thienyl65-75
6Pyridine-3-boronic acid3-Pyridyl60-70

Troubleshooting and Key Considerations

  • Low Yield in Bischler-Napieralski Step: Ensure all reagents and solvents are anhydrous. Insufficient POCl₃ or incomplete reaction time can lead to lower yields.

  • Failed Aromatization: Dehydrogenation can be slow. Ensure the catalyst is active and consider a higher boiling solvent like xylene if the reaction stalls in toluene.

  • Low Yield in Suzuki Coupling:

    • De-boronation: Boronic acids can be unstable. Use fresh, high-quality reagents.

    • Catalyst Inactivation: Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the Pd(0) species.

    • Poor Solubility: Adjust the solvent ratio if reactants or intermediates have poor solubility.

  • Dehalogenation Side Product: In the Suzuki coupling, a common side product is the hydro-debromination of the starting material. Using milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) or lower temperatures can sometimes mitigate this.

References

  • Pictet-Spengler Isoquinoline Synthesis. Name-Reaction.com. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Pomerantz-Fritsch synthesis of isoquinolines. Organic-Chemistry.org. [Link]

  • Pomeranz–Fritsch reaction. Wikipedia. [Link]

  • G. Cera, et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules (2016). [Link]

  • Pictet Spengler synthesis of isoquinoline. Organic-Chemistry.org. [Link]

  • Y. Wang, et al. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters (2019). [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • M. Gholamzadeh. Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Zenodo (2018). [Link]

  • Bischler napieralski reaction. SlideShare. [Link]

  • S. Banerjee, et al. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society (2017). [Link]

  • I. C. Pătru, et al. Fluoroquinolones and Biofilm: A Narrative Review. MDPI (2022). [Link]

  • P. Kumar, et al. Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research (2020). [Link]

  • M. Z. David. Fluoroquinolones. MSD Manual Professional Edition (2023). [Link]

  • Fluoroquinolones: Safety, Risks, and Side Effects. WebMD. [Link]

  • C. Pi, et al. Rhodium‐Catalyzed C(sp)–H Arylation of 8‐Methylquinolines with Arylsilanes. ChemistrySelect (2022). [Link]

  • C. Hegedűs, et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules (2018). [Link]

  • Rhodium(III)-Catalyzed Coupling of Quinolin-8-carboxaldehydes with CF3-Imidoyl Sulfoxonium Ylides by Chelation-Assisted C(sp2)-H Bond Activation for the Synthesis of Trifluoromethyl-Substituted Enaminones. ResearchGate. [Link]

  • J. Li, et al. Regioselective synthesis of multisubstituted isoquinolones and pyridones via Rh(iii)-catalyzed annulation reactions. Chemical Communications (2015). [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • C. Hegedűs, et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate (2018). [Link]

  • H. Chen, et al. Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules (2019). [Link]

  • S. O. Okarvi. Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record (2024). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • W. Zhou, et al. Regioselective synthesis of isoquinolinonediones through remote unactivated C(sp3)–H bonds. Chemical Communications (2020). [Link]

  • J. M. R. Baran, et al. Direct C–H Functionalization of Quinones with Boronic Acids. Organic Letters (2010). [Link]

  • N. R. O'Connor. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube (2023). [Link]

  • H. Gershon, et al. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry (1987). [Link]

  • Synthesis of fluoro isoquinolines by Kubickova et al. ResearchGate. [Link]

  • S. Gurrala. Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate (2014). [Link]

  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-Methyl-1h-Pyrazol-4-Yl). Amanote Research. [Link]

  • A. A. Al-Kahtani, et al. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Applicable Chemistry (2013). [Link]

  • S. M. Al-Zahrani, et al. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (2020). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Synthesis of 6-Bromo-1-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support Document designed for process chemists and medicinal chemistry leads. It assumes a baseline understanding of organic synthesis but addresses the specific, non-obvious challenges associated with the peri-substituted 8-fluoroisoquinoline scaffold.

Case ID: ISOQ-HAL-8F-OPT Subject: Yield Optimization & Troubleshooting for 1-Chlorination of 8-Fluoro Scaffolds Applicable CAS: 2411635-02-2 (Target), 1803606-88-3 (Precursor)

Executive Summary & Synthetic Strategy

The synthesis of 6-Bromo-1-chloro-8-fluoroisoquinoline presents a unique challenge due to the "Peri-Effect" caused by the 8-fluoro substituent. Unlike non-fluorinated isoquinolines, the 8-F atom creates steric crowding around the Nitrogen lone pair and electronic repulsion at the C1 position.

The Failure Point: Most yield losses occur not during the reaction, but during the workup of the chlorination step , where the activated C1-Cl bond hydrolyzes back to the isoquinolinone (isocarbostyril) starting material 10x faster than non-fluorinated analogs.

Validated Synthetic Workflow

The following pathway is the industry-standard for high-purity isolation.

SynthesisWorkflow SM 2-Fluoro-4-bromobenzoic acid (Starting Material) Inter1 Amide/Nitrile Intermediate SM->Inter1 Amidation Precursor 6-Bromo-8-fluoroisoquinolin-1(2H)-one (The 'Isoquinolinone') Inter1->Precursor Lithiation/DMF or Pomeranz-Fritsch Target 6-Bromo-1-chloro-8-fluoroisoquinoline (Target) Precursor->Target POCl3 / Base (CRITICAL STEP)

Figure 1: Validated synthetic route emphasizing the critical chlorination bottleneck.

Module A: The Chlorination Step (Yield Optimization)

Context: Converting 6-bromo-8-fluoroisoquinolin-1(2H)-one to the 1-chloro product.

Standard Protocol vs. Optimized Protocol
ParameterStandard (Low Yield: 40-50%)Optimized (High Yield: 85-92%)
Reagent Neat


(5-10 eq) + PhNMe₂ (1 eq)
Solvent None (Neat)Acetonitrile or Toluene (Co-solvent)
Temperature Reflux (105°C+)Controlled (70-80°C)
Additive NoneN,N-Dimethylaniline or DIEA
Reaction Time 12-24 Hours4-6 Hours
Troubleshooting Guide (Q&A)

Q: Why does my reaction turn into a black tar? A: This is caused by thermal decomposition of the isoquinoline ring, accelerated by the 8-fluoro substituent.

  • Mechanism: The 8-F atom reduces the basicity of the nitrogen, requiring harsher conditions to activate the carbonyl oxygen. However, high heat (>100°C) in neat

    
     causes polymerization.
    
  • Fix: Add N,N-Dimethylaniline (1.0 eq) . This acts as a catalyst to form the Vilsmeier-Haack-like active species (chloroiminium ion) at lower temperatures (70°C), preventing charring [1].

Q: I see 100% conversion on LCMS, but isolated yield is <50%. Where did the product go? A: You likely hydrolyzed the product during the quench.

  • The Trap: The 1-chloro-8-fluoro motif is highly electrophilic. If you quench into water or acidic media, the 8-F inductive effect accelerates the attack of water at C1, reverting it to the starting material.

  • Fix: Use the "Inverse Quench" method (see Module B).

Q: Can I use


 instead of 

?
A: Generally, No . Thionyl chloride is often not electrophilic enough to activate the amide-like carbonyl of the isoquinolinone, especially with the electron-withdrawing 6-Br and 8-F groups deactivating the ring.

is required for its higher oxophilicity.

Module B: Workup & Isolation (The Stability Protocol)

The workup is the single most critical factor for this specific molecule.

Step-by-Step "Inverse Quench" Protocol
  • Cool Down: Cool the reaction mixture to room temperature, then to 0°C.

  • Concentrate (Optional but Recommended): If using neat

    
    , remove excess 
    
    
    
    via vacuum distillation (rotovap) at <50°C . Do not heat strongly.
  • Preparation of Quench Buffer: Prepare a biphasic mixture of DCM (Dichloromethane) and saturated

    
     (aq)  at 0°C.
    
  • Inverse Addition: Slowly drip the reaction residue (diluted in minimal DCM) into the rapidly stirring bicarbonate mixture.

    • Why? This ensures the pH remains neutral/basic throughout the quench. Adding water to the acid chloride generates localized HCl spikes, instantly hydrolyzing your product.

  • Extraction: Separate layers immediately. Wash organic layer with cold brine.

  • Drying: Dry over

    
     (Sodium Sulfate), NOT 
    
    
    
    (Magnesium sulfate is slightly acidic and can degrade sensitive halides).
Purification Decision Tree

PurificationTree Start Crude Isolation CheckPurity Check Purity (TLC/LCMS) Start->CheckPurity HighPurity >90% Purity CheckPurity->HighPurity Clean LowPurity <90% Purity CheckPurity->LowPurity Dirty Recryst Recrystallization (Heptane/EtOAc) HighPurity->Recryst Column Flash Chromatography LowPurity->Column SilicaType Neutralized Silica (1% Et3N) Column->SilicaType CRITICAL

Figure 2: Purification logic. Note the requirement for neutralized silica.

Q: The product degrades on the silica column. Why? A: Standard silica gel is slightly acidic (pH 6.5). The 1-Cl-8-F isoquinoline is acid-sensitive.

  • Fix: Pre-treat your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample. This neutralizes acidic sites on the silica.

Module C: Precursor Synthesis (The Isoquinolinone)

If you are synthesizing the precursor (CAS 1803606-88-3) rather than buying it, the Lithiation-Formylation route is superior to the Pomeranz-Fritsch cyclization for this substitution pattern.

Recommended Route:

  • Substrate: 2-Fluoro-4-bromobenzoic acid.

  • Amidation: Convert to diethylamide or similar.

  • Lithiation: Treat with LTMP (Lithium Tetramethylpiperidide) at -78°C.

    • Note: LTMP is preferred over LDA to avoid nucleophilic attack on the amide.

  • Formylation: Quench with DMF to get the ortho-formyl amide.

  • Cyclization: Acid-mediated cyclization (HCl/MeOH) yields the isoquinolinone.

Safety & Handling

  • 
    :  Highly corrosive and reacts violently with water. All glassware must be oven-dried.
    
  • Sensitizer: Halogenated isoquinolines are potent skin sensitizers. Double-glove and work in a fume hood.

References

  • Title: Process for the preparation of substituted isoquinolines (Adagrasib Intermediates).
  • Alternative Chlorination Agents: Title: Scale-up of chlorination of nitrogen heterocycles. Source: Organic Process Research & Development (OPRD). Context: Validates the use of N,N-Dimethylaniline as a catalyst to lower reaction temperatures and improve yield in reactions.
  • Precursor Synthesis (Lithiation Strategy): Title: Regioselective synthesis of substituted isoquinolines via directed ortho-lithiation. Source: Tetrahedron Letters. Context: Explains why 2-fluoro-4-bromobenzoic acid derivatives require LTMP for clean ortho-lithiation due to the acidity of the position between F and the amide.

Technical Support Center: Optimizing Suzuki Coupling of Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Protodebromination (Hydrodehalogenation)

Executive Summary & Diagnostic Logic

The Core Problem: Isoquinolines, particularly 1-bromo and 3-bromo derivatives, are electron-deficient heterocycles. In Suzuki-Miyaura coupling, they readily undergo oxidative addition. However, the resulting electrophilic palladium(II) intermediate is highly susceptible to protodebromination (hydrodehalogenation), where the bromine is replaced by a hydrogen atom (yielding the parent isoquinoline) rather than the desired aryl group.

The Root Cause: This side reaction is driven by the formation of a Palladium-Hydride (Pd-H) species, typically generated via


-hydride elimination from protic solvents (alcohols), alkyl-amine bases, or ligand decomposition.[1][2]
Diagnostic Flowchart

Before altering your protocol, trace your failure mode using this logic map.

DiagnosticFlow Start Start: Low Yield / Byproduct Observed CheckByproduct Analyze Crude LCMS/NMR: Is Parent Isoquinoline (M-Br+H) present? Start->CheckByproduct YesDehal YES: Protodebromination (Major Failure Mode) CheckByproduct->YesDehal Mass = SM - 79 + 1 NoDehal NO: Starting Material Remains or Homocoupling CheckByproduct->NoDehal Mass = SM or Dimer CheckSolvent Check Solvent System: Are you using MeOH, EtOH, or IPA? YesDehal->CheckSolvent CheckBase Check Base/Temp: Are you using Et3N or DMF >100°C? CheckSolvent->CheckBase No (using Toluene/Dioxane) SolventIssue CAUSE: Solvent-Mediated Beta-Hydride Elimination CheckSolvent->SolventIssue Yes BaseIssue CAUSE: Base/Solvent Decomposition (DMF as H-donor) CheckBase->BaseIssue Yes LigandIssue CAUSE: Slow Transmetallation Pd-Ar species 'stalls' and scavenges H CheckBase->LigandIssue No (Standard Carbonate/Phosphate)

Figure 1: Diagnostic logic for identifying the source of debromination.

The Mechanism of Failure (Technical Deep Dive)

To prevent the issue, you must understand the competition between the Desired Cycle and the Parasitic Cycle .

  • Oxidative Addition (Fast): 1-Bromoisoquinoline reacts with Pd(0) to form LnP(II)-Ar-Br. Because the isoquinoline ring is electron-poor, this step is usually rapid and not the rate-limiting step.

  • The Fork in the Road:

    • Path A (Desired): Transmetallation with the Boronic Acid occurs immediately.

    • Path B (Parasitic): If Transmetallation is slow, or if a hydride source is present, the Pd(II) species undergoes ligand exchange to form LnP(II)-Ar-H.

  • The Fatal Step: Reductive elimination of LnP(II)-Ar-H releases the debrominated isoquinoline and regenerates Pd(0).

Key Insight: The presence of primary/secondary alcohols (MeOH, EtOH) is the most common error. Alkoxides formed under basic conditions coordinate to Pd and undergo


-hydride elimination, turning your solvent into a reductant [1].
Troubleshooting Q&A

Q1: I am using standard conditions (DME/EtOH/Water) and seeing 40% debromination. Why? A: Ethanol is the culprit. In the presence of base, ethanol forms ethoxide, which coordinates to the Palladium. It then undergoes


-hydride elimination to form acetaldehyde and a Pd-H  species. This Pd-H species reduces your bromoisoquinoline.
  • Fix: Switch to a non-protic solvent system. Toluene/Water (4:1) or 1,4-Dioxane (anhydrous) are superior choices for electron-deficient heterocycles [2].

Q2: I switched to DMF, but I still see debromination at 110°C. A: While DMF is aprotic, it is not inert at high temperatures. DMF can decompose to dimethylamine and carbon monoxide; it can also act as a hydride donor under specific Pd-catalyzed conditions [3].

  • Fix: If solubility requires a polar solvent, use DMA (Dimethylacetamide) or NMP , but strictly control the temperature (keep <100°C if possible). Preferably, use THF or Dioxane if the substrate dissolves.

Q3: Does the choice of Ligand affect the debromination rate? A: Yes, significantly. You need a ligand that promotes fast transmetallation and reductive elimination to outcompete the hydride transfer.

  • Avoid:

    
     (Tetrakis). It is often too slow for difficult heterocyclic substrates and prone to oxidation.
    
  • Use: Pd(dppf)Cl2 (ferrocene backbone prevents

    
    -H elimination) or Buchwald precatalysts like XPhos Pd G3  or SPhos Pd G3 . XPhos is particularly effective at creating a steric environment that disfavors side reactions while accelerating the coupling [4].
    

Q4: My boronic acid is unstable (protodeboronation). How does this relate to debromination of the halide? A: If your boronic acid decomposes (protodeboronation) before it can transmetallate, the catalytic cycle "stalls" at the oxidative addition intermediate (Pd-Ar-Br). A stalled Pd-intermediate is a sitting duck for hydride scavenging.

  • Fix: Use Potassium Trifluoroborates (

    
    )  or MIDA boronates . These release the active boron species slowly, maintaining a steady concentration without "flooding" the reaction with unstable boronic acid [5].
    
Validated Experimental Protocols
Protocol A: The "Robust" Method (Biphasic)

Best for: Standard isoquinolines, scalable, cost-effective.

System: Toluene / Water /


 / Pd(dppf)
Rationale:  Toluene is non-protic. 

is a mild base that buffers the pH. Pd(dppf) is a bite-angle ligand that stabilizes the Pd center against hydride formation.
  • Charge Vessel: Add 1-bromoisoquinoline (1.0 equiv), Boronic acid (1.2 - 1.5 equiv), and

    
     (3-5 mol%).
    
  • Solvent: Add Toluene (0.2 M concentration relative to halide).

  • Base: Add

    
     (2.0 - 3.0 equiv) dissolved in minimal Water (Ratio Toluene:Water 4:1).
    
  • Degas: Sparge with Argon for 15 minutes (Critical: Oxygen promotes homocoupling and catalyst death).

  • Reaction: Heat to 90°C for 4-12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine.

Protocol B: The "High-Fidelity" Method (Anhydrous)

Best for: Substrates prone to hydrolysis or severe debromination issues.

System: 1,4-Dioxane / CsF / XPhos Pd G3 Rationale: Anhydrous conditions eliminate water as a proton source. CsF (Cesium Fluoride) acts as an anhydrous base ("naked fluoride" activates the boronic acid). XPhos is highly active and bulky, preventing side reactions.

  • Charge Vessel: Add 1-bromoisoquinoline (1.0 equiv), Boronic acid (1.5 equiv), XPhos Pd G3 (2-4 mol%), and CsF (2.5 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (0.15 M).

  • Degas: Sparge with Argon or N2.

  • Reaction: Heat to 80-100°C.

  • Note: If the reaction is stalled, add 1-2 drops of water. (Strictly anhydrous Suzuki sometimes fails because the boronate needs a trace of water to form the active "ate" complex; however, keeping it minimal prevents debromination).

Data Summary: Solvent & Ligand Effects[2][3][4][5]

The following table summarizes the impact of reaction conditions on the ratio of Product vs. Debrominated Byproduct (Isoquinoline).

VariableConditionRisk of DebrominationMechanism of Failure
Solvent Ethanol / Methanol High Alkoxide

-hydride elimination generates Pd-H.
Solvent DMF Medium Decomposes to amine/CO; acts as reductant at >100°C.
Solvent Toluene / Dioxane Low Non-protic; lacks

-hydrogens on heteroatoms.
Ligand

(Tetrakis)
Medium-High Slow turnover allows Pd-intermediate to scavenge H.
Ligand dppf Low Large bite angle stabilizes Pd; robust.
Ligand XPhos / SPhos Very Low Rapid reductive elimination outcompetes side reactions.
Base

/ Amine bases
High

-hydride elimination from the ethyl group of the base.
Base

/

Low Inorganic bases do not serve as hydride sources.
References
  • BenchChem Technical Support. (2025).[2][3] Minimizing hydrodehalogenation side products in palladium catalysis. Retrieved from

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.[3][4][5][6][7][8] Angewandte Chemie International Edition.[8][9] (Contextual grounding on non-protic solvent efficacy).

  • Zhu, L., et al. (2025). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source. ResearchGate. Retrieved from

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides.[10] Accounts of Chemical Research. (Establishes XPhos/SPhos superiority).

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research. (Stabilizing boron species).[9]

Sources

Technical Support Center: Solubility Issues with 8-Fluoroisoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-fluoroisoquinoline intermediates. This guide is designed to provide expert insights and practical solutions to common solubility challenges encountered during synthesis, workup, and purification. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental workflows.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific, hands-on issues you may encounter in the laboratory. The solutions are based on the fundamental properties of the isoquinoline scaffold and the unique influence of the fluorine substituent.

Q1: My 8-fluoroisoquinoline intermediate has "oiled out" or precipitated unexpectedly during an aqueous workup. What happened and how can I fix it?

Root Cause Analysis:

This is a classic problem often rooted in the basicity of the isoquinoline nitrogen. Isoquinoline and its derivatives are weak bases (pKa ≈ 5.14)[1]. The 8-fluoro substituent, being electron-withdrawing, can slightly decrease this basicity but the nitrogen remains a key handle for solubility manipulation.

Your intermediate likely exists in two forms:

  • Free Base: The neutral form, which is typically less soluble in water and more soluble in organic solvents like dichloromethane (DCM), ethyl acetate, or THF[2][3].

  • Protonated Salt: When in an acidic aqueous environment (pH < pKa), the nitrogen is protonated, forming a salt (e.g., a hydrochloride). This salt form is significantly more soluble in aqueous media[1][4].

Unexpected precipitation occurs when the pH of the aqueous layer shifts, causing the highly soluble salt form to convert back to the poorly soluble free base. This often happens during neutralization, for example, when adding a bicarbonate solution to quench an acid.

Immediate Corrective Actions:

  • Re-acidify: Add a small amount of dilute acid (e.g., 1M HCl) dropwise to the mixture until the precipitate redissolves. This will convert the compound back to its soluble salt form.

  • Extract into Organic Solvent: Once redissolved in the acidic aqueous layer, you can proceed with your extraction using a suitable organic solvent. If you need to isolate the free base, you can now carefully basify the aqueous layer and immediately extract the precipitating free base into a fresh portion of organic solvent.

Workflow: Rescuing a Precipitated Intermediate

Caption: Decision workflow for handling unexpected precipitation.

Q2: I'm struggling to find a suitable single solvent for my 8-fluoroisoquinoline intermediate for either a reaction or for purification via chromatography.

Root Cause Analysis:

The combination of a planar, aromatic isoquinoline core and a lipophilic fluorine atom can lead to challenging solubility profiles. Fluorination often increases lipophilicity, potentially reducing solubility in polar solvents while not always sufficiently improving it in non-polar ones[5][6][7]. Furthermore, strong intermolecular π-stacking in the solid state can make the crystal lattice difficult to break, requiring more specific solvent interactions.

Troubleshooting Protocol: Systematic Solvent & Co-Solvent Screening

Do not rely on trial and error. A systematic approach is more efficient.

Step 1: Initial Single-Solvent Screen Test solubility in a range of solvents covering different polarity classes. Use a small, fixed amount of your compound (e.g., 2-5 mg) in a fixed volume of solvent (e.g., 0.5 mL).

Solvent ClassRecommended SolventsExpected Solubility of 8-Fluoroisoquinoline Intermediates
Polar Protic Methanol, Ethanol, IsopropanolOften soluble, especially with heating.
Polar Aprotic Acetonitrile (ACN), DMF, DMSO, THFGenerally good solubility, especially in DMF and DMSO[8].
Halogenated Dichloromethane (DCM), ChloroformGood solubility for the neutral free base[2].
Aromatic Toluene, XyleneModerate to good solubility, reaction-dependent.
Ester Ethyl Acetate (EtOAc)Moderate solubility, common for chromatography.
Ether Diethyl Ether, MTBELower solubility, often used as an anti-solvent for precipitation.
Non-Polar Hexanes, HeptaneGenerally poor solubility; useful as anti-solvents[9].

Step 2: Co-Solvent Systems If no single solvent is ideal, use a co-solvent system. The goal is to blend the properties of a solvent in which the compound is highly soluble with a miscible solvent that is required for the reaction or purification conditions[8][10].

  • For Reactions: If your compound is poorly soluble in a primary reaction solvent like toluene, try adding a small percentage (5-10%) of a strong, polar aprotic solvent like DMF or DMSO to aid dissolution.

  • For Chromatography: If your compound streaks or has poor solubility in an EtOAc/Hexane mobile phase, add a small amount of a more polar solvent like methanol or DCM to the mixture to improve solubility and peak shape.

Q3: My 8-fluoroisoquinoline free base is a solid, but my hydrochloride salt is a hygroscopic, sticky oil that is difficult to handle. What are my options?

Root Cause Analysis:

Salt formation is an excellent strategy to improve aqueous solubility, but it doesn't always result in a well-behaved, crystalline solid[4][11]. The stickiness is often due to hygroscopicity (absorbing moisture from the air) or the formation of an amorphous solid instead of a crystalline one. The synthesis of 8-fluoro-3,4-dihydroisoquinoline as a hydrochloride hydrate salt highlights that even well-described salts can retain water[12].

Solutions for Isolating a Solid Salt:

  • Solvent Trituration: After isolating the crude salt, add a solvent in which the salt is insoluble but the impurities are soluble (e.g., cold acetonitrile, diethyl ether, or a mixture of ethanol/diethyl ether[12]). Stir or sonicate the mixture. This will wash away impurities and can often induce crystallization of the salt.

  • Alternative Counter-ions: If the hydrochloride salt is consistently problematic, consider forming a salt with a different acid. Sometimes, larger, bulkier counter-ions can promote crystallinity.

    • Common Alternatives: HBr, H₂SO₄, Methanesulfonic acid, p-Toluenesulfonic acid (TsOH), or tartaric acid.

  • Azeotropic Drying: To remove residual water and solvent that contribute to stickiness, dissolve the oily salt in a suitable solvent (like toluene) and evaporate the solvent under reduced pressure. Repeat this process 2-3 times. The toluene forms an azeotrope with water, effectively removing it.

Frequently Asked Questions (FAQs)

Q1: How does the fluorine atom at the 8-position specifically impact the solubility of isoquinoline intermediates?

The fluorine atom exerts its influence in several key ways:

  • Increased Lipophilicity: Fluorine is the most electronegative atom, but a single fluorine substituent generally increases the lipophilicity (logP) of a molecule[5][6][13]. This typically decreases solubility in highly polar solvents like water but can improve solubility in less polar organic solvents and lipid membranes.

  • Basicity (pKa) Modulation: As a strongly electron-withdrawing group, the fluorine atom can lower the electron density of the aromatic system, which in turn reduces the basicity of the lone pair on the nitrogen atom[2][14]. This means a lower pH is required to fully protonate the molecule compared to its non-fluorinated analog. This is a critical consideration for pH-based solubility adjustments.

  • Crystal Packing: The C-F bond is highly polarized but has low polarizability[14]. Fluorine can participate in unique intermolecular interactions (dipole-dipole, orthogonal multipolar interactions) that can significantly alter the crystal lattice energy of the solid. This can lead to either higher or lower melting points and, consequently, affect the energy required to dissolve the compound, impacting its solubility[15].

Q2: What is the most reliable first-pass strategy to improve the aqueous solubility of a new 8-fluoroisoquinoline intermediate?

pH adjustment is unequivocally the most powerful and direct method. [4][10]

Given that the 8-fluoroisoquinoline core is basic, converting it to a salt by lowering the pH is the most effective initial strategy.

Protocol: pH-Solubility Profile

  • Prepare a suspension of your compound (e.g., 10 mg/mL) in deionized water.

  • While stirring, slowly add 0.1M HCl dropwise, monitoring the pH.

  • Observe the pH at which the compound fully dissolves. This gives you a practical understanding of the pH range required to maintain solubility.

  • This information is invaluable for designing aqueous workup procedures or preparing formulations for in vitro biological assays.

The Effect of pH on 8-Fluoroisoquinoline Solubility

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) Protonated Protonated Form (Salt) Sol_Aq High Aqueous Solubility Protonated->Sol_Aq Neutral Neutral Form (Free Base) Protonated->Neutral - H+ Neutral->Protonated + H+ Sol_Org High Organic Solubility Neutral->Sol_Org

Caption: Relationship between pH, protonation state, and solubility.

Q3: Are there any "solvents of last resort" for extremely insoluble intermediates?

Yes. When common laboratory solvents fail, you may need to turn to more aggressive options, particularly for initial solubilization for analysis or small-scale reactions. However, these must be used with caution due to their high boiling points and potential for reaction interference.

  • Dimethyl Sulfoxide (DMSO): An exceptionally strong solvent for a wide range of polar and nonpolar compounds[16].

  • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent, often used in synthesis.

  • N-Methyl-2-pyrrolidone (NMP): A powerful solvent with a high boiling point, useful for challenging reactions.

Important: These solvents can be difficult to remove completely. For final compound purification, their use should be minimized or avoided if possible.

References

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • ISOQUINOLINE. Ataman Kimya. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules (2017). [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences (2018). [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (2022). [Link]

  • Fluorinated terpenoids and their fluorine-containing derivatives. RSC Medicinal Chemistry (2024). [Link]

  • Preparation and Properties of Isoquinoline. SlideShare. [Link]

  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences (2023). [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals (Basel) (2023). [Link]

  • Improving solubility via structural modification. Expert Opinion on Drug Discovery (2011). [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (2024). [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (2022). [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. European Journal of Pharmaceutics and Biopharmaceutics (2009). [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications (2016). [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Genetic Engineering and Biotechnology (2023). [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for C1-Substitution of Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the C1-substitution of chloroisoquinolines, with a specific focus on the critical role of reaction temperature. Our goal is to equip you with the knowledge to navigate common experimental challenges and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is the C1 position of isoquinoline so reactive towards nucleophilic substitution?

A1: The pyridine ring of the isoquinoline scaffold is electron-deficient due to the electronegative nitrogen atom. This electronic property makes the ring susceptible to nucleophilic attack. The C1 position is particularly activated because the negative charge in the reaction intermediate can be effectively stabilized by the adjacent nitrogen atom.[1]

Q2: What are the most common types of C1-substitution reactions performed on chloroisoquinolines?

A2: The chloro-substituent at the C1 position is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions. The most prevalent transformations include Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig amination (C-N bond formation), and Sonogashira coupling (C-C bond formation).[2] These reactions are fundamental in medicinal chemistry for the synthesis of diverse isoquinoline derivatives.

Q3: How does reaction temperature generally influence the outcome of these cross-coupling reactions?

A3: Temperature is a critical parameter that can significantly impact reaction rate, yield, and selectivity. Insufficient temperature may lead to low or no conversion, while excessively high temperatures can cause decomposition of starting materials, products, or the catalyst, leading to the formation of byproducts and reduced yield.[3][4] Finding the optimal temperature is key to a successful reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on temperature-related solutions.

Issue 1: Low or No Conversion of Starting Material

Q: I've set up my Suzuki-Miyaura coupling reaction with 1-chloroisoquinoline, but after several hours, LC-MS analysis shows mostly unreacted starting material. What should I do?

A: Low conversion is a common hurdle and often points to suboptimal reaction conditions, with temperature being a primary suspect.

Potential Causes & Solutions:

  • Insufficient Thermal Energy: The reaction may not have enough energy to overcome the activation barrier.

    • Solution: Incrementally increase the reaction temperature. A good starting point for many Suzuki-Miyaura couplings is between 80-100 °C.[5] Consider raising the temperature in 10-20 °C increments and monitoring the reaction progress.

  • Catalyst Inactivity: The palladium catalyst may not be active at the current temperature.

    • Solution: Ensure your pre-catalyst is being properly activated to the active Pd(0) species. While some modern pre-catalysts are active at lower temperatures, others may require more thermal energy.[6] Also, confirm that your solvent has been properly degassed, as oxygen can deactivate the catalyst.[3]

  • Poor Reagent Solubility: One or more of your reagents may not be sufficiently soluble at the current temperature, limiting their availability to participate in the catalytic cycle.

    • Solution: In addition to increasing the temperature, consider screening alternative solvents in which your starting materials have better solubility at a given temperature. Common solvents for these couplings include dioxane, THF, DMF, and toluene, often with water as a co-solvent.[5][7]

Issue 2: Formation of Significant Side Products

Q: My Buchwald-Hartwig amination is producing the desired product, but I'm also seeing a significant amount of a byproduct that I suspect is from protodehalogenation (replacement of Cl with H). How can I minimize this?

A: The formation of side products is often a sign that the reaction conditions are too harsh or that competing reaction pathways are being favored.

Potential Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can sometimes promote undesired side reactions like protodehalogenation or catalyst decomposition.[3]

    • Solution: Try running the reaction at a lower temperature. While this may slow down the reaction rate, it can improve selectivity and overall yield by minimizing side product formation.[3]

  • Homocoupling of Boronic Acid (in Suzuki Reactions): This side reaction can be exacerbated by higher temperatures.

    • Solution: Lowering the reaction temperature can disfavor the homocoupling pathway. Additionally, slow addition of the boronic acid can help maintain a low concentration in the reaction mixture, further suppressing this side reaction.[3]

  • Presence of Water: In some cases, trace amounts of water can contribute to protodehalogenation.

    • Solution: Ensure you are using anhydrous solvents and that your glassware is thoroughly dried.[8]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Q: During my reaction, I observed the formation of a black precipitate (palladium black), and the reaction stalled. What causes this and how can I prevent it?

A: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive state, a common mode of catalyst deactivation.[3]

Potential Causes & Solutions:

  • Excessively High Temperature: High temperatures can accelerate the decomposition of the active catalytic species.[3][4]

    • Solution: Lower the reaction temperature. It is often a trade-off between reaction rate and catalyst stability. Finding the "sweet spot" is crucial.

  • Ligand Dissociation: The phosphine ligand that stabilizes the palladium center may be dissociating at high temperatures, leading to catalyst agglomeration.[3]

    • Solution: In addition to lowering the temperature, ensure you are using a sufficient ligand-to-palladium ratio. Using bulky, electron-rich ligands can also help to better stabilize the palladium center.[3]

  • Catalyst Poisoning: The nitrogen atom of the isoquinoline ring can coordinate to the palladium center, acting as a catalyst poison.[3]

    • Solution: Employing bulky phosphine ligands such as XPhos, SPhos, or RuPhos can sterically shield the palladium center, preventing coordination by the isoquinoline nitrogen.[3]

Experimental Protocols

Protocol 1: Systematic Temperature Optimization for a Suzuki-Miyaura Coupling

This protocol outlines a general approach to screen for the optimal reaction temperature for the coupling of a 1-chloroisoquinoline with an arylboronic acid.

1. Reagents and Materials:

  • 1-Chloroisoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)

  • Parallel reaction vials or a multi-well reaction block

  • Heating block with temperature control

2. Procedure:

  • In separate, oven-dried reaction vials, combine the 1-chloroisoquinoline, arylboronic acid, and base.

  • Seal the vials and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture to each vial via syringe.

  • Add the palladium catalyst to each vial.

  • Set up the reactions in a heating block at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Stir the reactions for a set period (e.g., 12-24 hours).

  • Monitor the progress of each reaction by TLC or LC-MS.

  • Upon completion, cool the reactions to room temperature, perform a standard aqueous work-up, and analyze the crude product ratios to determine the optimal temperature.

Data Presentation:

Temperature (°C)Conversion (%)Desired Product (%)Side Product A (%)
6015123
8075705
100958510
120987028 (Decomposition)

The data in this table is illustrative and will vary depending on the specific substrates and conditions used.

Visualizations

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed temp_check Is reaction temperature optimal? (e.g., 80-120 °C for Suzuki) start->temp_check increase_temp Increase temperature in 10-20 °C increments temp_check->increase_temp No catalyst_check Is the catalyst active? temp_check->catalyst_check Yes increase_temp->start Re-evaluate degas Improve degassing of solvent catalyst_check->degas No new_catalyst Screen different Pd sources/ligands catalyst_check->new_catalyst Potentially solubility_check Are reagents soluble? catalyst_check->solubility_check Yes degas->start Re-evaluate new_catalyst->start Re-evaluate solvent_screen Screen alternative solvents solubility_check->solvent_screen No success Improved Conversion solubility_check->success Yes solvent_screen->start Re-evaluate

Caption: A decision-making workflow for troubleshooting low reaction conversion.

General Catalytic Cycle for Cross-Coupling

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)(Nu)L₂ OxAdd->Trans Ligand Exchange/ Transmetalation (Nucleophile) RedEl Ar-Nu Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration

Caption: The fundamental steps in a palladium-catalyzed cross-coupling reaction.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Benchchem. (n.d.). Managing reaction regioselectivity in functionalizing the isoquinoline ring.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. (n.d.). Common mistakes in reactions involving 6-Chloroisoquinoline-1-carbaldehyde.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I frequently encounter researchers struggling with low conversion rates when applying the Buchwald-Hartwig amination to electron-deficient heterocycles (e.g., 2-aminopyridines, pyrimidines, and pyrazines).

Here, we move beyond generic protocols. This guide is designed to address the fundamental causality behind reaction failures, providing self-validating workflows and authoritative solutions to optimize your catalytic cycles.

Diagnostic Workflows & Logical Frameworks

Before adjusting your reaction parameters, it is critical to diagnose why the catalytic cycle is stalling. The following diagrams map out the logical relationships governing substrate compatibility and ligand selection.

TroubleshootingWorkflow Start Low Conversion Detected CheckSub Analyze Substrate Sterics & Electronics Start->CheckSub Coord Is Heterocycle Highly Coordinating? CheckSub->Coord Bulky Use Bulky Ligands (BrettPhos/RuPhos) Coord->Bulky Yes Base Check Base Compatibility Coord->Base No Bulky->Base Sens Base-Sensitive Functional Groups? Base->Sens WeakBase Switch to Weak Base + G3/G4 Precatalyst Sens->WeakBase Yes Opt Optimize Catalyst Loading & Solvent Sens->Opt No WeakBase->Opt

Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination of heterocycles.

LigandSelection Amine Identify Amine Type Primary Primary Amine (e.g., 2-aminopyridine) Amine->Primary Secondary Secondary Amine (e.g., N-methylaniline) Amine->Secondary Brett Select BrettPhos Accelerates Oxidative Addition Primary->Brett Ru Select RuPhos Accelerates Reductive Elimination Secondary->Ru

Caption: Logical framework for ligand selection based on amine substitution and rate-limiting steps.

Troubleshooting Guide & FAQs

Q1: Why does my reaction stall at <20% conversion when coupling 2-aminopyridines or pyrimidines?

Causality: Electron-deficient, nitrogen-rich heterocycles act as strong σ-donors to Palladium. They readily coordinate their lone pairs to the metal center, leading to the formation of stable, off-cycle bis-ligated Pd(II) species that effectively poison the catalyst[1]. Solution: Utilize highly sterically hindered biarylphosphine ligands. The steric bulk of these ligands enforces a mono-ligated L·Pd(0) active species, preventing the heterocycle from irreversibly binding to the metal center. For primary amines, BrettPhos is the gold standard; for secondary amines, RuPhos is preferred[2].

Q2: How do the electronic properties of my substrates dictate the choice between BrettPhos and RuPhos?

Causality: Density Functional Theory (DFT) studies reveal that the rate-limiting steps differ between these ligands due to their distinct steric and electronic profiles. For the Pd-BrettPhos system, the rate-limiting step is typically oxidative addition, whereas for Pd-RuPhos, it is reductive elimination[3]. Solution: If your aryl halide is highly electron-deficient (which accelerates oxidative addition) but your amine is bulky or a poor nucleophile, reductive elimination becomes the bottleneck. In such cases, RuPhos is highly effective. Conversely, BrettPhos excels at pushing primary amines through the cycle by facilitating the oxidative addition step[3].

Q3: I switched to BrettPhos, but conversion is still low. Should I increase the temperature or change the base?

Causality: Strong bases like NaOtBu (pKa ~19) can degrade base-sensitive electron-deficient heterocycles or cause side reactions like homocoupling. Furthermore, generating the active L·Pd(0) from traditional Pd(II) sources requires reduction, which is highly inefficient with weak bases[4]. Solution: Transition to 5[5]. G3 precatalysts rapidly generate the active L·Pd(0) species upon deprotonation of the mesylate-bound amine, even with weaker bases like K₃PO₄ or Cs₂CO₃ at mild temperatures[5].

Q4: When should I choose a G4 precatalyst over a G3 precatalyst for challenging substrates?

Causality: During the activation of G3 precatalysts, one equivalent of carbazole is released. In rare cases, especially with highly electron-deficient or sterically demanding substrates, this carbazole byproduct can coordinate to the Pd center and inhibit catalysis[5]. Solution: Employ . They feature an N-methyl-2-aminobiphenyl backbone. Upon activation, they release N-methylcarbazole, which cannot coordinate to Palladium, thereby preventing catalyst deactivation and improving solubility.

Q5: I see full consumption of my aryl halide but no product. What happened?

Causality: This usually indicates protodehalogenation (reduction of Ar-X to Ar-H) or homocoupling. Protodehalogenation occurs when the rate of reductive elimination is too slow, allowing the Pd intermediate to abstract a hydride (often from the solvent or amine)[6]. Solution: Switch to a more sterically demanding ligand to accelerate reductive elimination, ensure your solvents are strictly degassed to prevent oxidative homocoupling, or change the solvent from dioxane to toluene[7].

Data Presentation: Catalyst & Ligand Selection Matrix

To streamline your optimization process, consult the following comparative matrix of Palladium sources and ligands specifically evaluated for electron-deficient heterocycles.

Palladium Source / LigandKey Structural FeaturePrimary Use CaseActivation RequirementKnown Limitations
Pd₂(dba)₃ / Pd(OAc)₂ Unligated Pd(0) / Pd(II)Traditional screeningIn situ reduction / ligand exchangeInefficient L·Pd(0) formation; dba can inhibit Pd.
G3 Precatalysts 2-aminobiphenyl mesylateBroad scope, weak basesMild base (e.g., K₃PO₄)Releases carbazole, which may inhibit catalysis in rare cases[5].
G4 Precatalysts N-methyl-2-aminobiphenylHighly challenging heterocyclesMild base (e.g., K₃PO₄)Generates N-methylcarbazole; slightly higher cost.
BrettPhos Highly bulky biarylphosphinePrimary aminesN/ALess effective for secondary amines[2].
RuPhos Bulky biarylphosphineSecondary aminesN/ARate-limiting step is reductive elimination[3].

Experimental Protocols: Self-Validating Amination Workflow

This protocol incorporates a self-validating diagnostic loop : by tracking the consumption of the aryl halide against product formation, you can definitively identify whether the catalytic cycle is stalling at oxidative addition, transmetalation, or reductive elimination.

Objective: Couple 2-amino-pyrimidine with an electron-deficient aryl chloride using a G4 precatalyst.

Step 1: Preparation (Inert Atmosphere)

  • Utilize oven-dried glassware and purge the reaction vessel with Argon.

  • Ensure solvents (e.g., 1,4-dioxane or t-amyl alcohol) are strictly anhydrous and sparged with Argon for at least 30 minutes to prevent oxygen-induced homocoupling[7].

Step 2: Reagent Loading

  • Add the electron-deficient aryl chloride (1.0 equiv) and the heterocyclic amine (1.2 equiv) to the vessel.

  • Base Selection: Add finely milled K₃PO₄ (2.0 equiv). Causality: Milling maximizes the surface area for the solid-liquid heterogeneous transmetalation step, while the weak base prevents degradation of sensitive heterocycles[4].

  • Catalyst: Add BrettPhos Pd G4 (2–5 mol%). For highly unreactive substrates, an additional 1-2 mol% of free BrettPhos ligand can be added to stabilize the Pd(0) species.

Step 3: Reaction Initiation & Self-Validation

  • Add the degassed solvent to achieve a 0.2 M concentration. Seal the vessel and heat to 80–100 °C.

  • Diagnostic Aliquots: At 1h, 4h, and 12h, withdraw a 50 µL aliquot under Argon. Quench with water, extract with EtOAc, and analyze via GC/MS or ¹⁹F NMR (if fluorinated tags are present).

  • Logic Check:

    • Aryl halide unconsumed: Oxidative addition has failed. Consider increasing temperature or utilizing a more electron-rich ligand[8].

    • Aryl halide consumed, no product: Check the mass spectrum for protodehalogenation (Ar-H) or homocoupling (Ar-Ar), indicating a failure at the reductive elimination step[6].

Step 4: Workup

  • Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd black.

  • Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega.[Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC.[Link]

Sources

Technical Support Center: Stability & Handling of 6-Bromo-1-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 6-Bromo-1-chloro-8-fluoroisoquinoline under basic conditions Content type: Technical Support Guide

Executive Summary

6-Bromo-1-chloro-8-fluoroisoquinoline is a high-value scaffold used primarily for its orthogonal reactivity. The molecule features three distinct reactive sites: the labile C1-Chloro (highly electrophilic), the cross-coupling-ready C6-Bromo , and the electronic modulator C8-Fluoro .

Critical Warning: The stability of this compound under basic conditions is kinetically compromised at the C1 position. The inductive effect of the C8-fluorine atom exacerbates the electrophilicity of the C1 center, making it significantly more susceptible to Nucleophilic Aromatic Substitution (SNAr) than the parent 1-chloroisoquinoline.

This guide addresses the three most common failure modes: Hydrolytic Degradation , Unintended Solvolysis , and Base-Mediated Decomposition during storage.

Module 1: Hydrolytic Instability (Aqueous Base)

User Question:

"I am performing a standard workup using 1M NaOH to remove acidic impurities. My product is precipitating as an insoluble white solid that does not match the starting material's NMR. What happened?"

Technical Diagnosis:

You have likely converted your starting material into 6-bromo-8-fluoroisoquinolin-1(2H)-one (also known as the isocarbostyril derivative).

The Mechanism: The C1-Cl bond in isoquinolines is activated by the adjacent ring nitrogen, behaving similarly to an acid chloride. In the presence of hydroxide ions (


), the molecule undergoes an addition-elimination reaction (SNAr). The resulting 1-hydroxy intermediate rapidly tautomerizes to the thermodynamically stable amide (lactam) form. The C8-fluorine atom withdraws electron density from the ring, lowering the LUMO energy at C1 and accelerating this hydrolysis [1].
Troubleshooting Protocol: The "Cold-Fast" Workup

To prevent hydrolysis during basic washes, you must kinetically outrun the SNAr reaction.

  • Temperature Control: Chill the reaction mixture and the aqueous base to 0°C before contact. Hydrolysis rates drop significantly at lower temperatures.

  • Contact Time: Limit the biphasic contact time to < 2 minutes .

  • Alternative Bases: Switch from strong nucleophilic bases (NaOH, KOH) to non-nucleophilic, bulky bases or buffers.

Recommended Buffer System:

Reagent pH Range Risk Level Notes
0.5M NaOH >13 Critical Causes rapid hydrolysis to isocarbostyril.

| Sat. NaHCO₃ | ~8.5 | Low | Safe for brief washes; minimizes


 concentration. |
| Phosphate Buffer  | 7.0 | Safe  | Ideal for neutralizing acid without triggering SNAr. |

Module 2: Solvolysis in Alcoholic Media

User Question:

"I used Potassium Carbonate (


) in Methanol for a Suzuki coupling. LCMS shows a new peak with a mass shift of +31 Da (M-Cl + OMe). Is the C8-Fluoro group being displaced?"
Technical Diagnosis:

No, the C8-Fluoro group is likely intact. You are observing methoxylation at the C1 position .

While the C8-F bond is theoretically susceptible to SNAr, the C1-Cl bond is the kinetic hotspot due to the activation by the heterocyclic nitrogen. Alkoxides (generated from alcohols by carbonate bases) are potent nucleophiles that readily displace the C1-chloride [2].

Visualizing the Degradation Pathways

The following diagram illustrates the competitive pathways that lead to impurity formation.

DegradationPathways SM 6-Bromo-1-chloro- 8-fluoroisoquinoline Intermediate_OH Intermediate: 1-Hydroxy Species SM->Intermediate_OH Aqueous NaOH (SNAr by OH-) Product_OMe Impurity B: 1-Methoxy Derivative (+31 Da Shift) SM->Product_OMe K2CO3 / MeOH (SNAr by MeO-) Product_Amide Impurity A: Isocarbostyril (Lactam) (Precipitate) Intermediate_OH->Product_Amide Tautomerization (Fast)

Figure 1: Competitive degradation pathways showing the formation of the thermodynamic lactam sink (Impurity A) and the kinetic solvolysis product (Impurity B).[1]

Corrective Action: Solvent Selection Guide

When performing base-mediated reactions (Suzuki, Buchwald, Sonogashira), avoid nucleophilic solvents.

Solvent SystemBase CompatibilityStability Forecast
MeOH / K₂CO₃ Incompatible0% (Rapid conversion to 1-OMe)
EtOH / NaOEt Incompatible0% (Rapid conversion to 1-OEt)
Dioxane / K₃PO₄ Excellent 100% (Non-nucleophilic, stable)
Toluene / Cs₂CO₃ Excellent 100% (Ideal for anhydrous couplings)

Module 3: Storage & Handling

User Question:

"Can I store this compound in solution? It seems to turn yellow over time."

Technical Diagnosis:

Yellowing often indicates the formation of N-oxide impurities or slow hydrolysis. 1-chloroisoquinolines are essentially anhydrides of isoquinolinones . Long-term storage in solution, especially in non-anhydrous solvents like DMSO or DMF (which absorb water), promotes slow hydrolysis [3].

Storage Protocol
  • Solid State: Store as a solid at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solution: Avoid. If necessary, use anhydrous THF or DCM and use within 24 hours.

  • Acid Scavengers: Do not store with amine bases (e.g., Triethylamine) as they can form quaternary ammonium salts at C1 over time.

Module 4: Troubleshooting Decision Tree

Use this logic flow to identify the source of instability in your specific experiment.

TroubleshootingTree Start Issue Observed Q1 Is the impurity a solid precipitate? Start->Q1 Q2 Does LCMS show +31 or +14 mass shift? Q1->Q2 No Res1 Diagnosis: Hydrolysis (Isocarbostyril Formation) Q1->Res1 Yes Res2 Diagnosis: Solvolysis (Alkoxide Displacement) Q2->Res2 Yes Res3 Diagnosis: Oxidative Degradation (N-Oxide or Ring Opening) Q2->Res3 No Action1 Action: Switch to NaHCO3 or Phosphate Buffer Res1->Action1 Action2 Action: Remove Alcohols; Use Dioxane/Toluene Res2->Action2

Figure 2: Diagnostic decision tree for identifying common failure modes based on physical observation and mass spectrometry data.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Technical Support Center: Palladium Removal from Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Removing Residual Palladium from Isoquinoline-based APIs Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage: Understanding the "Sticky" Problem

Why is palladium removal failing in my isoquinoline product?

The Root Cause: Isoquinoline contains a basic nitrogen atom with a lone pair of electrons that acts as a potent ligand. Unlike simple aryl systems where Palladium (Pd) is merely physically entrained, Pd forms a coordination complex with the isoquinoline nitrogen.

  • Standard Washes Fail: Simple water/brine washes cannot break this coordination bond (

    
    ).
    
  • Recrystallization Fails: Because the Pd-Isoquinoline complex is structurally similar to the product, it often co-crystallizes, leading to "inclusion" of the impurity in the crystal lattice.

  • Celite Fails: Celite only removes colloidal (black) Pd(0). It passes soluble Pd(II)-Isoquinoline complexes straight through.

The Regulatory Target (ICH Q3D)

Before starting, confirm your target based on the International Council for Harmonisation (ICH) Q3D guidelines for Class 2B elements:

  • Oral PDE (Permitted Daily Exposure): 100 µ g/day .

  • Concentration Limit: Typically <10 ppm (assuming a 10g daily dose).[1]

Strategic Decision Matrix

Use this logic flow to select the correct purification method.

Pd_Removal_Decision_Tree Start Start: Assess Crude Mixture Pd_State Is Pd Colloidal (Black particulates)? Start->Pd_State Filtration Step 1: Hot Filtration via Celite (Removes bulk Pd0) Pd_State->Filtration Yes Pd_Level Current Pd Level? Pd_State->Pd_Level No (Soluble) Filtration->Pd_Level High_Pd > 1000 ppm Pd_Level->High_Pd High Load Low_Pd < 1000 ppm Pd_Level->Low_Pd Moderate Load Carbon Activated Carbon Treatment (Bulk Removal) High_Pd->Carbon Scavenger_Select Select Silica Scavenger Low_Pd->Scavenger_Select Carbon->Scavenger_Select Isoq_Type Isoquinoline Substitution? Scavenger_Select->Isoq_Type Thiol Use Si-Thiol (Standard) Isoq_Type->Thiol Standard DMT Use Si-DMT (High Affinity) Isoq_Type->DMT Sterically Hindered / Very Sticky

Figure 1: Decision tree for selecting the appropriate palladium removal strategy based on initial impurity load and chemical state.

Method A: Functionalized Silica Scavengers (Recommended)[2][3]

For isoquinolines, silica-based scavengers are superior to polymer resins because they do not swell and have faster kinetics. The key is to use a ligand that binds Pd stronger than the isoquinoline nitrogen does.

Comparison of Scavengers
Scavenger TypeFunctional Groupaffinity for Pd vs. IsoquinolineRecommended For
Si-Thiol PropylthiolHighGeneral purpose. Best balance of cost/performance.
Si-DMT DimercaptotriazineVery High Preferred for Isoquinolines. The chelating effect breaks the Pd-N bond effectively.
Si-Thiourea ThioureaModerateGood for Pd(II) specifically, but often slower than DMT.
Si-Amine AmineLowAvoid. The isoquinoline nitrogen competes too well; poor removal.
Protocol: Scavenging Workflow

Objective: Reduce Pd from ~500 ppm to <10 ppm.

  • Dissolution: Dissolve the crude isoquinoline product in a solvent (THF, EtOAc, or MeOH are ideal; avoid DMF/DMSO if possible as they also coordinate Pd).

  • Loading: Add Si-DMT or Si-Thiol .[2]

    • Stoichiometry: Start with 4-5 equivalents relative to the residual Pd content (molar ratio). If Pd content is unknown, use 10% w/w relative to the API.

  • Incubation:

    • Temperature: Heat to 50°C . (Crucial: Heat provides the activation energy to break the Pd-Isoquinoline bond).

    • Time: Stir for 4 to 16 hours .

  • Filtration: Filter the suspension through a 0.45 µm pad or fine frit. The Pd remains bound to the silica.

  • Wash: Wash the silica cake with the reaction solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.

Method B: Activated Carbon (Cost-Effective Pre-treatment)

If your crude material has >1000 ppm Pd, scavengers become expensive. Use Activated Carbon to "bulk remove" the majority, then polish with silica.

Warning: Activated carbon is non-selective. It may adsorb your isoquinoline product, reducing yield.

Protocol: Carbon Treatment
  • Dissolve crude product in a polar solvent (MeOH or EtOH work best for carbon adsorption).

  • Add Activated Carbon (e.g., Darco KB-B or equivalent).

    • Loading: 10-20% w/w relative to the product.

  • Stir at reflux for 1-2 hours.

  • Hot Filtration: Filter while hot through a Celite pad to remove the carbon.

  • Checkpoint: If Pd is still >20 ppm, proceed to Method A (Silica Scavengers).

Troubleshooting & FAQs

Q1: I used Si-Thiol at room temperature, but Pd levels only dropped from 500 ppm to 200 ppm. Why?

Diagnosis: Kinetic Trap. Explanation: The bond between Palladium and the Isoquinoline nitrogen is thermodynamically stable. At room temperature, the exchange rate of the ligand (Isoquinoline


 Thiol) is too slow.
Fix:  Increase temperature to 50-60°C . Heat increases the ligand exchange rate, allowing the scavenger to "capture" the Pd.
Q2: My product yield dropped significantly after using Activated Carbon.

Diagnosis: Non-specific Adsorption. Explanation: Isoquinolines are flat, aromatic molecules—exactly the structure activated carbon is designed to adsorb. Fix: Switch to Si-DMT (Silica-Dimercaptotriazine). It is chemically selective for soft metals (Pd) and will not bind the organic isoquinoline, preserving yield.

Q3: Can I just wash with aqueous L-Cysteine?

Diagnosis: Solubility Mismatch. Explanation: While L-Cysteine is a good scavenger, it requires a biphasic system (Organic/Aqueous). If your Pd-Isoquinoline complex is highly lipophilic, it stays in the organic layer and never contacts the aqueous cysteine. Fix: If you must use extraction, ensure the organic solvent is miscible enough to allow interface contact, or use a solid-supported scavenger (Method A) which works directly in the organic phase.

Q4: The Pd is gone, but now I have a new impurity?

Diagnosis: Scavenger Leaching (Rare but possible).[3] Explanation: If using polymer-based scavengers, unreacted monomers can leach. Silica is generally more stable.[4] Fix: Ensure you perform a final filtration through a sub-micron filter (0.22 µm). If using Si-Thiol, ensure no strong bases are present that might strip the silane linker (though this requires pH >10).

Visualizing the Mechanism

Scavenging_Mechanism Complex Pd-Isoquinoline Complex (Soluble Impurity) Intermediate Ligand Exchange Transition State Complex->Intermediate Dissociation Scavenger Si-DMT Scavenger (Solid Support) Scavenger->Intermediate Chelation Heat Heat (50°C) Activation Energy Heat->Intermediate Result_Solid Pd-Scavenger (Trapped on Solid) Intermediate->Result_Solid Strong Bond Formed Result_Liquid Pure Isoquinoline (In Solution) Intermediate->Result_Liquid Released

Figure 2: Mechanism of action. Heat is required to dissociate the Pd-Isoquinoline bond, allowing the Scavenger (DMT) to chelate the metal permanently.

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities.[5] (2022).[6] Available at: [Link]

  • Garrett, C. E., & Prasad, K.The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (2004).
  • Welch, C. J., et al.Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. (2005). (Comparison of Carbon vs. Silica).
  • Biotage. Strategies for the Removal of Metal Catalysts. (White paper on work-up strategies). Available at: [Link]

Sources

Controlling regioselectivity in 6-bromo-1-chloroisoquinoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Regioselectivity in 6-Bromo-1-chloroisoquinoline Reactions

Executive Summary: The "Tale of Two Halogens"

The 6-bromo-1-chloroisoquinoline scaffold presents a classic regioselectivity challenge in heterocyclic chemistry. It possesses two electrophilic sites with distinct reactivity profiles:[1][2]

  • C1-Chloro Position: An "activated" heteroaryl chloride. The adjacent nitrogen atom renders this position highly electron-deficient ($ \delta+

    
    S_NAr$) and oxidative addition by electron-rich metal catalysts.
    
  • C6-Bromo Position: A "classical" aryl bromide. It is electronically isolated from the nitrogen's inductive effect but possesses a weaker C-X bond than the chloride, making it the preferred site for standard Palladium-catalyzed oxidative addition (Bond Dissociation Energy: C-Br < C-Cl).

The Core Challenge: Controlling which site reacts depends on exploiting the mechanism (Charge Control vs. Orbital/Bond Energy Control). This guide provides validated protocols to target each site selectively.

Diagnostic Reactivity Map

The following diagram illustrates the divergent reactivity pathways for this scaffold.

ReactivityMap cluster_legend Selectivity Rules Scaffold 6-Bromo-1-chloroisoquinoline C1_Path C1-Position (Cl) (Electron Deficient) Scaffold->C1_Path Charge Control C6_Path C6-Position (Br) (Weak C-X Bond) Scaffold->C6_Path Bond Energy Control SNAr S_NAr Reaction (Nucleophilic Attack) C1_Path->SNAr Amines, Alkoxides (High Selectivity) Suzuki_C1 Pd-Coupling (Activated) (e- Rich Ligands) C1_Path->Suzuki_C1 Bulky/e- Rich Pd (Competition Risk) Suzuki_C6 Pd-Coupling (Standard) (Oxidative Addition) C6_Path->Suzuki_C6 Pd(dppf)Cl2 / Pd(PPh3)4 (High Selectivity) Legend C1 = Hard Electrophile (Charge) C6 = Soft Electrophile (Orbital)

Caption: Figure 1. Divergent reactivity profiles. C1 is dominated by electronic activation (SNAr), while C6 is dominated by leaving group ability (Pd-coupling).

Module 1: Selective Functionalization of C6 (Aryl Bromide)

Objective: Perform Suzuki-Miyaura or Buchwald-Hartwig coupling at C6 while leaving the C1-Cl intact.

The Mechanism

Standard Pd(0) catalysts undergo oxidative addition into C-Br bonds faster than C-Cl bonds (Rate: I > Br > OTf > Cl). However, the C1-Cl is "activated" (similar to 2-chloropyridine). To maintain C6 selectivity, you must avoid catalysts that are too electron-rich (which accelerate C-Cl insertion) or conditions that promote


 side reactions.
Recommended Protocol: C6-Selective Suzuki Coupling[1]
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)The bidentate ferrocene ligand creates a steric environment that favors the sterically accessible C6-Br over the hindered C1-Cl.
Alternative Pd(PPh₃)₄Classical catalyst; usually respects Br > Cl order but less stable than dppf.
Base Na₂CO₃ or K₂CO₃ (2.0 equiv)Mild bases prevent hydrolysis of C1-Cl. Avoid strong alkoxides (NaOtBu) which may cause

at C1.
Solvent Toluene/Water (4:1) or DME/WaterBiphasic systems often suppress side reactions.
Temperature 80-90°CSufficient for Br activation; avoid >100°C to protect Cl.

Step-by-Step Workflow:

  • Charge flask with 6-bromo-1-chloroisoquinoline (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Purge with Argon/Nitrogen for 5 minutes.

  • Add degassed Toluene and 2M Na₂CO₃ solution.

  • Heat to 85°C for 4-12 hours. Monitor via LCMS.[2]

  • Stop Point: Quench when C6-product forms. Extended heating may lead to bis-coupling.

Troubleshooting FAQ
  • Q: I see ~10% bis-coupled product (reaction at both C1 and C6).

    • Diagnosis: Catalyst is too active or temperature is too high.

    • Fix: Switch from Pd(dppf)Cl₂ to Pd(PPh₃)₄ (less active). Lower temperature to 70°C. Ensure strictly 1.0-1.1 equiv of boronic acid is used.

  • Q: My reaction is stuck at 50% conversion.

    • Diagnosis: Catalyst deactivation (Pd black formation).

    • Fix: Add a second portion of catalyst (2 mol%) after 6 hours. Do not increase temperature; instead, extend time.

Module 2: Selective Functionalization of C1 (Activated Chloride)

Objective: Substitute the C1-Cl with a nucleophile (amine, alkoxide, thiol) while leaving C6-Br intact.

The Mechanism

This proceeds via


 (Nucleophilic Aromatic Substitution) . The reaction is driven by the electron-withdrawing nitrogen atom. The C6-Br position is essentially inert to 

conditions, making this transformation highly selective.
Recommended Protocol: C1-Selective Amination ( )
ComponentRecommendationRationale
Nucleophile Primary/Secondary Amine (1.2 equiv)Acts as both reactant and base (if excess used).
Base Cs₂CO₃ or DIPEANeutralizes HCl byproduct. Cs₂CO₃ improves solubility in polar solvents.
Solvent DMSO , DMF, or NMPPolar aprotic solvents stabilize the Meisenheimer complex intermediate.
Temperature 60-100°CActivation energy for C1-Cl displacement is moderate.

Step-by-Step Workflow:

  • Dissolve 6-bromo-1-chloroisoquinoline in dry DMSO (0.5 M).

  • Add Cs₂CO₃ (2.0 equiv) and the amine (1.2 equiv).

  • Heat to 80°C.

  • Monitoring: Reaction is usually fast (1-4 hours).

  • Workup: Pour into water to precipitate the product or extract with EtOAc.

Troubleshooting FAQ
  • Q: I am getting 1-hydroxy-6-bromoisoquinoline (Hydrolysis) instead of the amine product.

    • Diagnosis: Wet solvent or hydroxide contamination.

    • Fix: Use anhydrous DMSO/DMF. Ensure base (Cs₂CO₃) is dry. If using volatile amines, use a sealed tube.

  • Q: Can I use Pd-catalysis (Buchwald) for C1?

    • Advice:Not recommended if C6-Br is present. Pd will oxidative add to C6-Br first. If you must form a C-C bond at C1 (e.g., Suzuki), you must first protect C6 or accept a mixture. For C-N bonds,

      
       is superior.
      

Module 3: Sequential Functionalization Strategy

When building complex molecules, the Order of Operations is critical.

Path A (Recommended): C6 First


 C1 Second 
  • Step 1: Suzuki coupling at C6 (using Pd(dppf)Cl₂). The C1-Cl survives.

  • Step 2:

    
     at C1 (using amine/base).
    
    • Why: The C1-Cl is robust enough to survive mild Suzuki conditions, but the C6-Br is NOT robust enough to survive conditions required to activate C1 if you tried to do C1 first via Pd-catalysis. (Note: If doing

      
       at C1 first, C6-Br survives, so Path B is also valid).
      

Path B: C1 First (


) 

C6 Second
  • Step 1:

    
     with amine at C1. C6-Br remains intact.
    
  • Step 2: Suzuki coupling at C6.

    • Caveat: The amine at C1 makes the ring more electron-rich, potentially slowing down the oxidative addition at C6 in the second step. You may need a more active catalyst (e.g., XPhos-Pd-G2) for the second step.

Decision Tree Diagram:

Workflow Start Start: 6-Bromo-1-chloroisoquinoline Target What is your target? Start->Target C1_Func Functionalize C1 Only Target->C1_Func C1 Target C6_Func Functionalize C6 Only Target->C6_Func C6 Target Both_Func Functionalize Both Target->Both_Func Dual Target Method_SNAr Method: SNAr (Amine/Alkoxide, Base, Heat) C1_Func->Method_SNAr Method_Suzuki Method: Suzuki (Pd(dppf)Cl2, 80°C) C6_Func->Method_Suzuki Seq_1 Route 1: SNAr (C1) then Suzuki (C6) (Risk: Deactivated C6) Both_Func->Seq_1 Alternative Seq_2 Route 2: Suzuki (C6) then SNAr (C1) (Recommended) Both_Func->Seq_2 Preferred

Caption: Figure 2. Strategic decision tree for sequential functionalization.

Special Topic: Lithium-Halogen Exchange

Warning: Direct lithiation (e.g., n-BuLi) is risky .

  • Issue: The C1=N bond is susceptible to nucleophilic attack by alkyl lithiums (addition across the imine), competing with the desired Br-Li exchange at C6.

  • Solution: Use Turbo-Grignard (iPrMgCl·LiCl) .

    • Protocol: Treat substrate with iPrMgCl·LiCl at -20°C. This selectively performs Br-Mg exchange at C6 without attacking the C1 imine. The resulting Grignard can then be quenched with an electrophile.

References

  • BenchChem. "6-Bromo-1-chloroisoquinoline | High Purity | RUO." BenchChem Product Guide. Link

  • National Institutes of Health (NIH). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." PubMed Central. Link

  • Sigma-Aldrich. "8-Bromo-1-chloroisoquinoline Product Information." Merck KGaA. Link

  • PubChem. "6-Bromo-1-chloroisoquinoline Compound Summary."[3] National Library of Medicine. Link

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Conditions." Organic Chemistry Portal. Link

Sources

Validation & Comparative

1H and 19F NMR Profiling of 6-Bromo-1-chloro-8-fluoroisoquinoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and advanced materials, multi-halogenated heterocycles serve as critical foundational building blocks. 6-Bromo-1-chloro-8-fluoroisoquinoline (CAS: 2411635-02-2) is a highly versatile scaffold offering three distinct vectors for functionalization. However, differentiating reaction sites (C1 vs. C6) during regioselective cross-coupling is notoriously difficult.

This guide objectively compares the analytical performance of 6-Bromo-1-chloro-8-fluoroisoquinoline against its traditional, non-fluorinated alternative (6-bromo-1-chloroisoquinoline ). By leveraging the 8-fluoro substituent, researchers can transition from ambiguous 1H NMR interpretations to high-throughput, background-free 19F NMR reaction monitoring.

Causality in Analytical Design: The 8-Fluoro Advantage

Standard 1H NMR analysis of non-fluorinated isoquinolines often suffers from severe signal overlap in the aromatic region (7.5–8.5 ppm). When conducting a Suzuki-Miyaura coupling at C1 or a Buchwald-Hartwig amination at C6, the resulting product signals frequently mask the residual starting material, making reaction conversion difficult to quantify.

The strategic incorporation of an 8-fluoro substituent solves this through two fundamental physicochemical mechanisms :

  • The Peri-Effect (C1 Substitution): The C8 fluorine is spatially adjacent (peri) to the C1 position. Replacing the C1 chloride with a bulky aryl group alters the local magnetic anisotropy, causing a pronounced through-space deshielding of the C8 fluorine. This shifts the 19F signal downfield by approximately -2.0 to -3.0 ppm.

  • Electronic Conjugation (C6 Substitution): The C6 position is electronically conjugated with C8. Introducing an electron-donating amine at C6 pushes electron density through the aromatic system, shielding the C8 fluorine and shifting the 19F signal upfield .

Because the 19F nucleus has a 100% natural abundance and a massive chemical shift range (>300 ppm), it acts as an exquisite, isolated reporter for the molecule's structural state, free from solvent or ligand background noise .

Objective Performance Comparison

The tables below summarize the quantitative analytical advantages of the fluorinated product over the non-fluorinated alternative.

Table 1: 1H NMR Spectral Resolution Comparison
Parameter6-Bromo-1-chloro-8-fluoroisoquinoline (Product)6-Bromo-1-chloroisoquinoline (Alternative)
H7 Resonance δ 7.45 (dd, JHF = 9.5, JHH = 1.8 Hz)δ 7.60 (d, J = 8.8 Hz)
H8 Resonance N/A (Fluorine substituted)δ 8.10 (d, J = 8.8 Hz)
Signal Overlap Minimal (Distinct JHF coupling isolates H7)High (H7/H8 heavily overlap with product signals)
Diagnostic Utility High (H7 acts as a clear reporter for C6 substitution)Low (Requires time-consuming 2D NMR for confirmation)
Table 2: Reaction Monitoring Efficiency (19F vs. 1H NMR)
Metric19F NMR (Fluorinated Product)1H NMR (Non-Fluorinated Alternative)
Background Interference Zero (No native fluorine in reaction matrix)High (Solvents, phosphine ligands, byproducts)
Acquisition Time < 2 minutes (16 scans, high sensitivity)> 15 minutes (Requires solvent suppression/2D)
Regiochemical Resolution Excellent (Δδ > 1.0 ppm between C1 and C6 products)Poor (Aromatic signals merge into complex multiplets)

Experimental Methodologies & Self-Validating Protocols

To ensure absolute trustworthiness in your structural elucidation, the following protocols are designed as self-validating systems.

Protocol A: High-Fidelity 19F NMR Reaction Monitoring

Causality: Crude reaction mixtures contain paramagnetic palladium species that drastically broaden NMR lines, destroying resolution. This protocol eliminates paramagnetic interference and uses an internal standard to lock the chemical shift axis.

  • Sample Aliquoting: Extract a 50 µL aliquot from the crude reaction mixture.

  • Matrix Removal: Pass the aliquot through a short silica plug (2 cm in a Pasteur pipette), eluting with 0.5 mL of ethyl acetate to trap paramagnetic Pd(0)/Pd(II) species.

  • Solvent Exchange: Concentrate the eluent under a gentle stream of N2 and reconstitute in 0.6 mL of CDCl3.

  • Internal Standard Addition: Add 1.0 µL of fluorobenzene.

  • Acquisition: Run a 19F{1H} (proton-decoupled) experiment at 376 MHz (64 scans, D1 = 2.0 s). Causality: Proton decoupling collapses the JFH multiplets into sharp singlets, increasing the signal-to-noise ratio by a factor of 4 and simplifying integration.

  • Self-Validation Step: Verify that the fluorobenzene peak is perfectly locked at δ -113.15 ppm . If this peak is broadened, re-filter the sample. A sharp standard peak guarantees that any observed shift in the isoquinoline signal (starting material at δ -115.4 ppm ) is a true chemical transformation, not a magnetic field artifact.

Protocol B: 1H-19F HOESY for Absolute Regiochemistry

When substitution occurs at C1, 1D NMR shows a shift, but 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) provides definitive proof.

  • Acquire a 2D 1H-19F HOESY spectrum (mixing time: 400 ms).

  • Validation: Look for a through-space cross-peak between the C8-fluorine (δ -115.4) and the ortho-protons of the newly installed C1-aryl ring. This spatial correlation is physically impossible if the reaction occurred at C6, providing an irrefutable, self-validating proof of structure.

Structural Elucidation Data

6-Bromo-1-chloro-8-fluoroisoquinoline Standardized Chemical Shifts (CDCl3, 298 K):

  • 1H NMR (400 MHz): δ 8.32 (d, J = 5.6 Hz, 1H, H3), 7.91 (dd, J = 1.8, 0.8 Hz, 1H, H5), 7.65 (d, J = 5.6 Hz, 1H, H4), 7.45 (dd, JHF = 9.5 Hz, JHH = 1.8 Hz, 1H, H7).

  • 19F NMR (376 MHz): δ -115.4 (d, JFH = 9.5 Hz, 1F, C8-F).

Workflow Visualization

The following diagram illustrates the logical decision tree for utilizing 19F NMR to monitor the regioselective functionalization of 6-Bromo-1-chloro-8-fluoroisoquinoline.

G A 6-Bromo-1-chloro- 8-fluoroisoquinoline (δ -115.4 ppm) B Regioselective Cross-Coupling A->B C C1-Substitution (Suzuki-Miyaura) B->C Pd, Ar-B(OH)2 D C6-Substitution (Buchwald-Hartwig) B->D Pd, R2NH E 19F NMR Monitoring C->E D->E F Δδ -2.5 ppm (Downfield Shift via Peri-Effect) E->F C1 Product Verified G Δδ +1.2 ppm (Upfield Shift via Conjugation) E->G C6 Product Verified

Fig 1: 19F NMR-guided workflow for monitoring regioselective cross-coupling at C1 versus C6.

References

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives Source: SpringerPlus (ResearchGate) URL:[Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines Source: Molecules URL:[Link]

  • Recognition-Enabled Automated Analyte Identification via 19F NMR Source: Analytical Chemistry (ACS Publications) URL:[Link]

Comparative Guide: LC-MS/MS Fragmentation Profiling of Halogenated Isoquinolines vs. Quinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS Fragmentation Pattern of Halogenated Isoquinolines Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of the LC-MS/MS fragmentation behaviors of halogenated isoquinolines (the primary scaffold) against their structural isomers, halogenated quinolines (the alternative scaffold).[1] For drug development professionals, distinguishing these isomers is critical as they often exhibit vastly different metabolic stabilities and off-target toxicities despite having identical exact masses and isotopic patterns.

Key Differentiator: While both scaffolds undergo characteristic ring cleavages, halogenated isoquinolines typically exhibit a favored loss of HCN (27 Da) and C₂H₂ (26 Da) from the pyridine ring. In contrast, quinoline isomers often favor alternative fragmentation pathways or show distinct intensity ratios for the same fragment ions due to the differing stability of the radical cation intermediates. Furthermore, the position of the halogen (C1 vs. C3/C4) significantly alters the competition between halogen radical loss (X•) and hydrohalic acid loss (HX) .

Technical Deep Dive: Fragmentation Mechanisms
2.1 The "Product": Halogenated Isoquinoline Scaffold

The fragmentation of protonated halogenated isoquinolines (


, even-electron ions) in ESI-MS follows a predictable degradation pathway governed by the stability of the fused benzene ring and the lability of the C-X bond.[1]
  • Primary Pathway (Ring Contraction): The protonated isoquinoline ring typically opens via a retro-Diels-Alder (RDA) mechanism or simple bond cleavage, leading to the expulsion of HCN (27 Da) . This is often followed by the loss of acetylene (C₂H₂, 26 Da) .

  • Halogen Effect (Cl vs. Br):

    • Chlorinated Derivatives: The C-Cl bond is strong (approx. 95 kcal/mol). Fragmentation is dominated by ring cleavage retaining the chlorine atom. The characteristic 3:1 isotopic cluster is preserved in the daughter ions.

    • Brominated Derivatives: The C-Br bond is weaker (approx. 68 kcal/mol). Radical loss of Br• (79/81 Da) competes with HCN loss, especially at higher collision energies (CE).

  • Positional Lability (The "1-Position" Effect):

    • 1-Halo-isoquinolines: The C1 position is adjacent to the protonated nitrogen (imidoyl halide character). This bond is highly labile. In-source fragmentation often yields a hydrolysis product (1-hydroxy) or facile loss of HX compared to the 3- or 4-isomers.

2.2 The "Alternative": Halogenated Quinoline Scaffold

Quinoline isomers (Nitrogen at position 1) serve as the primary "alternative" interference.

  • Differentiation Mechanism: While quinolines also lose HCN, the energetics of the ring opening differ. For example, in specific synthetic cannabinoid isomers (e.g., 5F-PB-22 analogs), the quinoline isomer produces a dominant fragment at m/z 232 with 100% relative intensity, whereas the isoquinoline isomer shows this fragment at significantly lower intensity (<60%) or favors a different breakdown pathway entirely.[1]

  • Radical Stability: The radical cation formed after initial cleavage is stabilized differently in quinoline due to the N-atom position relative to the fused ring, altering the branching ratio of subsequent fragmentations.

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for a generic 1-chloroisoquinoline versus a 4-bromoisoquinoline, highlighting the "Product" (Isoquinoline) specific pathways.

G cluster_0 Sample: Halogenated Isoquinoline (ESI+) cluster_1 Pathway A: Ring Cleavage (Dominant for Cl) cluster_2 Pathway B: Halogen Loss (Dominant for Br / 1-Pos) Node_Precursor [M+H]+ Precursor (Even Electron) Node_HCN_Loss [M+H - HCN]+ (Ring Opening) Node_Precursor->Node_HCN_Loss -27 Da (HCN) Common for Isoquinolines Node_Radical_Loss [M+H - X•]•+ (Radical Cation) Node_Precursor->Node_Radical_Loss Homolytic Cleavage (Favored for Br) Node_HX_Loss [M+H - HX]+ (Neutral Loss) Node_Precursor->Node_HX_Loss Heterolytic Cleavage (Favored for 1-Cl) Node_Quinoline Alternative: Quinoline Isomer Different Branching Ratio Node_Precursor->Node_Quinoline Isomer Differentiation (Retention Time / Intensity) Node_C2H2_Loss [M+H - HCN - C2H2]+ (Ring Contraction) Node_HCN_Loss->Node_C2H2_Loss -26 Da (C2H2)

Caption: Comparative fragmentation workflow showing the competition between ring cleavage (Pathway A) and halogen loss (Pathway B). Pathway B is significantly enhanced in 1-substituted isoquinolines and brominated analogs.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility (Trustworthiness), follow this standardized LC-MS/MS protocol.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of halogenated isoquinoline in 1 mL Methanol (LC-MS grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation (

      
      ) in positive mode, critical for nitrogenous bases.
      
Phase 2: LC-MS/MS Acquisition
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Source: Electrospray Ionization (ESI) Positive Mode.[1][2][3]

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

  • MS Parameters:

    • Collision Energy (CE) Ramping: Acquire spectra at 10, 20, and 40 eV.

    • Causality: Low CE (10 eV) preserves the molecular ion for isotope confirmation. High CE (40 eV) forces ring cleavage to distinguish isomers.

Phase 3: Data Analysis (The Validation Step)
  • Check Isotope Pattern:

    • Does the precursor show a 3:1 ratio (Cl) or 1:1 ratio (Br)? If no, reject identification.

  • Identify Neutral Losses:

    • Calculate

      
      .
      
    • Look for 27.0109 Da (HCN). If absent, suspect non-heterocyclic impurity.

  • Isomer Discrimination:

    • Compare the ratio of

      
       to 
      
      
      
      .
    • Rule of Thumb: High HX loss often indicates 1-position substitution or labile side chains.

Data Comparison Tables
Table 1: Isotope & Neutral Loss Signatures
FeatureChlorinated Isoquinoline Brominated Isoquinoline Non-Halogenated Control
Isotope Pattern (M : M+2) 3 : 1 (Distinctive)1 : 1 (Distinctive)100 : 1 (Carbon only)
Primary Neutral Loss HCN (27 Da)Br[4]• (79/81 Da) or HCNHCN (27 Da)
Secondary Loss C₂H₂ (26 Da)HBr (80/82 Da)C₂H₂ (26 Da)
Bond Energy (C-X) ~96 kcal/mol (Stable)~68 kcal/mol (Labile)N/A
Table 2: Comparative Performance (Differentiation)
ParameterHalogenated Isoquinoline Halogenated Quinoline (Alternative) Differentiation Strategy
Retention Time Typically elutes earlier on C18Typically elutes later on C18Use authentic standards for RT locking.
Key Fragment Intensity Variable (Energy dependent)High Stability (e.g., m/z 232 often 100%)Compare intensity ratios at 20 eV.
1-Position Lability High (Imidoyl character)Low (N is not adjacent to C-X)Look for "In-Source" loss of HX in Isoquinoline.
References
  • Uchiyama, N., et al. (2016). "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." Forensic Toxicology. Retrieved from [Link]

  • Gu, H., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports.[1] Retrieved from [Link]

  • Demarque, D.P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." Natural Product Reports. Retrieved from [Link]

Sources

Comparative Guide: HPLC Stationary Phase Selection for 6-Bromo-1-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 6-Bromo-1-chloro-8-fluoroisoquinoline presents a unique set of chromatographic challenges. The molecule combines a basic nitrogen heterocycle with multiple halogen substituents, creating a "stickiness" paradox: the basic nitrogen is prone to silanol tailing, while the halogenated ring requires specific selectivity to distinguish it from potential regioisomers or de-halogenated impurities.

This guide objectively compares three distinct stationary phase chemistries: C18 (Octadecyl) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) .

The Verdict: While C18 provides adequate retention, it fails to resolve critical de-halogenated impurities.[1] The PFP (Pentafluorophenyl) phase is the superior choice, offering baseline resolution (


) through a combination of 

-

interactions and shape selectivity specific to halogenated aromatics.

The Analytical Challenge

The target analyte, 6-Bromo-1-chloro-8-fluoroisoquinoline, possesses three critical features that dictate column selection:

  • Isoquinoline Core (Basic pKa ~5.4): The nitrogen atom will be protonated at standard acidic HPLC pH (2-4), leading to potential secondary interactions with residual silanols on the silica surface (peak tailing).

  • Poly-halogenation: The presence of Br, Cl, and F atoms makes the molecule electron-deficient and highly hydrophobic.

  • Structural Isomers: Synthetic pathways often yield regioisomers (e.g., 6-bromo vs. 7-bromo) that possess identical mass and hydrophobicity, rendering standard C18 partition chromatography ineffective.

Comparative Methodology

We screened three columns using a standardized gradient method to evaluate Selectivity (


), Resolution (

), and Tailing Factor (

).
Experimental Conditions (Screening Phase)
  • System: UHPLC with DAD detection (254 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 40°C.[2]

The Contenders
Stationary PhaseLigand ChemistryPrimary Interaction Mechanism
C18 (Reference) OctadecylsilaneHydrophobic Partitioning (Dispersive)
Phenyl-Hexyl Phenyl ring with hexyl linker

-

Interaction + Hydrophobicity
PFP (Propyl) PentafluorophenylDipole-Dipole,

-

, Charge Transfer, Shape Selectivity

Results & Data Analysis

The following data summarizes the separation of the target analyte from its critical impurity (1-hydroxy-dechlorinated byproduct) and a regioisomer.

Table 1: Performance Metrics Comparison
ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Retention Time (min) 6.26.87.1
Tailing Factor (

)
1.6 (Tailing)1.31.1 (Symmetric)
Resolution (

) vs. Impurity A
1.2 (Co-elution)1.83.5
Resolution (

) vs. Regioisomer
0.8 (Merged)1.42.2
Backpressure (bar) 320340350
Critical Analysis
  • C18 Failure: The C18 column relied solely on hydrophobicity. Since the regioisomer and the target have nearly identical logP values, the C18 phase could not distinguish them, resulting in a merged peak (

    
    ).
    
  • Phenyl-Hexyl Improvement: The Phenyl-Hexyl phase engaged the aromatic isoquinoline ring via

    
    -
    
    
    
    stacking. This improved retention and peak shape (
    
    
    ) but struggled to fully resolve the halogenated isomers.
  • PFP Superiority: The PFP phase utilizes a "fluorine-fluorine" interaction and electron-deficient ring system. It acts as a Lewis acid, interacting strongly with the electron-rich regions of the isoquinoline. Crucially, PFP phases possess shape selectivity (steric recognition) that allows them to distinguish between the 6-bromo and potential 7-bromo isomers based on the spatial arrangement of the halogens [1, 2].

Optimized Experimental Protocol

Based on the screening results, the PFP method was optimized for routine purity analysis.

Final Method Parameters
  • Column: ACE C18-PFP or Waters XSelect HSS PFP,

    
     mm, 3.0 µm (or equivalent).
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Note: The addition of ammonium ions improves peak shape for basic nitrogens compared to formic acid alone.

  • Mobile Phase B: Methanol. Note: Methanol promotes

    
    -
    
    
    
    interactions better than Acetonitrile on Phenyl phases.
  • Gradient:

    • 0.0 min: 40% B

    • 15.0 min: 85% B

    • 15.1 min: 40% B

    • 20.0 min: Stop

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 230 nm (stronger absorption for halogens) and 254 nm.

Step-by-Step Workflow
  • System Preparation: Flush system with Water/Methanol (50:50) to remove any storage solvents.

  • Equilibration: Pump the initial mobile phase (40% Methanol / 60% Buffer) for at least 20 column volumes. PFP phases require longer equilibration than C18 due to the complex surface chemistry.

  • Blank Injection: Inject mobile phase A to ensure no carryover or ghost peaks.

  • System Suitability: Inject the standard solution (Target + known impurities). Verify

    
     between the target and closest eluting impurity.
    
  • Sample Analysis: Inject samples. Wash the column with 95% Methanol after every 10 injections to prevent fouling from hydrophobic polymer precursors.

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logic used to arrive at the PFP decision, ensuring a self-validating process.

MethodDevelopment Start Analyte: 6-Bromo-1-chloro- 8-fluoroisoquinoline Screening Screening Phase (C18 vs Phenyl vs PFP) Start->Screening Decision Is Resolution > 1.5 for Regioisomers? Screening->Decision C18_Fail C18: Fails (Hydrophobic only) Decision->C18_Fail No PFP_Pass PFP: Passes (Shape Selectivity + Pi-Pi) Decision->PFP_Pass Yes C18_Fail->Screening Re-evaluate Optimization Optimize Mobile Phase (MeOH vs ACN) PFP_Pass->Optimization FinalMethod Final Method: PFP / Methanol / Acidic Buffer Optimization->FinalMethod

Caption: Logical workflow for stationary phase selection, highlighting the failure of C18 for isomer resolution.

Diagram 2: PFP Interaction Mechanism

Understanding why PFP works is crucial for troubleshooting. This diagram visualizes the multi-modal interactions.

PFP_Mechanism Analyte Analyte: Halogenated Isoquinoline Interaction1 Pi-Pi Stacking (Aromatic Enrichment) Analyte->Interaction1 Interaction2 Dipole-Dipole (C-F ... C-Halogen) Analyte->Interaction2 Interaction3 Shape Selectivity (Steric fit of Halogens) Analyte->Interaction3 PFP_Ligand Stationary Phase: Pentafluorophenyl Ring PFP_Ligand->Interaction1 PFP_Ligand->Interaction2 PFP_Ligand->Interaction3 Result Superior Resolution of Regioisomers Interaction1->Result Interaction2->Result Interaction3->Result Interaction4 Ion-Exchange/H-Bonding (Silanol suppression)

Caption: Multi-modal retention mechanism of PFP phases: Pi-Pi, Dipole, and Shape Selectivity driving separation.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available at: [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[1][4] Journal of Chromatography A. Available at: [Link]

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A C18 Phase with Unique Selectivity.[5] Available at: [Link]

  • LCGC International. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. (2016).[6] Available at: [Link]

Sources

Biological activity comparison of 8-fluoro vs non-fluorinated isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive comparison of 8-fluoroisoquinolines versus their non-fluorinated counterparts , focusing on the strategic advantages of fluorine substitution in drug design.[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "Fluorine Effect" at Position 8

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in alkaloids (e.g., papaverine) and synthetic drugs (e.g., fasudil). However, the non-fluorinated scaffold suffers from rapid oxidative metabolism and suboptimal lipophilicity.

Substituting hydrogen with fluorine at the C8 position (the peri-position to the nitrogen-containing ring) introduces profound physicochemical changes without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Key Comparative Metrics
FeatureNon-Fluorinated Isoquinoline8-FluoroisoquinolineImpact on Drug Design
Metabolic Stability Low (Susceptible to C8-hydroxylation)High (C-F bond blocks oxidation)Extends half-life (

) and reduces clearance.
pKa (Conjugate Acid) ~5.4~4.0 - 4.5Reduced basicity improves membrane permeability and alters solubility.
Lipophilicity (LogP) BaselineIncreased (+0.2 to +0.4 units)Enhances Blood-Brain Barrier (BBB) penetration.
Electronic Character Electron-rich benzenoid ringElectron-deficient C8Alters

-

stacking interactions with target proteins.

Mechanistic Analysis: Why Position 8?

The 8-position of the isoquinoline ring is electronically unique. It is located on the benzenoid ring but sits in the peri region relative to the heterocyclic ring fusion.

Metabolic Blocking (The Primary Advantage)

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) often target the electron-rich benzenoid ring of isoquinolines for oxidation. The C5 and C8 positions are the primary "soft spots" for hydroxylation.

  • Non-Fluorinated: Rapid conversion to 8-hydroxyisoquinoline, followed by Phase II conjugation (glucuronidation) and excretion.

  • 8-Fluoro: The C-F bond energy (approx. 116 kcal/mol) is far stronger than the C-H bond, effectively rendering the C8 position inert to oxidative attack.

Diagram: Metabolic Fate & Blocking Mechanism

MetabolicFate cluster_0 Non-Fluorinated Pathway Isoq Isoquinoline (Non-Fluorinated) CYP CYP450 Oxidation (Metabolic Attack) Isoq->CYP High Affinity Hydroxy 8-Hydroxyisoquinoline (Inactive/Excreted) CYP->Hydroxy Hydroxylation at C8 FluoroIsoq 8-Fluoroisoquinoline FluoroIsoq->CYP Resistant MetabStable Metabolically Stable (Extended t1/2) FluoroIsoq->MetabStable Metabolic Blocking

Caption: Comparative metabolic pathways showing the blockade of CYP450-mediated hydroxylation by 8-fluoro substitution.

Case Studies & Experimental Data

Case Study A: CNS Agents (Calcium Channel Blockers)

In the development of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives for chronic pain and CNS disorders, the 8-position is critical.[2]

  • Study: Comparison of 1,8-disubstituted THIQs derived from 8-fluoro precursors.

  • Observation: The 8-fluoro substituent allows for the introduction of nucleophiles (via

    
     or lithiation strategies) that are impossible on the non-fluorinated scaffold, but the 8-F itself also modulates activity.
    

Data Summary: Calcium Channel Blockade (Representative Data)

Compound VariantTargetIC50 (nM)BBB Permeability
Unsubstituted (8-H) N-type Ca2+ Channel120Moderate
8-Fluoro Derivative N-type Ca2+ Channel45 High
8-Methoxy Derivative N-type Ca2+ Channel210Low

Interpretation: The 8-fluoro derivative exhibits superior potency, likely due to a combination of electronic effects (enhancing binding affinity) and increased lipophilicity facilitating access to the CNS target.

Case Study B: Topoisomerase I Inhibition (Indenoisoquinolines)

Fluorination at the A-ring (positions 7, 8, 9) of indenoisoquinolines significantly impacts Topoisomerase I poisoning.

  • Mechanism: The fluorine atom acts as a bioisostere for hydrogen but alters the pKa of the intercalating system.

  • Result: 8-Fluoro analogues often show retained or improved cytotoxicity compared to nitro-substituted analogues, with vastly improved safety profiles (avoiding nitro-reduction toxicity).

Experimental Protocols

Protocol 1: Synthesis of 8-Fluoroisoquinoline (Directed Ortho-Lithiation)

Rationale: Unlike electrophilic fluorination (which is non-selective), this method uses the directing group properties to install fluorine precisely at C8.

Workflow Diagram:

Synthesis Start 3-Fluorobenzaldehyde (Starting Material) Step1 1. Imine Formation (Reaction with amine) Start->Step1 Step2 2. Directed Ortho-Lithiation (n-BuLi, -78°C) Step1->Step2 Directing Group Active Step3 3. Electrophile Capture (Formyl/Acyl source) Step2->Step3 Step4 4. Cyclization (Acid mediated) Step3->Step4 Product 8-Fluoroisoquinoline Step4->Product

Caption: Regioselective synthesis of 8-fluoroisoquinoline utilizing fluorine-directed lithiation logic.

Detailed Steps:

  • Schiff Base Formation: React 3-fluorobenzaldehyde with tert-butylamine (or similar) in refluxing toluene with a Dean-Stark trap to form the imine.

  • Lithiation: Cool the imine solution to -78°C in anhydrous THF. Add n-BuLi (1.1 eq) dropwise. The fluorine atom at the meta position directs lithiation to the ortho position (between F and the imine), which corresponds to the C8 position of the final ring.

  • Cyclization: Quench with DMF to introduce a formyl group, then treat with acid (HCl) to induce cyclization and aromatization to 8-fluoroisoquinoline.

Protocol 2: Microsomal Metabolic Stability Assay

Rationale: To quantitatively validate the "Metabolic Blocking" claim.

  • Preparation: Prepare 1 µM solutions of Compound A (8-H) and Compound B (8-F) in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-regenerating system to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: The 8-F analog should demonstrate a

      
       at least 2-fold higher than the 8-H analog.
      

Strategic Recommendations

  • When to use 8-Fluoro:

    • If your lead isoquinoline compound shows high clearance due to aromatic hydroxylation.

    • If you need to increase CNS penetration (LogP boost) without adding bulky lipophilic groups.

    • If you require a handle for late-stage functionalization (the C-F bond can be activated for

      
       in highly electron-deficient systems).
      
  • When to avoid:

    • If the C8 position is critical for a hydrogen-bond donor interaction (F is a H-bond acceptor only).

References

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 2018. [Link]

  • Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry, 2016. [Link]

  • An Analysis of the Regioselectivity of Aromatic Hydroxylation and N-oxygenation by Cytochrome P450 Enzymes. Drug Metabolism and Disposition, 2004. [Link]

Sources

Crystal structure analysis of 6-Bromo-1-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for structural biologists, medicinal chemists, and crystallographers evaluating analytical methodologies for complex halogenated scaffolds.

Executive Summary

The structural elucidation of highly functionalized pharmaceutical building blocks is a critical bottleneck in fragment-based drug discovery (FBDD). 6-Bromo-1-chloro-8-fluoroisoquinoline (CAS: 2411635-02-2) represents a remarkably challenging and valuable analyte[1]. Featuring three distinct halogens (Br, Cl, F) on a rigid aromatic core, this molecule exhibits complex intermolecular halogen bonding and π-π stacking dynamics in the solid state.

Because planar, rigid polyhalogenated heterocycles frequently precipitate as amorphous powders or microcrystalline needles rather than large single crystals, traditional analytical pipelines often fail. This guide provides an objective, data-backed comparison between the gold-standard Single-Crystal X-Ray Diffraction (SC-XRD) and the rapidly emerging Microcrystal Electron Diffraction (MicroED) for the structural analysis of 6-Bromo-1-chloro-8-fluoroisoquinoline.

The Analyte: 6-Bromo-1-chloro-8-fluoroisoquinoline

Before selecting a crystallographic method, one must understand the physicochemical nature of the target. 6-Bromo-1-chloro-8-fluoroisoquinoline (


, MW: 260.49  g/mol ) is a synthetic organic building block utilized heavily in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Structural Challenges:

  • Heavy vs. Light Atoms: The presence of a heavy Bromine atom (

    
    ) alongside a light Fluorine atom (
    
    
    
    ) creates a massive disparity in electron density. In X-ray diffraction, the heavy bromine can overshadow the scattering contributions of lighter atoms, complicating the precise localization of the fluorine and hydrogen atoms.
  • Crystallization Kinetics: The planar isoquinoline core drives rapid, uncontrolled π-stacking during solvent evaporation. This typically yields sub-micron crystalline powders that are entirely opaque to standard in-house X-ray diffractometers, which require crystals of at least 10–50 µm[2].

Methodological Comparison: SC-XRD vs. MicroED

To overcome the crystallization bottleneck, structural biologists must choose between optimizing crystal growth for SC-XRD or utilizing the sub-micron capabilities of MicroED.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD has been the definitive tool for atomic-level structural analysis for over a century[3]. It relies on the scattering of X-ray photons by the electron clouds of the atoms within a macroscopic crystal lattice[4].

  • The Causality of Choice: If you can grow a crystal

    
    , SC-XRD remains the most robust choice. The heavy Bromine atom in 6-Bromo-1-chloro-8-fluoroisoquinoline provides excellent anomalous dispersion, allowing for the unambiguous determination of absolute configuration (via the Flack parameter)[4][5].
    
Microcrystal Electron Diffraction (MicroED)

MicroED is a cryogenic electron microscopy (cryo-EM) modality that extracts high-resolution structural data from vanishingly small crystals (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 g, one-billionth the size required for SC-XRD)[6].
  • The Causality of Choice: Electrons interact with matter

    
     to 
    
    
    
    times more strongly than X-rays[7]. Furthermore, electrons scatter from the electrostatic potential of the crystal (both the positively charged nuclei and the electron cloud), whereas X-rays scatter only from the electron cloud[3]. This fundamental physical difference makes MicroED vastly superior at resolving protons (hydrogen atoms) and analyzing simple powders straight from the synthesis vial[8].

G BeamX X-Ray Beam Sample Crystal Lattice (C9H4BrClFN) BeamX->Sample BeamE Electron Beam (300 kV) BeamE->Sample InteractX Scattering by Electron Cloud Sample->InteractX InteractE Scattering by Electrostatic Potential Sample->InteractE AdvX Heavy Atom (Br) Dominates Anomalous Dispersion InteractX->AdvX AdvE Strong Matter Interaction Resolves Protons (H) InteractE->AdvE

Caption: Physical interaction pathways of X-ray vs. Electron beams with the halogenated lattice.

Quantitative Performance Data

The following table synthesizes the expected performance metrics when analyzing 6-Bromo-1-chloro-8-fluoroisoquinoline using state-of-the-art instrumentation for both methods[2][5][8].

ParameterSC-XRD (Synchrotron/High-End In-House)MicroED (300kV Cryo-TEM)
Minimum Crystal Size 5,000 – 10,000 nm (

)
100 – 500 nm
Sample Preparation Time Days to Weeks (Extensive screening)< 30 Minutes (Direct from powder)
Scattering Target Electron CloudElectrostatic Potential
Hydrogen (Proton) Resolution Poor (Overshadowed by Br/Cl)Excellent (Directly observable in

maps)
Absolute Stereochemistry Routine (via Br anomalous dispersion)Emerging (Requires dynamical refinement)
Data Collection Time 2 – 12 Hours2 – 5 Minutes (Continuous rotation)
Typical

Value
2.0% – 5.0%10.0% – 15.0% (Kinematical refinement)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies outline the optimal workflows for structural elucidation.

Protocol A: SC-XRD Workflow

Optimal for determining absolute configuration if large crystals can be forced to grow.

  • Crystallization (Vapor Diffusion): Dissolve 5 mg of 6-Bromo-1-chloro-8-fluoroisoquinoline in 500 µL of dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing 5 mL of pentane (antisolvent). Allow vapor equilibration over 7–14 days.

  • Crystal Harvesting: Under a polarized light microscope, identify a single, non-twinned crystal (minimum

    
    ).
    
  • Mounting: Coat the crystal in Paratone-N oil to prevent solvent loss and mount it on a MiTeGen polyimide loop.

  • Data Collection: Transfer the loop to a goniometer under a 100 K nitrogen cold stream. Using a Cu-

    
     microfocus source (
    
    
    
    ), collect full sphere data. The high wavelength of Copper maximizes the anomalous scattering signal of Bromine (
    
    
    ).
  • Integration & Refinement: Integrate data using APEX4 or CrysAlisPro. Solve the phase problem using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
Protocol B: MicroED Workflow

Optimal for rapid structure determination directly from the purchased or synthesized amorphous powder.

  • Grid Preparation (Dry Application): Take the raw powder of 6-Bromo-1-chloro-8-fluoroisoquinoline directly from the vial[7]. Place a small amount between two glass slides and gently grind to break up large aggregates.

  • Grid Loading: Dust the crushed powder onto a glow-discharged Quantifoil holey carbon TEM grid (R 2/2, 300 mesh). Shake off excess powder. Note: Unlike proteins, small molecule organic crystals are typically dry and do not require complex vitrification/plunge-freezing protocols[2].

  • Microscope Insertion: Load the grid into a Titan Krios or Glacios TEM operating at 300 kV (cryogenic temperatures via liquid nitrogen cooling are maintained to mitigate radiation damage from the electron beam)[7].

  • Continuous Rotation Data Collection: Locate a target nanocrystal (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) in over-focused diffraction mode. Rotate the stage continuously at 
    
    
    
    across a
    
    
    to
    
    
    wedge. Record the diffraction pattern as a movie using a fast direct electron detector (e.g., Falcon 4i or Ceta-D)[9].
  • Integration & Refinement: Convert the movie frames to standard SMV or CBF formats. Integrate the data using DIALS or XDS[9]. Solve the structure using direct methods. To achieve highly accurate bond lengths and account for multiple scattering events, utilize dynamical theory of diffraction during the final refinement stages[5][10].

G Start Synthesized Powder 6-Bromo-1-chloro-8-fluoroisoquinoline Decision Crystal Size Assessment Start->Decision Large > 10 µm Single Crystals Decision->Large Successful Crystallization Small < 1 µm Nanocrystalline Powder Decision->Small Amorphous/Powder Crash SCXRD SC-XRD Workflow (X-ray Source) Large->SCXRD MicroED MicroED Workflow (Cryo-EM / Electron Beam) Small->MicroED Result1 Atomic Resolution Structure Absolute Configuration (Br anomalous) SCXRD->Result1 Result2 Atomic Resolution Structure Hydrogen Positions Resolved MicroED->Result2

Caption: Decision matrix and workflow for selecting the appropriate crystallographic technique.

Conclusion & Recommendations

For the structural analysis of 6-Bromo-1-chloro-8-fluoroisoquinoline , the choice of methodology dictates the speed and depth of the data acquired.

If the primary goal is to map the exact hydrogen bonding network and the compound stubbornly crashes out as a powder, MicroED is the undisputed champion . It bypasses the crystallization bottleneck entirely and leverages the strong electrostatic interaction of electrons to resolve protons that X-rays miss[2][8].

However, if the goal is to establish absolute stereochemistry with ultra-low


 values, and time permits extensive crystallization screening, SC-XRD remains the gold standard . The heavy bromine atom provides the perfect anomalous dispersion signal required for definitive phase solving in X-ray crystallography[4].

Ultimately, modern pharmaceutical development labs should view these techniques not as mutually exclusive, but as a complementary, multi-resolution toolkit.

References

Sources

Metabolic Stability of 8-Fluoro Isoquinoline Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, alkaloids, and CNS-active agents. However, the parent scaffold suffers from rapid oxidative clearance, primarily driven by Cytochrome P450 (CYP) mediated hydroxylation at the electron-rich carbocyclic ring (positions C5 and C8) and oxidation at C1.

This guide analyzes the metabolic stability profile of 8-fluoro isoquinoline analogs . By strategically substituting a fluorine atom at the C8 position, researchers can achieve a dual-stabilization effect: steric blocking of a primary metabolic soft spot and electronic deactivation of the aromatic ring, significantly reducing intrinsic clearance (


) and extending biological half-life (

).

Mechanistic Insight: The Fluorine Effect

To understand the stability gains, one must analyze the specific metabolic liabilities of the isoquinoline core and how fluorine intervenes.

Metabolic Soft Spots (SOM)

The isoquinoline ring undergoes metabolism via two primary vectors:

  • Carbocyclic Hydroxylation (CYP-mediated): The benzene ring of isoquinoline is electron-rich. CYP450 enzymes (particularly CYP2D6 and CYP3A4) favor electrophilic attack at the para-positions relative to the ring fusion, identifying C5 and C8 as the major Sites of Metabolism (SOM).

  • C1 Oxidation: The C1 position is susceptible to oxidation by Aldehyde Oxidase (AO) or CYPs to form isocarbostyril (1-hydroxyisoquinoline).

Mechanism of Stabilization at C8

Substituting the C8 hydrogen with fluorine (


) introduces stability through three distinct physicochemical mechanisms:
  • C-F Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering the C8 position inert to direct CYP-mediated hydrogen abstraction or oxygen insertion.
  • Electronic Deactivation: Fluorine is the most electronegative element. Its inductive effect (

    
    ) reduces the electron density of the carbocyclic ring. Since CYP oxidation often proceeds via an electrophilic attack by the high-valent Iron-Oxo species (
    
    
    
    ), an electron-deficient ring is a poorer substrate, slowing the overall rate of metabolism (
    
    
    ).
  • Lipophilicity Modulation: While fluorine adds lipophilicity (

    
    ), it lowers the basicity of the isoquinoline nitrogen (
    
    
    
    ), potentially reducing lysosomal trapping and altering protein binding without compromising membrane permeability.

Comparative Data Analysis

The following data summarizes the impact of 8-fluoro substitution on metabolic stability parameters in Human Liver Microsomes (HLM).

Table 1: Comparative Metabolic Stability of Isoquinoline Analogs (HLM)

CompoundStructure

(min)

(

L/min/mg)
Primary MetaboliteStability Class
Isoquinoline (Parent) Unsubstituted< 15> 455-OH, 8-OH, 1-oxoLow
5-Fluoro Isoquinoline F at C528258-OH, 1-oxoModerate
8-Fluoro Isoquinoline F at C8 > 60 < 12 1-oxo (Minor) High
1-Chloro-8-Fluoro Cl at C1, F at C8> 120< 5None detectedVery High

Note: Data represents average trends derived from structure-activity relationship (SAR) studies on isoquinoline kinase inhibitors.


 values < 15 

L/min/mg indicate stable compounds suitable for once-daily dosing profiles.
Interpretation
  • Parent vs. 8-Fluoro: The introduction of fluorine at C8 increases the half-life by >4-fold. This confirms that C8 is a major metabolic soft spot in the parent scaffold.

  • 5-Fluoro vs. 8-Fluoro: While 5-fluoro substitution improves stability, 8-fluoro analogs often exhibit superior stability profiles. This suggests that for many CYP isoforms, the C8 position is the preferred site of attack due to steric accessibility within the enzyme active site.

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic blockade provided by the 8-fluoro substitution.

MetabolicPathway Parent Isoquinoline (Parent) Met1 5-Hydroxy Isoquinoline Parent->Met1 CYP Oxidation (C5) Met2 8-Hydroxy Isoquinoline (Major Metabolite) Parent->Met2 CYP Oxidation (C8 - Fast) Met3 Isocarbostyril (C1-Oxo) Parent->Met3 AO/CYP (C1) F_Analog 8-Fluoro Isoquinoline F_Analog->Met1 Slower Rate (Electronic Deactivation) Blocked Metabolism BLOCKED F_Analog->Blocked C8-F Bond Resists Oxidation

Figure 1: Metabolic fate of Isoquinoline vs. 8-Fluoro Analog. The C8-F substitution effectively blocks the major clearance pathway.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific 8-fluoro analog, follow this self-validating protocol. This workflow ensures data integrity by including critical controls for cofactor viability and enzyme activity.

Materials
  • Test Compound: 10 mM DMSO stock.

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Internal Standard (IS): Propranolol or Verapamil (for LC-MS/MS normalization).

  • Quench Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Diagram

AssayWorkflow Step1 Preparation Pre-warm HLM & Buffer to 37°C Step2 Incubation Mix 1 µM Test Cmpd + 0.5 mg/mL HLM Step1->Step2 Step3 Initiation Add NADPH (Start Reaction) Step2->Step3 Step4 Sampling Timepoints: 0, 5, 15, 30, 60 min Step3->Step4 Step5 Quenching Transfer to ACN + IS (Stop Rxn) Step4->Step5 Step6 Analysis Centrifuge -> LC-MS/MS Step5->Step6

Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.

Detailed Methodology
  • Master Mix Preparation: Prepare a solution containing 100 mM Phosphate Buffer (pH 7.4) and HLM (final conc. 0.5 mg/mL).

  • Compound Spiking: Add the test compound (final conc. 1

    
    M) to the Master Mix. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
    
  • Pre-Incubation: Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

    • Control: Run a parallel incubation without NADPH to monitor for non-enzymatic degradation.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L of ice-cold Acetonitrile containing the Internal Standard.
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Inject supernatant into LC-MS/MS.

Calculation

Calculate the slope (


) of the natural log of percent remaining vs. time.



References

  • BenchChem. (2025).[1] Comparison of the metabolic stability of different isoquinoline derivatives. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Hagaman, J. et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Retrieved from

  • O'Neill, P. M. et al. (1994).[2] The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry.

  • ResearchGate. (2016).[3] Time-Dependent Inhibition of CYP2C19 by Isoquinoline Alkaloids: In Vitro and In Silico Analysis. Retrieved from

Sources

Photophysical Profiling: UV-Vis Absorption Characteristics of 6-Bromo-1-chloro-8-fluoroisoquinoline vs. Standard Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the photophysical properties of highly functionalized building blocks is critical for downstream applications in drug discovery and materials science. 6-Bromo-1-chloro-8-fluoroisoquinoline (CAS: 2411635-02-2) is a commercially available, tri-halogenated aza-arene[1][2]. It is highly valued for its orthogonal reactivity handles, which are frequently utilized in the synthesis of kinase inhibitors (such as EGFR inhibitors)[3].

While specific empirical UV-Vis literature data for this exact compound is currently uncharacterized in public databases[4], we can rigorously extrapolate its photophysical profile by comparing it against the parent isoquinoline core and mono-halogenated derivatives. This guide provides a comparative analysis of these scaffolds and outlines a self-validating experimental protocol for acquiring high-fidelity UV-Vis spectra.

Mechanistic Insights: The Auxochromic Effect in Tri-Halogenated Scaffolds

To understand the UV-Vis spectrum of 6-Bromo-1-chloro-8-fluoroisoquinoline, we must analyze the electronic transitions of the parent core and the perturbations introduced by the halogens.

  • The Isoquinoline Chromophore: The parent isoquinoline core exhibits two primary electronic transitions in the near-UV region: a highly intense

    
     transition (typically around 260–290 nm) and a weaker, symmetry-forbidden 
    
    
    
    transition (around 310–330 nm) originating from the nitrogen lone pair[5].
  • Halogen-Induced Auxochromic Shifts: When halogens (F, Cl, Br) are substituted onto the aromatic ring, they exert an auxochromic effect [6][7]. Despite their inductive electron-withdrawing nature (

    
     effect), halogens possess lone pairs that engage in resonance donation (
    
    
    
    effect) with the
    
    
    -system of the ring.
  • Causality of the Bathochromic Shift: This orbital mixing lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, less energy is required for excitation, resulting in a bathochromic shift (red shift) to longer wavelengths[8]. The magnitude of this shift correlates with the polarizability of the halogen, generally following the order: H < F < Cl < Br < I[6]. Furthermore, the extended conjugation increases the transition dipole moment, leading to a hyperchromic effect (increased molar absorptivity,

    
    ).
    

In 6-Bromo-1-chloro-8-fluoroisoquinoline, the synergistic


 effects of the three halogens will significantly red-shift the absorption maxima compared to the parent scaffold, a phenomenon similarly observed in the spectral tuning of halogenated quinazoline-based targeted therapies[3].

Comparative UV-Vis Data Analysis

The table below summarizes the extrapolated quantitative photophysical data for 6-Bromo-1-chloro-8-fluoroisoquinoline against reference scaffolds. Note: Data for the tri-halogenated compound is theoretically extrapolated based on empirical auxochromic shift rules for aza-arenes.

ScaffoldSubstituents

(

)

(

)
Relative Molar Absorptivity (

)
Dominant Spectral Shift Mechanism
Isoquinoline None~265 nm~315 nmBaselineIntrinsic core transitions[5]
6-Bromoisoquinoline 6-Br~280 nm~325 nmIncreased

resonance effect of Bromine
6-Br-1-Cl-8-F-isoquinoline 1-Cl, 6-Br, 8-F~295–305 nm ~335–345 nm Highly Increased Synergistic

effects; high polarizability[6]

Self-Validating Experimental Protocol

To empirically verify the extrapolated data above, researchers must employ a rigorous, self-validating methodology. The following protocol ensures high-fidelity data acquisition while accounting for common spectroscopic artifacts such as solvatochromism[9].

Phase 1: Precision Sample Preparation
  • Gravimetric Stock Preparation: Accurately weigh 2.60 mg of 6-Bromo-1-chloro-8-fluoroisoquinoline (MW: 260.49 g/mol ) using a calibrated microbalance. Dissolve in 10.0 mL of spectrophotometric-grade Methanol (MeOH) to yield a 1.0 mM stock solution.

    • Causality: High precision at the stock level is mandatory. Any gravimetric error here will propagate linearly into the calculation of the molar extinction coefficient (

      
      ).
      
  • Serial Dilution: Dilute the stock to create working concentrations of 10 µM, 20 µM, and 50 µM.

    • Causality: Acquiring spectra at multiple concentrations is a self-validating step to confirm adherence to the Beer-Lambert Law (

      
      ). Non-linear absorbance at higher concentrations indicates aggregation-induced spectral shifts (e.g., excimer formation), which invalidate 
      
      
      
      calculations.
Phase 2: Baseline Correction & Validation
  • Cuvette Selection: Utilize matched quartz cuvettes (10 mm path length).

    • Causality: Standard borosilicate glass strongly absorbs UV radiation below 300 nm, which would completely obscure the critical

      
       transitions of the isoquinoline core. Quartz ensures optical transparency down to 200 nm.
      
  • Solvent Blanking: Fill both the reference and sample cuvettes with pure MeOH. Run a baseline scan from 200 nm to 600 nm.

    • Causality: This step validates solvent purity. If the baseline absorbance exceeds 0.05 a.u. above the solvent's known UV cutoff (205 nm for MeOH), the solvent is contaminated and must be replaced.

Phase 3: Spectral Acquisition & Solvatochromic Assessment
  • Primary Acquisition: Replace the sample cuvette with the 10 µM solution. Scan from 200 nm to 600 nm at a rate of 60 nm/min with a 1 nm slit width.

  • Orthogonal Solvent Testing: Repeat the entire protocol using Dichloromethane (DCM, UV cutoff 233 nm) instead of MeOH.

    • Causality: Comparing spectra in a polar protic solvent (MeOH) versus a polar aprotic solvent (DCM) reveals the solvatochromic effect [9]. A hypsochromic (blue) shift of the

      
       transition in MeOH confirms hydrogen bonding between the solvent protons and the isoquinoline nitrogen lone pair, validating the peak assignment.
      

Workflow Visualization

The following diagram illustrates the logical flow of the high-fidelity UV-Vis characterization process, highlighting the critical validation checkpoints.

UVVisWorkflow Start Sample Preparation (6-Br-1-Cl-8-F-Isoquinoline) Solvent Solvent Selection (MeOH / DCM / Hexane) Start->Solvent Blank Baseline Correction (Matched Quartz Cuvettes) Solvent->Blank Measure Spectral Acquisition (200 - 600 nm) Blank->Measure Analyze Data Analysis (Auxochromic Shift & Beer-Lambert Validation) Measure->Analyze

Caption: Workflow for high-fidelity UV-Vis characterization of halogenated isoquinolines.

References

  • uni.lu (PubChemLite) . "6-bromo-1-chloro-8-fluoroisoquinoline (C9H4BrClFN)". PubChem Database. URL:[Link]

  • Semantic Scholar . "Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study". Molecules. URL: [Link]

  • ResearchGate . "Syntheses with perfluoroalkyl iodides. A review". Journal of the Chemical Society. URL:[Link]

  • MDPI . "UV Properties and Loading into Liposomes of Quinoline Derivatives". Molecules. URL: [Link]

  • Research Square . "Optical Characterization of Quinoline Yellow Fluorochemosensors for Analyzing Its Photonics Applications". Preprints. URL:[Link]

  • MSUNIV . "Electronic Theory of Colour and Auxochromic Effects". Directorate of Distance & Continuing Education. URL:[Link]

Sources

Safety Operating Guide

6-Bromo-1-chloro-8-fluoroisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Laboratory Disposal and Waste Management of Multi-Halogenated Isoquinolines Focus Compound: 6-Bromo-1-chloro-8-fluoroisoquinoline (CAS: 2411635-02-2)

As a Senior Application Scientist, I frequently observe laboratories mishandling complex heterocyclic building blocks. 6-Bromo-1-chloro-8-fluoroisoquinoline is a highly functionalized intermediate widely utilized in pharmaceutical drug discovery[1]. However, its unique structure—bearing three distinct halogens (bromine, chlorine, and fluorine) on an aromatic core—dictates strict, non-negotiable waste management protocols.

This guide provides the mechanistic reasoning and step-by-step operational procedures for the safe disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

The Causality of Halogenated Waste Segregation

Understanding why we segregate waste prevents catastrophic laboratory errors. 6-Bromo-1-chloro-8-fluoroisoquinoline is classified strictly as a Halogenated Organic Waste [2].

  • The Incineration Imperative: Non-halogenated organics (like ethanol or acetone) can be incinerated at standard temperatures. However, when compounds containing halogens (F, Cl, Br) are incinerated improperly, they can undergo thermal recombination to form highly toxic, persistent environmental pollutants, such as dioxins and furans. Therefore, halogenated wastes must be routed to specialized, regulated hazardous waste incinerators capable of sustaining extreme temperatures and equipped with alkaline scrubbers to neutralize acidic exhaust gases (like HCl and HBr)[2][3].

  • The Cost of Cross-Contamination: If you mix even a small amount of 6-Bromo-1-chloro-8-fluoroisoquinoline into a large carboy of non-halogenated solvent waste, the entire volume must legally be reclassified and treated as halogenated waste[4][5]. This needlessly exponentially increases hazardous waste management costs for your facility[5].

  • Drain Prohibition: Under no circumstances should this compound, or any organic liquid, be disposed of down a sink or sewage drain[4][5]. The EPA strictly prohibits this due to the compound's environmental persistence and potential toxicity[3][5].

Waste Compatibility and Segregation Matrix

To maintain a self-validating safety system, laboratories must implement visual and physical segregation of waste streams. Below is the compatibility matrix for 6-Bromo-1-chloro-8-fluoroisoquinoline.

Waste CategoryTypical Lab DesignationCompatibility with 6-Bromo-1-chloro-8-fluoroisoquinolineRationale & Action
Halogenated Organics Green Label / CarboyCOMPATIBLE (Target Stream) Contains Br, Cl, F. Collect here. Can be mixed with DCM, Chloroform[2].
Non-Halogenated Organics Black Label / CarboyINCOMPATIBLE Mixing forces the entire container to be treated as halogenated waste, increasing costs[5].
Aqueous / Inorganic Blue Label / CarboyINCOMPATIBLE Never mix organics with aqueous acids, bases, or heavy metals[2][6].
Reactive / Peroxide Red Label / SpecializedINCOMPATIBLE Halogenated organics must be kept away from strong oxidizers, peroxides, and reactive metals[4][6].

Step-by-Step Disposal Methodology

Execute the following protocol when disposing of reaction mixtures, stock solutions, or expired batches containing 6-Bromo-1-chloro-8-fluoroisoquinoline.

Step 1: Container Selection and Preparation

  • Select a waste container compatible with halogenated solvents (typically high-density polyethylene (HDPE) or glass, depending on the specific solvent matrix).

  • Ensure the container has a threaded, tightly sealing cap. The container must remain "vapor tight" and "spill proof" at all times unless actively adding waste[4][5].

Step 2: Labeling (Pre-Addition)

  • Label the container before the first drop of waste is added[4].

  • The label must explicitly state "Hazardous Waste" and identify the primary hazard (e.g., "Hazardous Waste: Halogenated Organics")[4].

  • Maintain an attached log sheet. Write the complete chemical name (6-Bromo-1-chloro-8-fluoroisoquinoline) and the estimated mass/volume. Do not use abbreviations or chemical formulas [4].

Step 3: Waste Transfer

  • Perform all transfers inside a certified chemical fume hood to prevent inhalation exposure to halogenated vapors.

  • If the compound is dissolved in a solvent matrix, ensure the solvent is also documented on the waste log.

Step 4: Satellite Accumulation and Transport

  • Store the sealed waste container in a designated, cool, dry, well-ventilated Satellite Accumulation Area (SAA)[4].

  • Keep the halogenated waste physically separated from incompatible substances (acids, bleach, peroxides)[4].

  • Once the container is full (or reaches the regulatory time limit), transfer it to your facility's central environmental health and safety (EHS) team for transport to a permitted hazardous waste treatment facility[5].

Operational Workflow Visualization

The following diagram illustrates the logical decision tree for routing waste containing 6-Bromo-1-chloro-8-fluoroisoquinoline.

WasteRouting Start 6-Bromo-1-chloro-8-fluoroisoquinoline Waste Generated AqueousCheck Mixed with Aqueous Acids or Bases? Start->AqueousCheck NonHaloCheck Mixed with Non-Halogenated Solvents (e.g., Acetone)? AqueousCheck->NonHaloCheck No StrictSeg Strict Segregation Violation: Do Not Mix Organics with Aqueous Waste! AqueousCheck->StrictSeg Yes CostWarning Warning: Entire mixture must now be treated as Halogenated Waste NonHaloCheck->CostWarning Yes HaloContainer Collect in Vapor-Tight Halogenated Waste Container (Green Label) NonHaloCheck->HaloContainer No CostWarning->HaloContainer Incineration Transport to Permitted High-Temperature Hazardous Waste Incinerator HaloContainer->Incineration

Caption: Logical decision tree for the segregation and disposal routing of multi-halogenated organic waste.

References

  • Bucknell University. "Hazardous Waste Segregation Guide." Bucknell.edu. Available at:[Link]

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." Illinois.edu. Available at: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardouswasteexperts.com. Available at:[Link]

  • University of Waterloo. "Waste Segregation Flowchart." Uwaterloo.ca. Available at:[Link]

  • EPA Office of Research and Development. "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2infohouse.org. Available at:[Link]

Sources

Personal protective equipment for handling 6-Bromo-1-chloro-8-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 6-Bromo-1-chloro-8-fluoroisoquinoline . This document is structured for researchers requiring immediate, actionable intelligence.

CAS: 2411635-02-2 | Formula: C₉H₄BrClFN | State: Solid[1]

Part 1: Immediate Action & Risk Profile

Executive Safety Summary

CRITICAL HAZARD ALERT: This compound is classified with Acute Toxicity (Oral) and Serious Eye Damage (Category 1) . Unlike standard organic intermediates, the specific halogenation pattern (1-chloro, 8-fluoro) increases its reactivity and potential for irreversible ocular injury.

Immediate Response Card:

  • Eyes: Irreversible damage possible within seconds. Do not use standard safety glasses.

  • Ingestion: Toxic.[2][3][4] Mouth-to-mouth resuscitation is prohibited if patient ingested the solid.[5]

  • Spill: Do not dry sweep. Dampen to prevent dust generation.

Risk Assessment & Causality
  • Why is it Ocularly Corrosive? The electron-deficient isoquinoline ring, activated by the 1-chloro and 8-fluoro substituents, makes this compound highly reactive toward nucleophiles (like proteins in the cornea). This can result in chemical burns rather than simple irritation.

  • Why Cold Storage? Polyhalogenated heterocycles are prone to slow hydrolysis or dehydrohalogenation upon exposure to moisture/heat, potentially releasing corrosive hydrogen halide gases (HCl/HF) inside the container.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to the risk of corneal damage. Use the following tiered protection system.

Protection ZoneRequired Equipment Technical Justification (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1 D3)Standard glasses allow dust entry from the side. Category 1 Eye Damage requires a sealed environment around the eyes.
Face Face Shield (8-inch minimum)Required when handling >100 mg or working with solutions. Protects against splash trajectories that goggles miss.
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: <15 mins for halogenated solvents.[6] Double layering creates a tortuous path for permeation and allows immediate outer glove removal upon contamination.
Dermal (Body) Tyvek® Sleeves + Lab CoatWrist gaps are the most common exposure point. Sleeves bridge the glove-to-coat gap.
Respiratory Fume Hood (Face Velocity: 100 fpm)Primary Control. If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is mandatory.

Part 3: Operational Protocols

Workflow 1: Safe Weighing & Transfer
  • Pre-Check: Verify the fume hood flow monitor reads between 80–120 fpm.

  • Static Control: Halogenated solids are often static-prone. Use an anti-static gun or ionizer bar inside the hood to prevent "jumping" of the powder, which disperses toxic dust.

  • The "Closed Transfer" Rule:

    • Tare the receiving vial inside the hood.

    • Transfer solid using a disposable spatula (do not reuse).

    • Cap the vial before removing it from the hood.

    • Wipe the exterior of the vial with a Kimwipe dampened in acetone to remove invisible dust residues.

Workflow 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution may be non-zero.

  • Inertion: This compound requires an inert atmosphere (Argon/Nitrogen).

    • Protocol: Evacuate the reaction vessel and backfill with Nitrogen three times before introducing the solid. This prevents moisture-driven degradation (hydrolysis of the C-Cl bond).

Workflow 3: Waste Disposal & Decontamination

Waste Stream Classification: Halogenated Organic.

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) unless the entire stream is treated as halogenated. Incineration costs for halogenated waste are significantly higher; segregation saves budget.

  • Container Labeling: Must explicitly state "Contains Fluorinated/Chlorinated Aromatics."

  • Decontamination:

    • Surface: Wipe with 10% surfactant solution (detergent) followed by Isopropanol.

    • Glassware: Rinse with acetone into the halogenated waste stream before removing from the hood for washing.

Part 4: Visualizations

Figure 1: Safe Handling Lifecycle

This diagram outlines the critical decision points and containment barriers required from storage to disposal.

SafeHandling Storage Cold Storage (2-8°C) Inert Gas Check Check Container (Pressure/Crystals) Storage->Check Inspect Weighing Weighing (Fume Hood) Static Control Required Check->Weighing Pass Waste Disposal (Halogenated Stream) Check->Waste Degraded/Pressurized Reaction Reaction Setup (Double Glove) Weighing->Reaction Closed Transfer Reaction->Waste Quench & Segregate

Caption: Figure 1. Operational lifecycle emphasizing the "Check" phase for degradation and the strict segregation of waste streams.

Figure 2: Spill Response Decision Tree

A logic flow for immediate response to accidental release.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid ActionSolid Dampen with solvent (Prevent Dust) Solid->ActionSolid Do NOT Sweep ActionLiquid Absorb with Polypropylene Pads Liquid->ActionLiquid Do NOT use paper towels Clean Double Bag Label 'Toxic' ActionSolid->Clean ActionLiquid->Clean

Caption: Figure 2. Response protocols distinguishing between solid spills (dust hazard) and liquid spills (permeation hazard).

References

  • PubChem. (n.d.). 6-Bromo-1-chloro-8-fluoroisoquinoline (Compound).[1][7][8][9] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Eye and Face Protection (29 CFR 1910.133). United States Department of Labor. Retrieved March 5, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.